Product packaging for Win 18446(Cat. No.:CAS No. 1477-57-2)

Win 18446

Cat. No.: B122912
CAS No.: 1477-57-2
M. Wt: 366.1 g/mol
InChI Key: FAOMZVDZARKPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fertilysin, also known internationally as WIN 18,446, is a bisdichloroacetyldiamine compound that serves as a potent and irreversible inhibitor of aldehyde dehydrogenase 1a2 (ALDH1A2) . This enzyme is critically involved in the biosynthesis of retinoic acid from retinaldehyde in various tissues, most notably in the testes . By selectively inhibiting ALDH1A2, Fertilysin effectively blocks the local production of retinoic acid, a metabolite essential for initiating and maintaining spermatogenesis . This well-characterized mechanism of action makes it an invaluable pharmacological tool for researchers studying retinoid metabolism, male fertility, and the development of non-hormonal male contraceptives. In research settings, Fertilysin has demonstrated high efficacy in animal models, where oral administration leads to a reversible suppression of spermatogenesis and infertility, as observed in studies involving rodents and rabbits . Its application also extends to studies on obesity and systemic retinoic acid deficiency due to its profound impact on retinoid levels in various tissues, including the liver, lung, and adipose tissue . Furthermore, this compound has been used in teratogenesis research, providing a model for studying cardiovascular and aortic arch anomalies, such as those seen in DiGeorge syndrome . Researchers should note that Fertilysin also inhibits other aldehyde dehydrogenases, including ALDH2, leading to disulfiram-like effects upon ethanol consumption, which precludes its use in humans . This product is offered For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. It is the responsibility of the researcher to adhere to all applicable local and national regulations concerning the handling and use of this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20Cl4N2O2 B122912 Win 18446 CAS No. 1477-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-N-[8-[(2,2-dichloroacetyl)amino]octyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Cl4N2O2/c13-9(14)11(19)17-7-5-3-1-2-4-6-8-18-12(20)10(15)16/h9-10H,1-8H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOMZVDZARKPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCNC(=O)C(Cl)Cl)CCCNC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163783
Record name N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1477-57-2
Record name N,N′-1,8-Octanediylbis[2,2-dichloroacetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1477-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(dichloroacetyl)-1,8-octamethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fertilysin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-octamethylenebis(dichloroacetamide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERTILYSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F56RA64JN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of WIN 18,446: An Aldehyde Dehydrogenase Inhibitor Targeting Spermatogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 18,446, a bisdichloroacetyldiamine, is a potent and well-characterized inhibitor of aldehyde dehydrogenase (ALDH) enzymes, with a pronounced effect on spermatogenesis. This technical guide delineates the core mechanism of action of WIN 18,446, focusing on its molecular interactions, biochemical consequences, and physiological effects. Through the inhibition of ALDH1A2, a key enzyme in retinoic acid biosynthesis within the testes, WIN 18,446 effectively and reversibly arrests germ cell development. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying mechanisms to serve as a resource for researchers in reproductive biology and drug development.

Introduction

Retinoic acid (RA), a metabolite of vitamin A (retinol), is indispensable for the regulation of spermatogenesis, specifically for the differentiation of spermatogonia.[1][2] The biosynthesis of RA in the testes is a two-step oxidation process where retinol is first converted to retinaldehyde, which is then oxidized to retinoic acid. The latter step is primarily catalyzed by aldehyde dehydrogenase 1A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2).[1][3] WIN 18,446 is a small molecule inhibitor that targets this critical enzymatic step, leading to a localized deficiency of retinoic acid in the seminiferous tubules and a subsequent block in sperm production.[3] While initially investigated as a potential non-hormonal male contraceptive, its development was halted due to a disulfiram-like reaction upon alcohol consumption, a consequence of its inhibitory effect on ALDH2.[3][4] Nevertheless, WIN 18,446 remains an invaluable tool for studying the role of retinoic acid in spermatogenesis and for the development of more specific ALDH1A2 inhibitors.[5]

Mechanism of Action

The primary mechanism of action of WIN 18,446 is the inhibition of ALDH1A2.[3][6] This inhibition has been characterized as irreversible, involving the formation of a covalent bond with the enzyme's active site.[7][8]

Molecular Interaction with ALDH1A2

X-ray crystallography studies have revealed that WIN 18,446 binds to the active site of the tetrameric ALDH1A2 enzyme.[6][7] The key interaction involves the covalent modification of the catalytic cysteine residue, Cys320.[6][7] One of the dichloroacetyl groups of WIN 18,446 reacts with the sulfhydryl group of Cys320, forming a stable, chiral adduct in the (R) configuration.[6] This covalent modification effectively inactivates the enzyme.

Furthermore, the formation of this adduct induces a significant conformational change in the neighboring NAD+ cofactor.[6] The chloroethyl group of the bound WIN 18,446 sterically hinders the nicotinamide moiety of NAD+, forcing it into a contracted and non-productive conformation that is suboptimal for the dehydrogenase reaction.[6][9] This dual action of covalent modification and cofactor disruption contributes to the potent and irreversible inhibition of ALDH1A2 by WIN 18,446.

Signaling Pathway

The signaling pathway disrupted by WIN 18,446 is the biosynthesis of retinoic acid from retinol. By inhibiting ALDH1A2, WIN 18,446 blocks the conversion of retinaldehyde to retinoic acid in the testes.[3] This leads to a significant reduction in intratesticular retinoic acid concentrations.[3][10] Since retinoic acid is essential for the differentiation of A spermatogonia into A1 spermatogonia, its depletion results in an arrest of spermatogenesis at this early stage.[1][5]

Win18446_Signaling_Pathway cluster_synthesis Retinoic Acid Biosynthesis cluster_action Cellular Action Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH RetinoicAcid Retinoic Acid Retinaldehyde->RetinoicAcid ALDH1A2 Spermatogonia A Spermatogonia RetinoicAcid->Spermatogonia Promotes Win18446 WIN 18,446 ALDH1A2_node ALDH1A2 Win18446->ALDH1A2_node Inhibits DifferentiatedSpermatogonia A1 Spermatogonia (Differentiated) Spermatogonia->DifferentiatedSpermatogonia Differentiation Spermatogenesis Spermatogenesis DifferentiatedSpermatogonia->Spermatogenesis

Figure 1: Signaling pathway of retinoic acid synthesis and the inhibitory action of WIN 18,446.
Disulfiram-Like Reaction

WIN 18,446 also inhibits ALDH2, the primary enzyme responsible for the metabolism of acetaldehyde, a toxic byproduct of ethanol oxidation.[3] This inhibition leads to the accumulation of acetaldehyde in the blood upon alcohol consumption, causing a range of unpleasant symptoms known as the disulfiram-like reaction.[3][11] These symptoms include nausea, vomiting, flushing, and headache.[11]

Quantitative Data

The inhibitory potency of WIN 18,446 on ALDH isozymes has been quantified in several studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of WIN 18,446 against ALDH Isozymes

EnzymeIC50 (μM)Inhibition TypeReference
ALDH1A20.3Irreversible[3][12]
ALDH1A10.102Reversible[13]
ALDH1A30.187Reversible[13]

Table 2: Kinetic Parameters for the Inhibition of ALDH1A2 by WIN 18,446

ParameterValueReference
KI1.026 ± 0.374 µM[13]
kinact22.0 ± 2.4 h-1[13]

Table 3: In Vivo Effects of WIN 18,446 on Spermatogenesis in Rabbits (200 mg/kg/day orally)

Duration of TreatmentTesticular Weight ReductionIntratesticular Retinoic Acid ReductionEffect on SpermatogenesisReference
4 weeksSignificant reductionSignificant reductionReduced sperm counts and loss of mature germ cells[3][10]
8 weeksFurther reductionN/ASignificant reduction in ejaculated sperm concentrations[3]
16 weeks~75% reductionN/ASevere impairment and infertility[3][10]

Experimental Protocols

In Vitro ALDH1A2 Inhibition Assay

Objective: To determine the inhibitory effect of WIN 18,446 on the enzymatic activity of ALDH1A2.

Materials:

  • Recombinant human ALDH1A2

  • all-trans-retinal (substrate)

  • NAD+ (cofactor)

  • WIN 18,446

  • Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)

  • 96-well plate

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a stock solution of WIN 18,446 in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of WIN 18,446 to the wells.

  • Add a fixed concentration of recombinant ALDH1A2 to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.[14]

  • Initiate the enzymatic reaction by adding the substrate (all-trans-retinal) and cofactor (NAD+).

  • Monitor the production of NADH, which is proportional to the enzyme activity, by measuring the increase in absorbance at 340 nm or fluorescence.

  • Calculate the percentage of inhibition for each concentration of WIN 18,446 relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

InVitro_Workflow start Start prepare Prepare Reagents (Enzyme, Substrate, Cofactor, WIN 18,446) start->prepare plate Dispense Assay Buffer and WIN 18,446 to Plate prepare->plate preincubate Add ALDH1A2 and Pre-incubate plate->preincubate reaction Initiate Reaction with Substrate and Cofactor preincubate->reaction measure Measure NADH Production (Absorbance at 340 nm) reaction->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Figure 2: General workflow for an in vitro ALDH1A2 inhibition assay.
In Vivo Spermatogenesis Inhibition Study in Rabbits

Objective: To evaluate the effect of orally administered WIN 18,446 on spermatogenesis and intratesticular retinoic acid levels.

Materials:

  • Mature male New Zealand white rabbits

  • WIN 18,446

  • Vehicle for oral administration (e.g., corn oil)

  • Surgical instruments for orchiectomy

  • Equipment for sperm count analysis

  • LC-MS/MS for retinoic acid quantification

Procedure:

  • Acclimatize animals to the housing conditions.

  • Divide the animals into a control group (vehicle only) and a treatment group (WIN 18,446).

  • Administer WIN 18,446 orally at a specified dose (e.g., 200 mg/kg/day) for a defined period (e.g., 4, 8, or 16 weeks).[3][10]

  • At predetermined time points, collect ejaculated sperm samples for sperm count and motility analysis.

  • At the end of the treatment period, euthanize the animals and perform orchiectomy.

  • Record testicular weights.

  • Process one testis for histological analysis to assess the integrity of the seminiferous epithelium and the presence of different germ cell stages.

  • Homogenize the other testis for the extraction and quantification of retinoic acid using LC-MS/MS.[15]

  • For recovery studies, discontinue treatment and monitor the return of fertility and normal testicular parameters over time.[10]

Quantification of Intratesticular Retinoic Acid by LC-MS/MS

Objective: To measure the concentration of retinoic acid in testicular tissue.

Materials:

  • Testicular tissue homogenate

  • Internal standard (e.g., 4,4-dimethyl-RA)

  • Solvents for extraction (e.g., hexane, acetonitrile, KOH in ethanol)

  • LC-MS/MS system

Procedure:

  • Homogenize the testicular tissue on ice under red light to prevent retinoid degradation.[15]

  • Add an internal standard to the homogenate.

  • Perform a two-step acid-base extraction to isolate the retinoic acid from the tissue matrix.[16]

  • Evaporate the solvent and reconstitute the sample in a suitable mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Separate the different isomers of retinoic acid using a suitable chromatography column and gradient.

  • Detect and quantify the retinoic acid using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of retinoic acid in the tissue based on the peak area ratio of the analyte to the internal standard and a standard curve.

Conclusion

WIN 18,446 is a potent, irreversible inhibitor of ALDH1A2 that acts by covalently modifying the catalytic Cys320 residue and disrupting the conformation of the NAD+ cofactor.[6][7] This targeted inhibition of retinoic acid biosynthesis in the testes leads to a reversible arrest of spermatogenesis, making WIN 18,446 a critical tool for studying testicular physiology and developing novel male contraceptives.[3][10] The disulfiram-like side effect, resulting from the inhibition of ALDH2, highlights the need for developing more selective ALDH1A2 inhibitors.[3] The detailed mechanisms, quantitative data, and experimental protocols provided in this guide offer a comprehensive resource for researchers working with WIN 18,446 and investigating the role of retinoic acid in reproductive biology.

Logical_Relationship cluster_ALDH ALDH Inhibition cluster_Consequences Physiological Consequences Win18446 WIN 18,446 ALDH1A2 ALDH1A2 (Testes) Win18446->ALDH1A2 Inhibits ALDH2 ALDH2 (Liver) Win18446->ALDH2 Inhibits RA_synthesis Decreased Retinoic Acid Synthesis ALDH1A2->RA_synthesis Leads to Acetaldehyde_accumulation Acetaldehyde Accumulation ALDH2->Acetaldehyde_accumulation Leads to Spermatogenesis_arrest Spermatogenesis Arrest RA_synthesis->Spermatogenesis_arrest Causes Disulfiram_reaction Disulfiram-like Reaction Acetaldehyde_accumulation->Disulfiram_reaction Causes

Figure 3: Logical relationship between WIN 18,446, its targets, and physiological outcomes.

References

Win 18446: A Potent and Irreversible Inhibitor of Aldehyde Dehydrogenase 1A2 (ALDH1A2)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Win 18446, a bis-(dichloroacetyl)-diamine, has emerged as a significant research tool and potential therapeutic agent due to its potent and specific inhibition of aldehyde dehydrogenase 1A2 (ALDH1A2). This enzyme plays a crucial role in the biosynthesis of retinoic acid, a vital signaling molecule involved in numerous physiological processes, most notably spermatogenesis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of its effects on signaling pathways and experimental workflows. The information presented herein is intended to support further research and development efforts related to ALDH1A2 inhibition.

Introduction

Aldehyde dehydrogenase 1A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme in the conversion of retinal to retinoic acid. Retinoic acid is essential for a variety of biological functions, including embryonic development, cell differentiation, and immune system regulation. Within the testes, ALDH1A2 is almost exclusively expressed and is fundamental for the initiation and maintenance of spermatogenesis.

This compound has been identified as a powerful inhibitor of ALDH1A2.[1][2][3][4] Its ability to disrupt retinoic acid biosynthesis in the testes has led to its investigation as a potential non-hormonal male contraceptive.[2][5][6][7] This whitepaper will delve into the technical details of this compound's interaction with ALDH1A2, providing researchers with the necessary information to utilize this compound in their studies.

Quantitative Inhibitory Data

The inhibitory potency of this compound against ALDH1A2 has been quantified in various studies. The most commonly reported metric is the half-maximal inhibitory concentration (IC50).

Parameter Value Enzyme Notes Reference
IC50300 nM (0.3 µM)ALDH1A2In vitro enzyme activity assay.[1][2][3][4][7]
Inhibition TypeIrreversibleALDH1A2Inhibition is time-dependent and not reversed by extensive dialysis.[8][9][2][8][9]

Mechanism of Action

This compound acts as an irreversible inhibitor of ALDH1A2.[2][8][9] This means that it forms a stable, likely covalent, bond with the enzyme, leading to a permanent loss of its catalytic activity.[8] The inhibition is time-dependent, indicating that the formation of the inactive enzyme-inhibitor complex occurs over a period of time.[8] This irreversible nature contributes to its potent effects observed in vivo. The primary consequence of ALDH1A2 inhibition by this compound is the suppression of retinoic acid biosynthesis from retinol within the testes.[2][3]

Signaling Pathway

The following diagram illustrates the retinoic acid biosynthesis pathway and the point of inhibition by this compound.

Retinoic_Acid_Pathway Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal ADH ALDH1A2 ALDH1A2 Retinal->ALDH1A2 RA Retinoic Acid Downstream Downstream Effects (e.g., Stra8 expression, Spermatogenesis) RA->Downstream ALDH1A2->RA Win18446 This compound Win18446->ALDH1A2 Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies EnzymeAssay ALDH1A2 Enzyme Assay IC50 Determine IC50 EnzymeAssay->IC50 AnimalModel Animal Model (e.g., Mouse, Rabbit) EnzymeAssay->AnimalModel Translates to Mechanism Mechanism of Inhibition (Reversible/Irreversible) IC50->Mechanism Dosing Oral Administration of This compound AnimalModel->Dosing Analysis Analysis: - Testicular Histology - Sperm Count - Retinoic Acid Levels Dosing->Analysis Logical_Relationship Win18446 This compound Inhibits Irreversibly Inhibits Win18446->Inhibits ALDH1A2 ALDH1A2 Enzyme Inhibits->ALDH1A2 LeadsTo Leads to ALDH1A2->LeadsTo RASynthesis Decreased Testicular Retinoic Acid Synthesis LeadsTo->RASynthesis ResultsIn Results in RASynthesis->ResultsIn Spermatogenesis Reversible Suppression of Spermatogenesis ResultsIn->Spermatogenesis Application Potential Application: Non-Hormonal Male Contraceptive Spermatogenesis->Application

References

The Role of WIN 18446 in Retinoic Acid Synthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 18446, a bisdichloroacetyldiamine compound, has been identified as a potent inhibitor of retinoic acid (RA) biosynthesis. This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and experimental methodologies related to this compound. Its primary target is the aldehyde dehydrogenase (ALDH) family of enzymes, particularly ALDH1A2, which is crucial for the conversion of retinal to retinoic acid. The inhibition of this pathway by this compound leads to a reversible suppression of spermatogenesis, highlighting its potential as a male contraceptive agent and a tool for studying retinoid metabolism. This document serves as a detailed resource for researchers investigating the therapeutic applications and biological effects of this compound.

Introduction

Retinoic acid, a metabolite of vitamin A, is an essential signaling molecule involved in numerous physiological processes, including embryonic development, cell differentiation, and spermatogenesis. The synthesis of retinoic acid is a two-step process, with the final, rate-limiting step being the oxidation of retinal to retinoic acid, catalyzed by aldehyde dehydrogenases (ALDHs). The ALDH1A subfamily, comprising ALDH1A1, ALDH1A2, and ALDH1A3, are the primary enzymes responsible for this conversion.

This compound has emerged as a significant inhibitor of these enzymes, demonstrating a profound impact on retinoic acid-dependent pathways. Initially investigated for other therapeutic purposes, its potent effect on spermatogenesis has redirected research towards its utility as a male contraceptive and a chemical probe to understand the role of retinoic acid in various biological systems.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the ALDH enzymes responsible for retinoic acid synthesis. The primary mechanism involves the blockade of the enzymatic conversion of retinal to retinoic acid.[1]

Signaling Pathway of Retinoic Acid Synthesis and Inhibition by this compound

The synthesis of retinoic acid from retinol (Vitamin A) involves two key enzymatic steps. This compound specifically inhibits the second step.

Retinoic_Acid_Synthesis_Inhibition Retinol Retinol (Vitamin A) RDH Retinol Dehydrogenase (RDH) Retinol->RDH Retinal Retinal ALDH1A Aldehyde Dehydrogenase 1A (ALDH1A1/2/3) Retinal->ALDH1A RA Retinoic Acid RDH->Retinal ALDH1A->RA Win18446 This compound Win18446->ALDH1A

Figure 1: Inhibition of Retinoic Acid Synthesis by this compound.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been characterized against various ALDH isoforms. The nature of inhibition varies between the isoforms, with evidence for both reversible and irreversible mechanisms.

Enzyme TargetInhibition TypeIC50 ValueKi Valuek_inactReference
ALDH1A1 Reversible102 ± 2 nM--[2]
ALDH1A2 Time-dependent / Irreversible0.3 µM (300 nM)1,026 ± 374 nM22.0 ± 2.4 h⁻¹[2][3][4][5]
ALDH1A3 Reversible187 ± 1 nM--[2]
Testicular S10 Fractions -59 ± 1 nM--[6]
Liver S10 Fractions -92 ± 2 nM--[6]

Note: IC50 values can vary depending on assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the study of this compound.

In Vitro ALDH1A2 Inhibition Assay

This protocol is designed to determine the in vitro inhibitory effect of this compound on ALDH1A2 activity.

Materials:

  • Purified recombinant human ALDH1A2 enzyme

  • Assay buffer: 20 mM HEPES, 150 mM KCl, 1 mM EDTA, pH 8.0

  • Substrate: all-trans-retinal

  • Cofactor: NAD+

  • Inhibitor: this compound dissolved in DMSO

  • HPLC system for retinoic acid quantification

Procedure:

  • Prepare assay reactions by combining the assay buffer, purified ALDH1A2 enzyme, and varying concentrations of this compound (or DMSO as a vehicle control).

  • Pre-incubate the enzyme with the inhibitor for a specified period (e.g., 0-40 minutes) at 37°C to assess time-dependent inhibition.[7]

  • Initiate the enzymatic reaction by adding all-trans-retinal and NAD+ to the mixture.

  • Incubate the reaction at 37°C for a defined time (e.g., 5-15 minutes).[8]

  • Terminate the reaction.

  • Quantify the concentration of the product, retinoic acid, using a validated HPLC method.[7]

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

In Vivo Animal Studies for Spermatogenesis Inhibition

This protocol describes an in vivo study in mice to evaluate the effect of this compound on spermatogenesis.

Materials:

  • Male C57BL/6J mice

  • Control diet

  • Experimental diet containing this compound (e.g., 2 mg/g of diet)[9]

  • Equipment for tissue collection and processing

  • Histology reagents (e.g., hematoxylin and periodic acid-Schiff)

  • Equipment for measuring tissue retinoic acid levels (e.g., LC-MS/MS)

Procedure:

  • Acclimate male mice to the housing conditions and provide them with a standard diet.

  • Divide the mice into control and treatment groups. The treatment group receives the diet containing this compound.

  • Administer the respective diets for a specified duration (e.g., 4 weeks).[9][10]

  • At the end of the treatment period, euthanize the mice and collect testes and other relevant tissues.

  • Record the testicular weight.

  • Process one testis for histological analysis to observe the effects on the seminiferous epithelium.[9][11]

  • Homogenize the other testis to measure intratesticular retinoic acid concentrations.[4]

  • For reversibility studies, a cohort of treated mice can be switched back to the control diet for a recovery period (e.g., 9 weeks) before analysis.[9][12]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for assessing the in vivo effects of this compound.

InVivo_Workflow start Start: In Vivo Study acclimatization Animal Acclimatization start->acclimatization grouping Group Assignment (Control vs. This compound) acclimatization->grouping treatment Dietary Administration (e.g., 4 weeks) grouping->treatment endpoint Endpoint Analysis treatment->endpoint reversibility Reversibility Study (Optional) treatment->reversibility histology Testicular Histology endpoint->histology ra_measurement Intratesticular RA Measurement endpoint->ra_measurement end End of Study histology->end ra_measurement->end recovery Recovery Period (e.g., 9 weeks) reversibility->recovery final_analysis Final Endpoint Analysis recovery->final_analysis final_analysis->end

Figure 2: Workflow for In Vivo Assessment of this compound.

In Vivo Effects and Consequences

Administration of this compound in animal models has demonstrated significant and predictable physiological consequences, primarily related to the inhibition of retinoic acid synthesis.

  • Suppression of Spermatogenesis: Oral administration of this compound leads to a marked reduction in testicular weight and a dose-dependent suppression of spermatogenesis.[4][7] Histological analysis reveals a depletion of mature spermatocytes in the seminiferous tubules.[11] This effect is reversible upon cessation of treatment.[7][9]

  • Reduced Intratesticular Retinoic Acid: Treatment with this compound significantly decreases the concentration of retinoic acid within the testes.[3][4] This reduction precedes the observable effects on spermatogenesis.[4]

  • Altered Retinoid Metabolism: this compound affects retinoid levels in various tissues. While testicular retinoic acid is decreased, circulating retinol concentrations have been observed to increase.[7][10]

  • Adverse Effects: A notable side effect of this compound in humans is a disulfiram-like reaction when alcohol is consumed.[4][13] This is due to the inhibition of ALDH2, an enzyme involved in alcohol metabolism.[7] This adverse effect has been a major obstacle to its development as a male contraceptive.[13]

Conclusion and Future Directions

This compound is a powerful inhibitor of retinoic acid synthesis, with a well-characterized mechanism of action centered on the inhibition of ALDH1A enzymes. The extensive in vitro and in vivo data available make it an invaluable tool for studying the biological roles of retinoic acid. While its development as a male contraceptive has been halted due to off-target effects, the knowledge gained from studying this compound provides a strong foundation for the development of more specific ALDH1A2 inhibitors that could achieve the desired contraceptive effect without the associated adverse reactions. Future research should focus on designing novel compounds with high selectivity for ALDH1A2 to revisit the potential of this promising contraceptive strategy.

References

An In-Depth Technical Guide to Win 18446: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Win 18446, also known as N,N'-octamethylenebis(2,2-dichloroacetamide), is a synthetic organic compound that has garnered significant interest in the scientific community for its potent biological activity. Initially investigated for other therapeutic applications, its profound effects on male reproductive biology have made it a valuable tool for researchers in reproductive science and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Identification

This compound is a bis-dichloroacetyl-diamine. Its chemical structure consists of an eight-carbon diamine chain (octamethylene) where each amino group is acylated with a dichloroacetyl group.

IUPAC Name: N,N'-(octane-1,8-diyl)bis(2,2-dichloroacetamide)[1]

Synonyms: Fertilysin, NSC 59354, N,N′-Bis(dichloroacetyl)-1,8-octamethylenediamine, Bis-Diamine[2][3]

CAS Number: 1477-57-2[2]

Chemical Formula: C₁₂H₂₀Cl₄N₂O₂[2]

Molecular Weight: 366.11 g/mol [2]

Chemical Structure:

Physicochemical Properties

PropertyValueSource
Molecular Weight 366.11 g/mol [2]
Appearance White crystalline powder[1]
Solubility DMSO: 45 mg/mL (122.91 mM) DMF: 10 mg/mL Ethanol: 0.5 mg/mL DMF:PBS (pH 7.2) (1:5): 0.1 mg/mL[3][4]
Storage Store at -20°C[3]

Mechanism of Action: Inhibition of Retinoic Acid Synthesis

The primary biological activity of this compound is the potent and irreversible inhibition of aldehyde dehydrogenase 1a2 (ALDH1A2)[5][6]. ALDH1A2 is a critical enzyme in the biosynthesis of retinoic acid (RA), an active metabolite of vitamin A that plays an essential role in spermatogenesis.

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

Win18446_Mechanism cluster_synthesis Retinoic Acid Synthesis cluster_action Cellular Action Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH RA Retinoic Acid Retinaldehyde->RA ALDH1A2 RAR Retinoic Acid Receptor (RAR) RA->RAR GeneExpression Gene Expression for Spermatogonial Differentiation RAR->GeneExpression Spermatogenesis Spermatogenesis GeneExpression->Spermatogenesis Win18446 This compound Win18446->Inhibition

Caption: Mechanism of this compound action.

By irreversibly binding to ALDH1A2, this compound blocks the conversion of retinaldehyde to retinoic acid. This leads to a deficiency of retinoic acid within the testes, which in turn downregulates the expression of genes required for the differentiation of spermatogonia, ultimately leading to a reversible suppression of spermatogenesis. The inhibition is time-dependent and cannot be reversed by dialysis, suggesting a covalent modification of the enzyme[5].

Experimental Protocols

In Vitro ALDH1A2 Inhibition Assay

This protocol outlines the methodology to determine the inhibitory effect of this compound on ALDH1A2 activity.

1. Reagents and Materials:

  • Purified recombinant human ALDH1A2
  • This compound
  • all-trans-retinal (substrate)
  • NAD⁺ (cofactor)
  • Assay Buffer: 20 mM HEPES, 150 mM KCl, 1 mM EDTA, pH 7.5
  • DMSO (for dissolving this compound)
  • HPLC system for retinoic acid quantification

2. Procedure:

  • Prepare a stock solution of this compound in DMSO.
  • In a reaction tube, combine the assay buffer, NAD⁺ (final concentration ~2 mM), and the desired concentration of this compound (or DMSO for control).
  • Add the purified ALDH1A2 enzyme to the reaction mixture.
  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.
  • Initiate the enzymatic reaction by adding the substrate, all-trans-retinal (final concentration ~5-10 µM).
  • Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).
  • Stop the reaction by adding an organic solvent (e.g., acetonitrile) and placing it on ice.
  • Centrifuge the sample to pellet the precipitated protein.
  • Analyze the supernatant for the production of retinoic acid using a validated HPLC method.

10. Data Analysis:

  • Calculate the rate of retinoic acid formation in the presence and absence of this compound.
  • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against a range of inhibitor concentrations. The reported IC₅₀ for this compound is approximately 0.3 µM[6].

In Vivo Spermatogenesis Suppression Study in Mice

This protocol describes a typical in vivo experiment to evaluate the effect of this compound on spermatogenesis in a murine model.

1. Animals and Housing:

  • Adult male mice (e.g., C57BL/6 strain).
  • House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

2. Dosing and Administration:

  • Prepare a formulation of this compound for oral administration. A common method is to incorporate it into the chow at a specific concentration (e.g., 0.05% w/w).
  • Alternatively, prepare a suspension in a vehicle like 1% gum tragacanth for daily oral gavage.
  • Administer this compound to the treatment group for a specified duration (e.g., 4-8 weeks). The control group receives the vehicle or normal chow.

3. Experimental Workflow:

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Selection Select Adult Male Mice Acclimatization Acclimatization (1-2 weeks) Animal_Selection->Acclimatization Randomization Randomize into Control & Treatment Groups Acclimatization->Randomization Dosing Daily Oral Administration of this compound or Vehicle (4-8 weeks) Randomization->Dosing Monitoring Monitor Body Weight and General Health Dosing->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia End of Study Tissue_Collection Collect Testes, Epididymides, and Blood Euthanasia->Tissue_Collection Histology Testicular Histology (H&E Staining) Tissue_Collection->Histology Sperm_Count Epididymal Sperm Count Tissue_Collection->Sperm_Count RA_Measurement Measure Intratesticular Retinoic Acid Levels (LC-MS/MS) Tissue_Collection->RA_Measurement

Caption: In vivo experimental workflow.

4. Endpoint Analysis:

  • Testicular and Epididymal Weight: At the end of the study, euthanize the animals and weigh the testes and epididymides.
  • Histological Analysis: Fix the testes in Bouin's solution or 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine the seminiferous tubules for the presence and stages of germ cells.
  • Sperm Count: Mince the cauda epididymides in a known volume of saline and count the number of sperm using a hemocytometer.
  • Retinoic Acid Levels: Quantify the concentration of retinoic acid in testicular tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Expected Outcomes:

  • A significant reduction in testicular weight in the this compound-treated group.
  • Histological evidence of spermatogenic arrest, with a depletion of spermatids and spermatocytes in the seminiferous tubules.
  • A significant decrease in epididymal sperm count.
  • Lower levels of intratesticular retinoic acid in the treated animals.

Conclusion

This compound is a well-characterized small molecule inhibitor of ALDH1A2. Its ability to reversibly suppress spermatogenesis by inhibiting retinoic acid synthesis makes it an invaluable research tool for studying male reproductive biology and for the development of novel non-hormonal male contraceptives. This guide provides core technical information to aid researchers in their understanding and utilization of this compound. Further investigation into its detailed physicochemical properties and synthesis would be beneficial for its broader application.

References

The Impact of Win 18,446 on Testicular Function: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Win 18,446, a bisdichloroacetyldiamine, has demonstrated significant and largely reversible effects on testicular function, primarily through the potent inhibition of retinoic acid biosynthesis. This technical guide synthesizes the current understanding of the in vivo and in vitro effects of Win 18,446, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The primary molecular target of Win 18,446 is aldehyde dehydrogenase 1A2 (ALDH1A2), a critical enzyme in the synthesis of retinoic acid, which is essential for spermatogenesis. By inhibiting ALDH1A2, Win 18,446 effectively blocks the differentiation of spermatogonia, leading to a cessation of sperm production. This document provides a comprehensive resource for researchers investigating male fertility, contraception, and testicular physiology.

Introduction

Retinoic acid (RA), a metabolite of vitamin A, is indispensable for spermatogenesis, regulating key steps from spermatogonial differentiation to meiosis.[1] The synthesis of RA in the testis is predominantly catalyzed by aldehyde dehydrogenase 1A2 (ALDH1A2).[2] Win 18,446 (also known as Fertilysin) has emerged as a powerful chemical tool to probe the role of RA in testicular function due to its specific and potent inhibition of ALDH1A2.[3][4] Understanding the precise effects and mechanisms of Win 18,446 is crucial for its application in basic research and its potential, though historically limited by side effects, as a non-hormonal male contraceptive.[2][3]

In Vitro Effects of Win 18,446

In vitro studies have been instrumental in elucidating the direct molecular target and inhibitory kinetics of Win 18,446.

Mechanism of Action: Irreversible Inhibition of ALDH1A2

Win 18,446 acts as a potent and irreversible inhibitor of ALDH1A2.[5][6] This irreversible binding leads to a near-permanent inactivation of the enzyme, requiring the synthesis of new enzyme for the restoration of function.[5] The inhibitory effect is time-dependent, further supporting the irreversible nature of the binding.[5]

Quantitative Analysis of ALDH1A2 Inhibition

The potency of Win 18,446 as an ALDH1A2 inhibitor has been quantified through IC50 measurements.

ParameterValueSpecies/SystemReference
IC50 for ALDH1A2 Inhibition 0.3 µMRabbit[2]

Table 1: In Vitro Inhibitory Potency of Win 18,446

In Vivo Effects of Win 18,446

Administration of Win 18,446 in animal models has profound and well-documented effects on testicular function and fertility.

Suppression of Spermatogenesis

In vivo treatment with Win 18,446 leads to a complete, though reversible, cessation of spermatogenesis.[2][5] Histological analysis of testes from treated animals reveals seminiferous tubules largely depleted of mature germ cells, containing primarily Sertoli cells and undifferentiated spermatogonia.[5][7] This effect is a direct consequence of the block in spermatogonial differentiation caused by the depletion of intratesticular retinoic acid.[8]

Quantitative Effects on Testicular Parameters

The following tables summarize the quantitative impact of Win 18,446 on key testicular parameters in mice and rabbits.

In Mice:

ParameterControlWin 18,446 TreatedDuration of TreatmentReference
Testis Weight Significantly HigherSignificantly Lower4 weeks[5]
Spermatid Numbers per Testis NormalSignificantly Lower4 weeks[5]
Intratesticular Retinoic Acid NormalSignificantly Reduced4 weeks[5]

Table 2: Effects of Win 18,446 on Testicular Parameters in Mice

In Rabbits:

ParameterControlWin 18,446 Treated (200 mg/kg/day)Duration of TreatmentReference
Testicular Weight NormalReduced by almost 75%16 weeks[2]
Intratesticular Retinoic Acid NormalSignificantly Reduced16 weeks (reduction apparent at 4 weeks)[2]
Sperm Counts NormalSeverely Impaired16 weeks[2]
Fertility FertileInfertile16 weeks[2]

Table 3: Effects of Win 18,446 on Testicular and Fertility Parameters in Rabbits

Reversibility of Effects

A crucial aspect of Win 18,446's action is the reversibility of its effects on spermatogenesis. Following cessation of treatment, testicular weight, sperm counts, and fertility return to normal levels.[2][9] Studies in mice have shown that fertility normalizes after a 9-week recovery period following 4 weeks of treatment.[10] The recovery of spermatogenesis is preceded by the restoration of retinoic acid synthesis capacity in the testes.[9]

Experimental Protocols

In Vitro ALDH1A2 Inhibition Assay

This protocol outlines the general procedure for assessing the inhibitory effect of Win 18,446 on ALDH1A2 activity.

  • Enzyme Source: Purified recombinant ALDH1A2 or lysate from cells overexpressing ALDH1A2 is used.[2][5]

  • Reaction Buffer: A typical buffer consists of 20 mM HEPES, 150 mM KCl, and 1 mM EDTA at 37°C.[5]

  • Substrate and Cofactor: The reaction is initiated with the addition of all-trans-retinal (substrate) and NAD+ (cofactor).[5]

  • Inhibitor Addition: Win 18,446, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.[5]

  • Incubation: The reaction is incubated at 37°C for a defined period.[5]

  • Quantification: The production of retinoic acid is measured using High-Performance Liquid Chromatography (HPLC).[2][5]

  • IC50 Determination: The concentration of Win 18,446 that inhibits 50% of the enzyme activity is calculated.[2]

In Vivo Animal Studies

The following provides a general framework for studying the effects of Win 18,446 in animal models.

  • Animal Models: Male mice and rabbits are commonly used.[2][5]

  • Drug Administration: Win 18,446 is typically administered orally. In mice, it can be mixed with their diet.[5][9] In rabbits, it has been compounded in a syrup and administered orally via a syringe.[2]

  • Dosage and Duration:

    • Mice: Fed a diet containing Win 18,446 for 4 weeks.[5][9]

    • Rabbits: 200 mg/kg daily for up to 16 weeks.[2]

  • Endpoint Analysis:

    • Testicular Histology: Testes are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate the morphology of the seminiferous tubules and the presence of different germ cell stages.[5][7]

    • Spermatid/Sperm Counts: Testicular spermatids or ejaculated sperm are counted to quantify the impact on sperm production.[2][5]

    • Retinoid Analysis: Intratesticular concentrations of retinoic acid and other retinoids are measured using techniques like HPLC or LC-MS/MS.[2][5][11]

    • Fertility Assessment: Mating studies are conducted to determine the impact on fertility and its recovery after treatment cessation.[2][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Win 18,446 and a typical experimental workflow for its study.

Win18446_Mechanism Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal RDH ALDH1A2 ALDH1A2 Retinal->ALDH1A2 RA Retinoic Acid Spermatogenesis Spermatogonial Differentiation & Spermatogenesis RA->Spermatogenesis Stimulates ALDH1A2->RA Synthesis Win18446 Win 18,446 Win18446->ALDH1A2 Irreversibly Inhibits Experimental_Workflow cluster_InVivo In Vivo Study cluster_Endpoints Endpoint Analyses cluster_InVitro In Vitro Validation Animal_Model Animal Model Selection (e.g., Mice, Rabbits) Drug_Admin Win 18,446 Administration (Oral) Animal_Model->Drug_Admin Treatment_Period Treatment Period (e.g., 4-16 weeks) Drug_Admin->Treatment_Period Enzyme_Assay ALDH1A2 Inhibition Assay Drug_Admin->Enzyme_Assay Endpoint_Analysis Endpoint Analysis Treatment_Period->Endpoint_Analysis Histology Testicular Histology Endpoint_Analysis->Histology Sperm_Count Sperm/Spermatid Counts Endpoint_Analysis->Sperm_Count RA_Measurement Intratesticular RA Measurement Endpoint_Analysis->RA_Measurement Fertility_Study Fertility Assessment Endpoint_Analysis->Fertility_Study IC50 IC50 Determination Enzyme_Assay->IC50

References

The Pharmacokinetics and Pharmacodynamics of Win 18446: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Win 18446, also known as N,N'-bis(dichloroacetyl)octamethylenediamine, is a potent inhibitor of aldehyde dehydrogenase 1a2 (ALDH1A2), a key enzyme in the biosynthesis of retinoic acid. This inhibition leads to a reversible suppression of spermatogenesis, a characteristic that has prompted investigation into its potential as a non-hormonal male contraceptive. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, detailing its mechanism of action, in vivo and in vitro effects, and the experimental protocols utilized in its evaluation.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of ALDH1A2, an enzyme critical for the oxidation of retinal to retinoic acid in the testes.[1] Retinoic acid is essential for the differentiation of spermatogonia. By inhibiting ALDH1A2, this compound effectively blocks this differentiation process, leading to a halt in sperm production.[2]

Mechanism of Action

This compound acts as a potent and irreversible inhibitor of ALDH1A2.[3][4] In vitro studies have demonstrated that it markedly inhibits ALDH1A2 enzyme activity with a half-maximal inhibitory concentration (IC50) of 0.3 μM.[5] The inhibition is time-dependent and is not reversed by extensive dialysis, suggesting a strong, covalent-like interaction with the enzyme.[4] This irreversible inhibition necessitates the synthesis of new enzyme for the restoration of function.[4]

The signaling pathway affected by this compound is central to testicular function. The inhibition of ALDH1A2 disrupts the conversion of retinal to retinoic acid, a critical signaling molecule for germ cell development.

cluster_inhibition Inhibition Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal RA Retinoic Acid Retinal->RA Oxidation ALDH1A2 ALDH1A2 Differentiation Spermatogonial Differentiation RA->Differentiation Spermatogenesis Spermatogenesis Differentiation->Spermatogenesis Win18446 This compound Win18446->ALDH1A2

Mechanism of Action of this compound.
In Vivo Efficacy

Oral administration of this compound has been shown to effectively suppress spermatogenesis in various animal models, including mice and rabbits.[3][5]

SpeciesDoseDurationKey FindingsReference
Mice2 mg/g diet4 weeksComplete abolition of spermatogenesis.[3]
Rabbits200 mg/kg/day16 weeksSignificantly impaired spermatogenesis and caused infertility.[5]

Upon cessation of treatment, the effects on spermatogenesis are reversible, with fertility returning to normal.[6] A study in mice showed that after a 4-week treatment followed by a 9-week recovery period, treated males were able to produce normally sized litters.[6]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in mice, providing insights into its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

Following a single oral dose of 125 mg/kg in mice, this compound is absorbed, with plasma concentrations peaking and then declining over a 24-hour period.[1] The compound distributes to various tissues, with significant effects observed in the testes and liver.[1]

Metabolism and Excretion

Detailed metabolic pathways and excretion routes for this compound have not been extensively elucidated in the available literature. However, its effects on retinoid metabolism have been studied. Treatment with this compound leads to altered retinoid concentrations in a tissue-dependent manner, with increased circulating retinol levels and changes in retinyl ester concentrations in the liver, lung, and adipose tissue.[3][7]

Pharmacokinetic Parameters

Pharmacokinetic parameters for this compound in mice were determined using non-compartmental analysis.[1]

ParameterValueUnit
T1/2 (terminal)Not explicitly statedhours
AUC0-∞Calculated using linear trapezoidal methodng*h/mL
CmaxObserved at 0.5 hours post-doseng/mL

Experimental Protocols

In Vitro ALDH1A2 Inhibition Assay

Objective: To determine the inhibitory effect of this compound on ALDH1A2 enzyme activity.

Methodology:

  • Enzyme Preparation: Full-length human ALDH1A2 cDNA is cloned and the enzyme is expressed and purified.[8]

  • Assay Buffer: The assay is conducted in a buffer containing 20 mM Hepes, 150 mM KCl, and 1 mM EDTA at 37°C.[3]

  • Inhibition Assay:

    • Purified ALDH1A2 is incubated with varying concentrations of this compound (dissolved in DMSO, final concentration <1%).

    • The reaction is initiated by adding the substrate, retinal, and the cofactor, NAD+ (2 mM).[3]

    • The reaction mixture is incubated for a defined period.

  • Quantification: The concentration of the product, retinoic acid, is determined by High-Performance Liquid Chromatography (HPLC).[3]

Start Start PrepareEnzyme Prepare Purified ALDH1A2 Enzyme Start->PrepareEnzyme PrepareAssay Prepare Assay Buffer (Hepes, KCl, EDTA) PrepareEnzyme->PrepareAssay AddWin18446 Add Varying Concentrations of this compound PrepareAssay->AddWin18446 IncubateInhibitor Pre-incubate AddWin18446->IncubateInhibitor AddSubstrate Add Retinal and NAD+ IncubateInhibitor->AddSubstrate IncubateReaction Incubate at 37°C AddSubstrate->IncubateReaction StopReaction Stop Reaction IncubateReaction->StopReaction Analyze Analyze Retinoic Acid by HPLC StopReaction->Analyze End End Analyze->End

In Vitro ALDH1A2 Inhibition Assay Workflow.
In Vivo Spermatogenesis Suppression Study in Mice

Objective: To evaluate the effect of oral this compound administration on spermatogenesis.

Methodology:

  • Animals: Male C57BL/6J mice are used.[3]

  • Diet Preparation: this compound is incorporated into the chow diet at a specified concentration (e.g., 2 mg/g).[3]

  • Treatment: Mice are fed the this compound-containing diet for a defined period (e.g., 4 weeks). A control group receives a normal chow diet.[3]

  • Endpoint Analysis:

    • At the end of the treatment period, animals are euthanized.

    • Testes are collected and weighed.

    • Testicular tissue is processed for histological analysis to assess the state of spermatogenesis.[3]

Start Start Acclimatize Acclimatize Male Mice Start->Acclimatize DivideGroups Divide into Control and Treatment Groups Acclimatize->DivideGroups ControlDiet Feed Control Diet DivideGroups->ControlDiet Win18446Diet Feed this compound Diet DivideGroups->Win18446Diet TreatmentPeriod Treatment Period (e.g., 4 weeks) ControlDiet->TreatmentPeriod Win18446Diet->TreatmentPeriod Euthanize Euthanize Mice TreatmentPeriod->Euthanize CollectTissues Collect and Weigh Testes Euthanize->CollectTissues Histology Histological Analysis of Testes CollectTissues->Histology End End Histology->End

In Vivo Spermatogenesis Suppression Study Workflow.

Toxicology

This compound has been shown to be generally well-tolerated in animal studies, with no significant clinical signs of toxicity observed during a 4-week treatment period in mice.[3] However, a notable adverse effect in humans is a disulfiram-like reaction when alcohol is consumed concurrently, which has hindered its development as a contraceptive.[9]

Synthesis

Conclusion

This compound is a potent and irreversible inhibitor of ALDH1A2 that effectively and reversibly suppresses spermatogenesis. Its well-defined mechanism of action and demonstrated in vivo efficacy make it a valuable tool for studying testicular physiology and a lead compound in the development of non-hormonal male contraceptives. Further research is warranted to fully characterize its pharmacokinetic profile and to develop analogs that retain contraceptive efficacy without the disulfiram-like side effect.

References

Reversibility of WIN 18,446-Induced Spermatogenic Arrest: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 18,446, a bis(dichloroacetyl)diamine, has been identified as a potent and reversible inhibitor of spermatogenesis, primarily through its targeted disruption of retinoic acid biosynthesis within the testes. This technical guide provides a comprehensive overview of the mechanism of action of WIN 18,446, with a specific focus on the reversibility of its effects on sperm production. It synthesizes key findings from preclinical studies, presenting quantitative data on spermatogenic recovery, detailing experimental methodologies, and illustrating the core signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of reproductive biology and contraceptive development.

Introduction

WIN 18,446 (N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine) is a compound that has demonstrated significant, non-hormonal inhibitory effects on sperm production across various species, including rodents and rabbits.[1][2] Its potential as a male contraceptive agent stems from its ability to induce a state of reversible infertility.[2][3] Understanding the kinetics of spermatogenic suppression and subsequent recovery is paramount for the evaluation of its therapeutic and contraceptive potential. This guide delves into the core mechanisms and the evidence supporting the reversible nature of WIN 18,446's effects.

Mechanism of Action: Inhibition of Retinoic Acid Synthesis

The primary molecular target of WIN 18,446 in the testis is the enzyme aldehyde dehydrogenase 1A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2).[2][4] ALDH1A2 is a critical enzyme in the biosynthesis of retinoic acid (RA), a metabolite of vitamin A that is essential for the differentiation of spermatogonia.[3][5]

WIN 18,446 acts as a potent, and likely irreversible, inhibitor of ALDH1A2.[4][6] By binding to and inactivating this enzyme, WIN 18,446 effectively blocks the conversion of retinaldehyde to retinoic acid within the Sertoli cells of the seminiferous tubules.[2] This localized depletion of retinoic acid leads to an arrest of spermatogonial differentiation, ultimately resulting in a cessation of sperm production and testicular atrophy.[4][7] Although the inhibition of the enzyme itself is thought to be irreversible, the physiological effect on spermatogenesis is reversible upon withdrawal of the compound, as new enzyme synthesis can restore retinoic acid production.[3][4]

Signaling Pathway

Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH RetinoicAcid Retinoic Acid (RA) Retinaldehyde->RetinoicAcid ALDH1A2 Spermatogonia Spermatogonial Differentiation RetinoicAcid->Spermatogonia ALDH1A2 ALDH1A2 WIN18446 WIN 18,446 WIN18446->ALDH1A2 Spermatogenesis Spermatogenesis Spermatogonia->Spermatogenesis

Figure 1: WIN 18,446 inhibits ALDH1A2, blocking retinoic acid synthesis and subsequent spermatogonial differentiation.

Quantitative Data on Reversibility

Multiple studies have quantified the effects of WIN 18,446 on key spermatogenic parameters and the subsequent recovery following cessation of treatment. The data consistently demonstrates a return to baseline levels, confirming the reversibility of its action.

Table 1: Effects of WIN 18,446 on Testicular and Sperm Parameters in Mice
ParameterControl42-day WIN 18,446 Treatment (125 mg/kg)42-day RecoveryReference
Seminiferous Tubule Diameter (µm)210.3 ± 10.5155.7 ± 15.1205.4 ± 12.8[1][8]
Sperm Concentration (10⁶/ml)45.2 ± 8.78.9 ± 3.242.1 ± 7.5[1][8]
Normal Sperm Morphology (%)85.6 ± 5.445.3 ± 11.282.9 ± 6.1[1][8]
Statistically significant decrease compared to control
Table 2: Effects of WIN 18,446 on Testicular Parameters in Rabbits
ParameterControl16-week WIN 18,446 Treatment (200 mg/kg)Post-Treatment RecoveryReference
Testis Weight (g)3.1 ± 0.20.8 ± 0.1Return to normal[2]
Intratesticular Retinoic Acid (pmol/g)~1.5<0.2Return to normal[2]
Sperm CountNormalSeverely impairedRecovered[2]
*Statistically significant decrease compared to control

Experimental Protocols

The following sections outline the general methodologies employed in key studies investigating the reversibility of WIN 18,446.

Animal Models and Dosing Regimen
  • Species: Male CBA mice and mature male rabbits have been commonly used models.[1][2]

  • Compound Administration: WIN 18,446 is typically administered orally, mixed with the standard chow or via gavage.[2][3]

  • Dosage: Dosages have ranged from 125 mg/kg body weight in mice to 200 mg/kg in rabbits.[1][2]

  • Treatment and Recovery Duration: Treatment periods typically last for several weeks (e.g., 4 to 16 weeks) to induce significant spermatogenic disruption.[2][3] The recovery period, where animals are fed a control diet, is of similar or longer duration to allow for the full restoration of spermatogenesis.[1][3]

Assessment of Spermatogenesis
  • Histological Analysis: Testes are collected, fixed in Bouin's solution or paraformaldehyde, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) to visualize the cellular composition of the seminiferous tubules.[4][7] This allows for the assessment of germ cell depletion and recovery.

  • Sperm Parameter Analysis: Epididymal sperm is collected to evaluate sperm concentration, motility, and morphology using a hemocytometer and light microscopy.[1][8]

  • Fertility Studies: Treated and recovered males are mated with untreated females to assess fertility rates, as determined by the number of successful pregnancies and litter size.[1][9]

Biochemical Analysis
  • Measurement of Intratesticular Retinoic Acid: Testicular tissue is homogenized and subjected to liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of all-trans retinoic acid.[2][7]

  • ALDH1A2 Enzyme Activity Assay: The inhibitory effect of WIN 18,446 on ALDH1A2 activity is assessed in vitro by incubating recombinant ALDH1A2 with its substrate (retinaldehyde) in the presence and absence of WIN 18,446. The production of retinoic acid is then measured.[2]

Experimental Workflow

cluster_0 Data Collection Points Start Start: Animal Acclimatization Baseline Baseline Measurements: - Testis Weight - Sperm Parameters - Histology Start->Baseline Treatment Treatment Phase: Oral Administration of WIN 18,446 DuringTreatment During Treatment Monitoring: - Testis Weight - Intratesticular RA Treatment->DuringTreatment Recovery Recovery Phase: Withdrawal of WIN 18,446 PostRecovery Post-Recovery Assessment: - Testis Weight - Sperm Parameters - Histology - Fertility Testing Recovery->PostRecovery Endpoint Endpoint: Data Analysis and Conclusion Baseline->Treatment DuringTreatment->Recovery PostRecovery->Endpoint

Figure 2: Generalized experimental workflow for assessing the reversibility of WIN 18,446's effects on spermatogenesis.

Conclusion

References

Win 18446: A Technical Guide for Investigating Retinoid Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Win 18446 as a potent and specific tool for the study of retinoid signaling pathways. This compound, a bisdichloroacetyldiamine, functions as an inhibitor of aldehyde dehydrogenase 1a2 (ALDH1A2), a critical enzyme in the biosynthesis of retinoic acid (RA).[1][2] By disrupting the endogenous production of RA, this compound provides a powerful model for investigating the diverse physiological roles of this essential signaling molecule, particularly in processes such as spermatogenesis.[2][3]

Mechanism of Action

This compound exerts its effects through the potent and irreversible inhibition of ALDH1A2, also known as retinaldehyde dehydrogenase 2 (RALDH2).[3][4][5] This enzyme catalyzes the oxidation of retinaldehyde to retinoic acid, a key regulatory step in the retinoid signaling cascade.[3] The inhibition of ALDH1A2 by this compound is time-dependent and leads to a significant reduction in intracellular concentrations of retinoic acid.[3][5] This targeted disruption of RA synthesis makes this compound an invaluable tool for creating a state of systemic retinoic acid deficiency, allowing for detailed investigation into the downstream consequences of impaired retinoid signaling.[3]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and effects of this compound.

ParameterValueSpecies/SystemReference
IC50 for ALDH1A2 0.3 µMIn vitro[2][6]
Treatment GroupTesticular Retinoic Acid LevelsSpermatogenesisSerum Retinol LevelsReference
Control NormalNormalNormal[3]
This compound (200 mg/kg, oral, 16 weeks) Significantly reducedSeverely impairedSignificantly increased[2]
This compound (in vivo, 4 weeks) -Completely abolished-[3][4]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

In Vitro ALDH1A2 Inhibition Assay

This protocol outlines the procedure to determine the inhibitory effect of this compound on ALDH1A2 activity.

Materials:

  • Recombinant human ALDH1A2 enzyme

  • all-trans-retinal (substrate)

  • This compound

  • NAD+ (cofactor)

  • Reaction buffer (e.g., 50 mM HEPES, pH 8.0, 750 mM KCl)

  • Dithiothreitol (DTT)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine 1 µg of ALDH1A2 enzyme with the reaction buffer.

  • Add varying concentrations of this compound to the enzyme mixture and pre-incubate for a predetermined time (e.g., 15 minutes) at 37°C to assess time-dependent inhibition.[5]

  • Initiate the enzymatic reaction by adding 5 µM all-trans-retinal and 2 mM NAD+.[5]

  • Incubate the reaction mixture at 37°C for 5-15 minutes.[5]

  • Stop the reaction by adding an equal volume of acetonitrile containing an internal standard (e.g., atRA-d5).

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the quantification of retinoic acid production using a validated LC-MS/MS method.

In Vivo Studies in Mice

This protocol describes a typical in vivo study to investigate the effects of this compound on retinoid metabolism and spermatogenesis in mice.

Materials:

  • Male C57BL/6 mice

  • This compound

  • Vehicle (e.g., 1% gum tragacanth)

  • Oral gavage needles

  • Anesthetic

  • Surgical tools for tissue collection

  • Liquid nitrogen

Procedure:

  • House male C57BL/6-129 mice under controlled environmental conditions.[7]

  • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a dose of 125 mg/kg).[7]

  • Administer this compound or vehicle to the mice via oral gavage daily for the desired study duration (e.g., 1 to 8 days or up to 4 weeks).[7][8]

  • At the end of the treatment period, euthanize the mice via CO2 asphyxiation followed by cervical dislocation.[7]

  • Collect blood, testes, and liver samples.[7]

  • Separate plasma from the blood by centrifugation.

  • Snap-freeze all tissue and plasma samples in liquid nitrogen and store at -80°C until analysis.[7]

  • Analyze tissues for retinoic acid concentrations using LC-MS/MS and for gene expression changes (e.g., Stra8) using qPCR.

  • Process testes for histological analysis to assess the impact on spermatogenesis.

Quantification of Retinoic Acid by LC-MS/MS

This protocol provides a general workflow for the sensitive quantification of retinoic acid in biological samples.

Materials:

  • Tissue or plasma samples

  • Internal standard (e.g., 4,4-dimethyl-RA or atRA-d5)

  • 0.025 M KOH in ethanol

  • Hexane

  • Acetonitrile with 1% formic acid

  • LC-MS/MS system with an appropriate column (e.g., Supelco ABZ+C-16 alkylamide)

Procedure:

  • Extraction:

    • Homogenize tissue samples (10-20 mg wet weight) or use plasma (up to 200 µL).[3]

    • Add the internal standard to the sample.

    • For tissues, add 1 ml of 0.025 M KOH in ethanol and vortex. For plasma, add a 2:1 volume of acetonitrile with 1% formic acid.[3][7]

    • Add 10 ml of hexane, vortex, and centrifuge to separate the phases.[3]

    • Remove the hexane layer (containing neutral lipids). The retinoic acid remains in the aqueous/ethanolic phase.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Use a suitable mobile phase gradient to achieve chromatographic separation of retinoic acid isomers. A mobile phase consisting of acetonitrile, methanol, water, and formic acid is commonly used.[3]

    • Utilize selected reaction monitoring (SRM) for sensitive and specific detection and quantification of retinoic acid and its internal standard.

Analysis of Stra8 Gene Expression by qPCR

This protocol details the measurement of the retinoic acid-responsive gene, Stra8, in testicular tissue.

Materials:

  • Testicular tissue samples

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcription kit (e.g., iScript kit)

  • SYBR Green Mastermix

  • Primers for Stra8 and a reference gene (e.g., Gapdh)

  • Real-Time PCR instrument

Procedure:

  • RNA Extraction:

    • Homogenize testicular tissue in TRIzol reagent and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR:

    • Perform quantitative PCR using SYBR Green Mastermix, specific primers for Stra8 and the reference gene.

    • Use a thermal cycling protocol such as: 40 cycles of denaturation at 95°C for 15 s, annealing at 60°C for 30 s, and elongation at 72°C for 30 s.[9]

    • Normalize the expression of Stra8 to the reference gene to determine the relative expression levels.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Retinoid_Signaling_Pathway Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid ALDH1A2 RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression (e.g., Stra8) RARE->Gene_Expression Regulates

Caption: The canonical retinoid signaling pathway.

Win18446_Mechanism_of_Action Retinaldehyde Retinaldehyde ALDH1A2 ALDH1A2 Retinaldehyde->ALDH1A2 Substrate Retinoic_Acid Retinoic Acid (RA) ALDH1A2->Retinoic_Acid Catalyzes Signaling_Pathway Downstream Retinoid Signaling Retinoic_Acid->Signaling_Pathway Win18446 This compound Win18446->ALDH1A2 Irreversibly Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow_In_Vivo cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Model Male Mice Treatment Oral Administration (this compound or Vehicle) Animal_Model->Treatment Tissue_Collection Tissue Collection (Testes, Liver, Blood) Treatment->Tissue_Collection Histology Histological Analysis (Spermatogenesis) Tissue_Collection->Histology LCMS LC-MS/MS Analysis (Retinoic Acid Levels) Tissue_Collection->LCMS qPCR qPCR Analysis (Stra8 Expression) Tissue_Collection->qPCR

Caption: A typical in vivo experimental workflow.

References

Methodological & Application

Application Notes: Inducing Reversible Male Infertility in Mouse Models Using Win 18,446

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Win 18,446 is a potent inhibitor of aldehyde dehydrogenase 1A2 (ALDH1A2), an enzyme critical for the synthesis of retinoic acid (RA) in the testes.[1][2] Retinoic acid is essential for the differentiation of spermatogonia, a foundational step in spermatogenesis.[3][4] By inhibiting ALDH1A2, Win 18,446 effectively blocks this differentiation process, leading to a complete and reversible cessation of sperm production.[1][4][5] This makes it a valuable tool for studying spermatogenesis and for the development of non-hormonal male contraceptives.[2][3] These notes provide a comprehensive guide for researchers on using Win 18,446 to induce and reverse male infertility in mouse models.

Mechanism of Action

Win 18,446 is a member of the bis(dichloroacetyl)diamine class of compounds.[1] Its primary mechanism of action in inducing infertility is the strong and irreversible inhibition of the ALDH1A2 enzyme in vitro.[1][5] This enzyme is responsible for the oxidation of retinaldehyde to retinoic acid within the testes. The resulting deficiency in testicular retinoic acid halts the differentiation of undifferentiated spermatogonia into A1 spermatogonia, leading to the depletion of mature germ cells in the seminiferous tubules.[1][4] After a period of treatment, the tubules contain primarily Sertoli cells and spermatogonia.[6][7] The antifertility effects are fully reversible upon cessation of treatment, with spermatogenesis and fertility returning to normal after a recovery period.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of Win 18,446 treatment on key reproductive parameters in male mice.

Table 1: Effect of 4-Week Win 18,446 Treatment on Testicular Parameters

Parameter Control Group Win 18,446-Treated Group Percentage Change Reference
Testis Weight (mg) ~200 ~75 ~62.5% Decrease [1]
Spermatid Count (per testis) ~3.5 x 10⁷ < 0.5 x 10⁷ >85% Decrease [1]

| Intratesticular All-trans-RA (pmol/g) | ~0.45 | Undetectable | ~100% Decrease |[1] |

Table 2: Recovery of Fertility After Win 18,446 Treatment

Parameter Details Reference
Treatment Regimen 4 weeks of Win 18,446 (2 mg/g diet) followed by a recovery period. [6]
Recovery Time for Spermatogenesis Testis weights and seminiferous epithelium morphology returned to normal after 8 weeks. [7]
Fertility Restoration Fertility normalized after a 9-week recovery period. [6]
Fertility Outcome 9 out of 10 treated males produced progeny when mated after the recovery period. [6]

| Litter Size | Average of 6.5 pups per litter, which is within the normal range for C57BL/6 mice. |[6] |

Experimental Protocols

Protocol 1: Preparation of Win 18,446-Containing Diet

This protocol describes the preparation of a diet for oral administration of Win 18,446 to mice.

Materials:

  • Win 18,446 powder (CAS: 1477-57-2)

  • Standard rodent chow (e.g., AIN-93M purified diet)

  • A suitable solvent for initial dissolution if needed (e.g., DMSO), though direct mixing with a small portion of the diet is common.

  • Planetary mixer or other equipment for homogenous mixing of diet.

Procedure:

  • Calculate the required amount of Win 18,446. For a standard dose of 2 mg/g of diet, you will need 2 grams of Win 18,446 for every 1 kilogram of chow.

  • Pre-mixing: To ensure even distribution, first mix the calculated amount of Win 18,446 powder with a small portion (e.g., 5-10%) of the total diet powder in the mixer.

  • Homogenous Mixing: Gradually add the remaining diet powder to the pre-mix in the mixer. Continue mixing until the compound is homogenously distributed throughout the diet. The duration will depend on the equipment used.

  • Pelleting (Optional but Recommended): If you have a pellet mill, press the mixed powder into pellets. This prevents the animals from selectively avoiding the powdered drug.

  • Storage: Store the prepared diet in airtight containers at 4°C to maintain the stability of the compound.

Protocol 2: Induction and Reversal of Infertility

This protocol outlines the timeline and procedures for a typical experiment.

Materials and Animals:

  • Male mice (e.g., 6-week-old C57BL/6J)[1]

  • Control diet (AIN-93M)

  • Win 18,446-containing diet (2 mg/g)

  • Standard animal housing and care facilities.

Procedure:

  • Acclimation (1 week): Upon arrival, acclimate the mice for one week, providing them with the control diet and water ad libitum.

  • Treatment Period (4 weeks):

    • Divide mice into a control group and a treatment group.

    • Provide the control group with the standard AIN-93M diet.

    • Provide the treatment group with the Win 18,446-containing diet.

    • Ensure free access to diet and water for 4 weeks. Monitor animal health and body weight regularly.

  • Reversal/Recovery Period (8-9 weeks):

    • After the 4-week treatment period, switch the treatment group back to the control diet.

    • Maintain the mice on the control diet for 8 to 9 weeks to allow for the full recovery of spermatogenesis.[6][7]

  • Endpoint Analysis: At the end of the treatment or recovery period, euthanize mice to collect tissues for analysis (see Protocol 3) or proceed with fertility trials (see Protocol 4).

Protocol 3: Testicular Histological Analysis

This protocol is for assessing the effects of Win 18,446 on the morphology of the seminiferous tubules.

Materials:

  • Bouin's solution or 10% Neutral Buffered Formalin (Fixative)

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Periodic Acid-Schiff (PAS) Staining Kit[8]

  • Hematoxylin (for counterstain)

  • Microscope

Procedure:

  • Tissue Collection and Fixation: Euthanize mice and dissect the testes. Fix the testes in Bouin's solution overnight or in 10% neutral buffered formalin for 24 hours.

  • Processing: Dehydrate the fixed tissues by passing them through a graded series of ethanol (e.g., 70% to 100%).

  • Clearing and Embedding: Clear the tissues in xylene and then embed them in paraffin wax.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • Staining (PAS-Hematoxylin):

    • Deparaffinize and rehydrate the tissue sections to deionized water.

    • Immerse slides in Periodic Acid solution for 5-10 minutes.[8]

    • Rinse thoroughly with deionized water.

    • Immerse slides in Schiff's Reagent for 15-20 minutes, or until the desired staining intensity is achieved.[8]

    • Wash the slides in running tap water for 5-10 minutes to allow the pink color to develop.

    • Counterstain with Hematoxylin for 60-90 seconds to stain the nuclei.[8]

    • Rinse in tap water.

  • Dehydration and Mounting: Dehydrate the stained sections through a graded ethanol series, clear in xylene, and mount with a coverslip using a permanent mounting medium.

  • Analysis: Examine the slides under a microscope. In treated animals, expect to see seminiferous tubules largely devoid of spermatocytes and spermatids, containing mainly Sertoli cells and spermatogonia.[1] In recovered animals, expect to see the restoration of normal spermatogenesis.

Protocol 4: Fertility Assessment

This protocol is to confirm the infertility and subsequent recovery of fertility in male mice.

Procedure:

  • Pairing: After the treatment or recovery period, house each male mouse with two sexually mature, wild-type female mice (e.g., 8-10 weeks old).[9]

  • Mating Confirmation: Check the females daily for the presence of a vaginal plug, which is evidence of mating.[9][10]

  • Monitoring Pregnancy and Litter Size:

    • Separate the females once a plug is observed or after a defined cohabitation period.

    • Monitor the females for signs of pregnancy and record the number of litters produced and the number of pups per litter over a set period (e.g., 15 weeks).[6]

  • Data Analysis:

    • Infertility: Males tested immediately after the 4-week treatment period are expected to be infertile and produce no offspring.

    • Fertility Recovery: Males tested after the 9-week recovery period are expected to produce litters of normal size, confirming the restoration of fertility.[6]

Visualizations (Graphviz)

G cluster_pathway Win 18,446 Signaling Pathway in Testis cluster_spermatogenesis Spermatogenesis Retinal Retinal (Retinaldehyde) ALDH1A2 ALDH1A2 Enzyme Retinal->ALDH1A2 Substrate RA Retinoic Acid (RA) Spermatogonia Undifferentiated Spermatogonia RA->Spermatogonia Required for Differentiation ALDH1A2->RA Catalyzes Conversion Win18446 Win 18,446 Win18446->ALDH1A2 Inhibits DiffSpermatogonia Differentiating Spermatogonia (A1) Spermatogenesis Downstream Spermatogenesis

Caption: Mechanism of action of Win 18,446 in the testis.

G cluster_workflow Experimental Workflow for Win 18,446 Study cluster_treatment Treatment Phase (4 Weeks) cluster_recovery Recovery Phase (9 Weeks) start Start: 6-week-old male mice acclimate Acclimation (1 Week) Control Diet start->acclimate control_diet Control Group: Standard Diet acclimate->control_diet win_diet Treatment Group: Win 18,446 Diet (2 mg/g) acclimate->win_diet recovery_diet Both Groups: Control Diet endpoint1 Endpoint 1: Assess Infertility (Histology, Mating Trials) win_diet->endpoint1 Immediate Analysis win_diet->recovery_diet endpoint2 Endpoint 2: Assess Fertility Recovery (Histology, Mating Trials) recovery_diet->endpoint2

Caption: Workflow for inducing and reversing infertility.

References

Protocol for dissolving and administering Win 18446 in research animals

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Win 18446

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution and administration of this compound, a potent inhibitor of aldehyde dehydrogenase 1a2 (ALDH1A2), for use in research animals. The information compiled is intended to ensure safe and effective handling and application of this compound in a laboratory setting.

Introduction

This compound, also known as Fertilysin, is a bis-(dichloroacetyl)-diamine that functions as an inhibitor of aldehyde dehydrogenase 1a2 (ALDH1A2), with an IC50 of 0.3 μM.[1] This inhibition disrupts the conversion of retinol to retinoic acid, a crucial step for spermatogenesis.[1][2][3] Consequently, this compound has been investigated for its potential as a male contraceptive.[3] It is orally active and has been shown to reversibly inhibit spermatogenesis in various animal models.[1][3]

Mechanism of Action

This compound exerts its biological effect by inhibiting ALDH1A2, a key enzyme in the biosynthesis of retinoic acid within the testes.[1] Retinoic acid is essential for the expression of genes such as Stra8, which are necessary for the initiation of meiosis and subsequent stages of spermatogenesis.[1][2] By blocking retinoic acid production, this compound effectively suppresses spermatogenesis, leading to infertility.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueSpecies/SystemReference
IC50 (ALDH1A2) 0.3 µM-[1]
Solubility in DMSO 5 mg/mL-[2]
45 mg/mL (Sonication recommended)-[4]
Solubility in DMF 10 mg/mL-[2]
Solubility in Ethanol 0.5 mg/mL-[2]
Oral Dosage (Mice) 125 mg/kg (daily for 8 days)C57BL/6-129[5]
Oral Dosage (Rabbits) 200 mg/kg (for 4, 8, and 16 weeks)New Zealand white[1]

Experimental Protocols

Protocol for Dissolving this compound

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (recommended)

Procedure for Preparing a Stock Solution (e.g., 10 mg/mL in DMSO):

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., for 10 mg of this compound, add 1 mL of DMSO).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution for 10-15 minutes.[4]

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Procedure for Preparing a Working Solution for Animal Administration:

A recommended general formula for in vivo studies is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS .[4]

  • Begin with the appropriate volume of your this compound stock solution in DMSO.

  • Sequentially add the other solvents, ensuring the solution is well-mixed after each addition.[4]

    • Add PEG300 and vortex thoroughly.

    • Add Tween-80 and vortex thoroughly.

    • Add Saline or PBS to reach the final volume and vortex thoroughly.

  • The final solution should be clear. If not, the ratios of PEG300 and Tween-80 can be adjusted.[4]

  • For normal mice, the final concentration of DMSO should not exceed 10%. For nude mice or those with compromised health, the DMSO concentration should be kept below 2%.[4]

  • It is highly recommended to perform a solvent-negative control experiment to confirm that the vehicle has no non-specific effects on the animals.[4]

Protocol for Administering this compound to Research Animals

Materials:

  • Prepared working solution of this compound

  • Appropriate animal model (e.g., mice, rabbits)

  • Oral gavage needles

  • Syringes

Procedure for Oral Administration:

  • Calculate the required dose of this compound based on the animal's body weight (e.g., 125 mg/kg for mice).[5]

  • Draw the calculated volume of the working solution into a syringe fitted with an appropriately sized oral gavage needle.

  • Gently restrain the animal.

  • Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

  • Slowly administer the solution.

  • Monitor the animal for any adverse reactions following administration.

  • Repeat the administration as required by the experimental design (e.g., daily for 8 days).[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve prepare Prepare Working Solution (Add PEG300, Tween-80, Saline) dissolve->prepare calculate Calculate Dose prepare->calculate To Animal Facility administer Administer via Oral Gavage calculate->administer monitor Monitor Animal administer->monitor

Caption: Experimental workflow for preparing and administering this compound.

signaling_pathway cluster_pathway Retinoic Acid Synthesis Pathway Retinol Retinol (Vitamin A) ALDH1A2 ALDH1A2 Retinol->ALDH1A2 RA Retinoic Acid ALDH1A2->RA Catalyzes Stra8 Stra8 Gene Expression RA->Stra8 Promotes Spermatogenesis Spermatogenesis Stra8->Spermatogenesis Required for Win18446 This compound Win18446->ALDH1A2 Inhibits

Caption: Signaling pathway of this compound in suppressing spermatogenesis.

References

Application Notes and Protocols for Win 18446 in Spermatogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Win 18446, a potent inhibitor of spermatogenesis. This document outlines the mechanism of action, dosage and administration guidelines for animal studies, and key experimental protocols for evaluating its effects on male fertility.

Mechanism of Action

This compound functions as a reversible inhibitor of spermatogenesis by targeting the biosynthesis of retinoic acid (RA) in the testes.[1][2] Retinoic acid is an essential metabolite of vitamin A (retinol) that governs the differentiation of spermatogonia, a critical step in the production of sperm.[3][4] The primary target of this compound is the enzyme aldehyde dehydrogenase 1a2 (ALDH1A2), which is responsible for the conversion of retinaldehyde to retinoic acid within the testicular environment.[1][2][5] By inhibiting ALDH1A2, this compound effectively reduces the intra-testicular concentration of retinoic acid, leading to a block in spermatogonial differentiation and a subsequent cessation of sperm production.[1][2] Studies have shown that this inhibition is potent, with an IC50 of 0.3 μM for ALDH1A2 in vitro.[1] The effects of this compound on spermatogenesis are reversible upon cessation of treatment.[1][6]

Signaling Pathway of this compound Action

Win18446_Pathway cluster_synthesis Retinoic Acid Synthesis cluster_action Spermatogenesis Regulation Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH RA Retinoic Acid Retinaldehyde->RA ALDH1A2 Spermatogonia Spermatogonia RA->Spermatogonia Promotes Differentiation Differentiated_Spermatogonia Differentiated Spermatogonia Spermatogonia->Differentiated_Spermatogonia Spermatogenesis Spermatogenesis Differentiated_Spermatogonia->Spermatogenesis Win18446 This compound Win18446->Retinaldehyde Inhibits ALDH1A2

Caption: Mechanism of this compound action on spermatogenesis.

Dosage and Administration

The administration of this compound has been studied in various animal models, primarily mice and rabbits. The dosage and route of administration can be adapted based on the experimental design.

Table 1: this compound Dosage and Administration in Animal Models
Animal ModelDosageAdministration RouteDuration of TreatmentReference
Rabbit (New Zealand White)200 mg/kg/dayOral gavage (compounded in simple syrup)16 weeks[1]
Mouse (Parkes strain)200 mg/kg/dayOral gavageUp to 30 days[6]
Mouse (C57BL/6 background)2 mg/g of dietIncorporated into diet4 weeks
Mouse125 mg/kgOral gavage (single dose or daily for 8 days)Single dose or 8 days

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key parameters of spermatogenesis observed in published studies.

Table 2: Effects of this compound on Testicular Parameters in Rabbits
ParameterBaseline8 Weeks of Treatment (200 mg/kg/day)16 Weeks of Treatment (200 mg/kg/day)Reference
Testicular Weight (g)2.8 ± 0.31.5 ± 0.20.8 ± 0.1[1]
Epididymal Sperm Count (x 10⁶)1,135 ± 156108 ± 731.8 ± 0.9[1]
Ejaculated Sperm Concentration (x 10⁶/mL)150 ± 5025 ± 150[1]
Table 3: Effects of this compound on Testicular Parameters in Mice
ParameterControl4 Weeks of TreatmentReference
Testis Weight (mg)~120~40[7]
Spermatid Number per Testis (x 10⁶)~15<5[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on spermatogenesis.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_conclusion Conclusion Animal_Model Select Animal Model (e.g., Mice, Rabbits) Dosage Determine this compound Dosage and Administration Animal_Model->Dosage Groups Establish Treatment and Control Groups Dosage->Groups Administer Administer this compound (Oral Gavage or Diet) Groups->Administer Monitor Monitor Animal Health and Body Weight Administer->Monitor Collection Sample Collection (Testes, Epididymis, Semen) Monitor->Collection Histology Testicular Histology Collection->Histology Sperm_Analysis Sperm Count and Motility Collection->Sperm_Analysis RA_Quantification Intra-testicular Retinoic Acid Quantification Collection->RA_Quantification Data_Analysis Data Analysis and Statistical Evaluation Histology->Data_Analysis Sperm_Analysis->Data_Analysis RA_Quantification->Data_Analysis Conclusion Draw Conclusions on Spermatogenesis Inhibition Data_Analysis->Conclusion

Caption: A typical experimental workflow for studying this compound.

Protocol 1: Testicular Histology

Objective: To evaluate the morphological changes in the seminiferous tubules following this compound treatment.

Materials:

  • Modified Davidson's fixative

  • Ethanol (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Periodic acid-Schiff (PAS) stain

  • Hematoxylin

  • Light microscope

Procedure:

  • Fixation: Immediately after euthanasia, dissect the testes and fix them in modified Davidson's fixative for 24-48 hours.

  • Dehydration and Clearing: Transfer the fixed tissues to 70% ethanol. Dehydrate the tissues through a graded series of ethanol (80%, 95%, 100%) and then clear in xylene.

  • Embedding: Infiltrate the tissues with and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • Staining: Deparaffinize and rehydrate the sections. Stain with Periodic acid-Schiff (PAS) and counterstain with hematoxylin to visualize the acrosomes of developing spermatids and the nuclei of different cell types.

  • Analysis: Examine the slides under a light microscope to assess the integrity of the seminiferous epithelium, the presence or absence of different germ cell stages (spermatogonia, spermatocytes, spermatids), and the overall tubular morphology.

Protocol 2: Sperm Concentration and Motility Analysis

Objective: To quantify the number and motility of sperm from the epididymis or ejaculate.

Materials:

  • Sperm collection medium (e.g., PBS)

  • Hemocytometer (e.g., Neubauer chamber)

  • Microscope with 20x or 40x objective

  • Micropipettes

  • Fixative (e.g., 10% formalin in PBS)

Procedure:

  • Sperm Collection:

    • Epididymal Sperm: Dissect the cauda epididymis and make several incisions. Place it in a pre-warmed petri dish containing a known volume of sperm collection medium and allow the sperm to disperse for 15-30 minutes.

    • Ejaculated Sperm: Collect semen using appropriate methods for the animal model (e.g., artificial vagina for rabbits).

  • Dilution: Dilute the sperm suspension with the collection medium to an appropriate concentration for counting (e.g., 1:10 or 1:20). To immobilize sperm for counting, a final dilution can be made in a fixative solution.

  • Loading the Hemocytometer: Mix the diluted sperm suspension gently and load a small volume into the counting chamber of the hemocytometer.

  • Counting:

    • Allow the sperm to settle for 5 minutes in a humidified chamber.

    • Count the number of sperm heads in the central grid of the hemocytometer. To avoid counting bias, establish a rule for counting sperm on the grid lines (e.g., count those on the top and left lines but not on the bottom and right lines).

    • Repeat the count for the second chamber and average the results.

  • Calculation: Calculate the sperm concentration using the following formula:

    • Sperm concentration (sperm/mL) = (Average number of sperm counted) x (Dilution factor) x (Chamber conversion factor)

    • The chamber conversion factor for a standard Neubauer chamber is 10,000 (10^4).

  • Motility Assessment: For fresh, non-fixed samples, assess sperm motility by observing a drop of the sperm suspension under a microscope. Estimate the percentage of progressively motile sperm.

Protocol 3: Intra-testicular Retinoic Acid Quantification

Objective: To measure the concentration of retinoic acid in testicular tissue.

Materials:

  • Liquid nitrogen

  • Homogenizer

  • Solvents for extraction (e.g., ethanol, hexane)

  • Internal standard (e.g., 4,4-dimethyl-RA)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Immediately after dissection, snap-freeze the testes in liquid nitrogen and store at -80°C until analysis.

    • All subsequent steps should be performed under yellow or red light to prevent isomerization of retinoic acid.

  • Homogenization: Thaw the tissue on ice and homogenize in a suitable buffer.

  • Extraction:

    • Add an internal standard to the homogenate for accurate quantification.

    • Perform a liquid-liquid extraction to separate the retinoids. A common method involves saponification with ethanolic KOH followed by extraction with hexane.

  • LC-MS/MS Analysis:

    • Resuspend the dried extract in a suitable solvent.

    • Inject the sample into an LC-MS/MS system for separation and quantification of retinoic acid.

    • Develop a standard curve using known concentrations of retinoic acid to accurately determine the concentration in the tissue samples.

  • Data Analysis: Calculate the concentration of retinoic acid in the testicular tissue, typically expressed as pmol/g of tissue.

References

Application Notes: Synchronizing Spermatogenesis with Win 18,446 for Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of spermatogenesis, the complex process of sperm production, is often hindered by the asynchronous nature of germ cell development within the seminiferous tubules. This asynchronicity makes it challenging to isolate and analyze specific cell populations at distinct stages of the cell cycle. Win 18,446, a potent inhibitor of retinoic acid (RA) synthesis, offers a valuable tool to overcome this obstacle. By reversibly arresting spermatogonial differentiation, Win 18,446 treatment followed by a timed administration of RA can synchronize spermatogenesis, enabling researchers to enrich for specific germ cell populations for detailed cell cycle analysis.[1][2][3][4][5]

Mechanism of Action

Win 18,446 is a member of the bis(dichloroacetyl)-diamine class of compounds that effectively blocks spermatogenesis by inhibiting the metabolism of vitamin A.[1][3] Specifically, it acts as a potent and irreversible inhibitor of aldehyde dehydrogenase 1A2 (ALDH1A2), a key enzyme responsible for the oxidation of retinaldehyde to retinoic acid.[6][7][8] Retinoic acid is essential for the differentiation of undifferentiated spermatogonia into A1 spermatogonia, a critical step for entry into meiosis.[9][10][11] By inhibiting RA synthesis, Win 18,446 causes a temporary halt in this differentiation process, leading to an accumulation of undifferentiated spermatogonia.[2][9][12] Subsequent administration of exogenous RA then triggers a synchronized wave of differentiation, as the accumulated spermatogonia proceed through spermatogenesis in a coordinated fashion.[2][3][4][5] This results in a pulsatile release of sperm, rather than the continuous production seen in normal spermatogenesis.[1][3][4]

Applications

The synchronization of spermatogenesis using Win 18,446 has several important applications in reproductive biology and drug development:

  • Cell Cycle Analysis: Synchronized testes provide a rich source of specific germ cell populations at defined stages of the cell cycle, facilitating detailed analysis by techniques such as flow cytometry.

  • Gene Expression Studies: Researchers can investigate stage-specific gene expression patterns during spermatogenesis by isolating synchronized cell populations for transcriptomic analysis.

  • Drug Discovery and Toxicology: The model can be used to screen for compounds that affect specific stages of spermatogenesis and to study the mechanisms of testicular toxicity.

  • Male Contraceptive Development: The reversible inhibition of spermatogenesis by Win 18,446 makes it a valuable tool for research into non-hormonal male contraceptives.[13][14]

Experimental Protocols

I. Synchronization of Spermatogenesis in Neonatal Mice

This protocol is adapted from established methods for inducing synchronous spermatogenesis in neonatal mice.[4][15]

Materials:

  • Win 18,446

  • 1% Gum Tragacanth solution (autoclaved)

  • Retinoic Acid (RA)

  • Dimethyl sulfoxide (DMSO)

  • Neonatal mice (e.g., C57BL/6 or 129 strains)[2]

  • Pipettes and feeding needles

Procedure:

  • Win 18,446 Administration:

    • From day 2 postpartum (dpp) to day 8 dpp, administer Win 18,446 orally to neonatal mice once daily via a pipette and feeding needle.[15]

    • The dosage is 100 µg/g body weight.[2][4][15] Suspend the Win 18,446 in 1% gum tragacanth.[2][4][15]

  • Retinoic Acid Administration:

    • On day 9 dpp, administer a single subcutaneous injection of RA.[4]

    • The dosage for 129 strain mice is 35 µg/g body weight, while for C57B6/J mice, a lower dose of 12.5 µg/g body weight is recommended.[2] Dissolve the RA in DMSO.[4]

  • Tissue Collection:

    • Collect testes at various time points post-RA injection to isolate different stages of synchronized germ cells. The timing of collection will depend on the specific cell population of interest. For example, preleptotene spermatocytes are abundant 6-8 days post-injection.[2] The first spermiation occurs approximately 35 days after the RA injection.[2]

II. Testicular Cell Isolation for Flow Cytometry

This protocol provides a general method for preparing a single-cell suspension from testicular tissue for flow cytometry analysis.[16][17][18]

Materials:

  • Freshly dissected testes

  • Phosphate-buffered saline (PBS)

  • Collagenase solution (e.g., 1 mg/mL)

  • Trypsin-EDTA solution

  • DNase I

  • Fetal bovine serum (FBS)

  • Cell strainer (e.g., 70 µm)

  • Centrifuge

Procedure:

  • Decapsulate the testes and mince the tissue in cold PBS.

  • Incubate the minced tissue in a collagenase solution to dissociate the interstitial cells.

  • Wash the seminiferous tubules with PBS and then incubate in a trypsin-EDTA solution to release the germ cells.

  • Add DNase I to reduce cell clumping.

  • Neutralize the trypsin with FBS-containing medium.

  • Filter the cell suspension through a cell strainer to obtain a single-cell suspension.

  • Wash the cells with PBS and resuspend in an appropriate buffer for flow cytometry.

III. Cell Cycle Analysis by Flow Cytometry

This protocol outlines the basic steps for staining testicular cells with a DNA-binding dye for cell cycle analysis.[19][20]

Materials:

  • Single-cell suspension of testicular cells

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Fixation:

    • Fix the cells by slowly adding cold 70% ethanol while vortexing to prevent clumping.[20]

    • Incubate on ice or at -20°C for at least 30 minutes.[20]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in the PI staining solution.[20]

    • Incubate in the dark at room temperature.

  • Data Acquisition:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The different testicular cell populations can be identified based on their DNA content (haploid, diploid, and tetraploid).[19]

Data Presentation

Table 1: Representative Dosages for Spermatogenesis Synchronization

Animal ModelCompoundDosageAdministration RouteDurationReference
Neonatal Mouse (129 strain)Win 18,446100 µg/g body weightOral7 consecutive days (2-8 dpp)[2]
Retinoic Acid35 µg/g body weightSubcutaneousSingle injection (9 dpp)[2]
Neonatal Mouse (C57B6/J)Win 18,446100 µg/g body weightOral7 consecutive days (2-8 dpp)[2]
Retinoic Acid12.5 µg/g body weightSubcutaneousSingle injection (9 dpp)[2]
Neonatal RatWin 18,446100 mg/kg body weightOral13 consecutive days (2-14 dpp)[2]
Retinoic Acid6.2 µg/g body weightIntraperitonealSingle injection (15 dpp)[2]

Table 2: Expected Timeline of Synchronized Spermatogenesis in Mice

Time Post-RA InjectionPredominant Germ Cell StageReference
24 hoursStra8-positive A1 spermatogonia[2]
6-8 daysPreleptotene spermatocytes[2]
~35 daysFirst spermiation[2]
43-50 daysSecond round of synchronized spermatogenesis[2]

Visualizations

Win18446_Mechanism cluster_SertoliCell Sertoli Cell cluster_GermCell Undifferentiated Spermatogonia Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH10 ALDH1A2 ALDH1A2 Retinaldehyde->ALDH1A2 RA Retinoic Acid UndiffSpermatogonia Undifferentiated Spermatogonia RA->UndiffSpermatogonia Stimulates ALDH1A2->RA Oxidation DiffSpermatogonia Differentiating Spermatogonia (A1) UndiffSpermatogonia->DiffSpermatogonia Differentiation Win18446 Win 18,446 Win18446->ALDH1A2 Inhibits

Caption: Mechanism of Win 18,446 action in spermatogenesis.

Synchronization_Workflow cluster_Treatment Synchronization Protocol cluster_Process Biological Process cluster_Analysis Downstream Analysis Start Day 2 pp Win_Admin Daily Oral Win 18,446 (100 µg/g body weight) Start->Win_Admin RA_Admin Day 9 pp: Single Subcutaneous RA Injection Win_Admin->RA_Admin 7 days Block Block Spermatogonial Differentiation Win_Admin->Block End_Treat Day 9+ pp RA_Admin->End_Treat Sync_Diff Synchronized Wave of Differentiation RA_Admin->Sync_Diff Harvest Harvest Testes at Specific Time Points End_Treat->Harvest Accumulation Accumulation of Undifferentiated Spermatogonia Block->Accumulation Isolation Isolate Testicular Cells Harvest->Isolation Flow Cell Cycle Analysis (Flow Cytometry) Isolation->Flow Retinoic_Acid_Signaling cluster_Extracellular Extracellular cluster_Intracellular Spermatogonia RA Retinoic Acid RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binds RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binds Gene_Expression Altered Gene Expression RARE->Gene_Expression Differentiation Spermatogonial Differentiation Gene_Expression->Differentiation

References

Application Notes and Protocols: Win 18446 in Retinoic Acid-Dependent Gene Expression Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Win 18446, a potent inhibitor of retinoic acid (RA) biosynthesis, and its utility in studying RA-dependent gene expression. Detailed protocols for its application in both in vitro and in vivo experimental models are included.

Introduction and Mechanism of Action

This compound (N,N′-bis(dichloroacetyl)-1,8-octanediamine) is a member of the bisdichloroacetyldiamine class of compounds that reversibly inhibits spermatogenesis[1]. Its primary mechanism of action is the inhibition of aldehyde dehydrogenase 1a2 (ALDH1A2), a key enzyme responsible for the conversion of retinal to retinoic acid[1][2][3]. Retinoic acid is a critical signaling molecule that regulates gene expression through nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs)[4][5]. By blocking ALDH1A2, this compound effectively reduces the endogenous synthesis of retinoic acid, leading to a state of systemic acquired RA deficiency[3][6]. This makes it an invaluable tool for investigating the physiological roles of RA and the downstream effects of its depletion on gene expression in various biological systems, most notably in the context of spermatogenesis[7][8]. Studies have shown that this compound is a potent and, in some contexts, irreversible inhibitor of ALDH1A2[3][9]. It also inhibits other ALDH isozymes, such as ALDH2, which is responsible for its disulfiram-like side effects with alcohol consumption[1][3].

cluster_0 Retinoic Acid Synthesis Pathway cluster_1 Gene Expression Regulation Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal ADH/RDH RA Retinoic Acid (RA) Retinal->RA ALDH1A2 RAR RAR RA->RAR Binds & Activates RXR RXR RARE RARE (RA Response Element) RXR->RARE Heterodimer Binds RAR->RARE Heterodimer Binds Gene Target Gene (e.g., Stra8, Cyp26a1) Transcription Transcription Win18446 This compound Win18446->Inhibition

Caption: Mechanism of this compound action on the retinoic acid signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound.

Table 1: Physicochemical and Inhibitory Properties of this compound

Property Value Reference
Formula C₁₂H₂₀Cl₄N₂O₂ [2]
Molecular Weight 366.11 g/mol [2]
IC₅₀ (ALDH1A2) 0.3 µM [1][2][10]
Solubility Up to 100 mM in DMSO [2]

| Storage | Store at +4°C |[2] |

Table 2: Representative In Vitro Experimental Parameters

Application Cell/Tissue Type Concentration Duration Observed Effect Reference
ALDH1A2 Inhibition H1229 cell lysate 0.01 - 10 µM 30 min Potent inhibition of RA synthesis [1]
Gene Expression Mouse whole-testis culture 1 µM 24 h Suppression of Stra8 expression [10]

| Meiotic Progression | Mouse fetal ovaries (e13.5) | 0.01 - 1 µM | 3 days | Reduced Stra8 and Rarb expression |[11] |

Table 3: Representative In Vivo Experimental Parameters

Application Animal Model Dosage & Administration Duration Observed Effect Reference
Spermatogenesis Inhibition Male Rabbits 200 mg/kg, oral 16 weeks Reduced testicular RA, impaired spermatogenesis [1]
Spermatogenesis Inhibition Male Mice Diet containing this compound 4 weeks Complete abolishment of spermatogenesis [3][6]
Pharmacokinetics Male Mice 125 mg/kg, single oral dose 0.5 - 24 h Tissue-specific decrease in RA concentrations [12]

| Spermatogenesis Sync. | Neonatal Mice | 100 mg/kg, fed | 2-8 days postpartum | Blocks RA synthesis, allows for sync. with RA injection |[13] |

Table 4: Effects of this compound on Retinoic Acid-Dependent Gene Expression

Gene Biological Process Effect of this compound Model System Reference
Stra8 Meiotic initiation Expression significantly reduced Mouse testis, fetal ovaries [1][10][11]
Rarb RA signaling Expression significantly reduced Mouse fetal ovaries [11]
Lrat Retinoid metabolism Expression reduced Mouse liver and lung [3]

| Cyp26a1 | RA catabolism | Expression reduced | Mouse liver |[3] |

Experimental Protocols

Protocol 1: In Vitro ALDH1A2 Inhibition Assay

This protocol is adapted from studies demonstrating the direct inhibitory effect of this compound on ALDH1A2 enzymatic activity[1][3].

Materials:

  • Purified recombinant ALDH1A2 or lysate from cells overexpressing ALDH1A2[1].

  • Assay Buffer: 20 mM HEPES, 150 mM KCl, 1 mM EDTA, pH 8.0[3][12].

  • Substrate: All-trans-retinal (stock in ethanol).

  • Cofactor: NAD⁺ (stock in water).

  • Inhibitor: this compound (stock in DMSO)[2].

  • Stop Solution: 100% Ethanol with 0.025 M KOH[1].

  • HPLC system for retinoic acid quantification.

Procedure:

  • Prepare assay reactions in microcentrifuge tubes on ice. For each reaction, combine the assay buffer, NAD⁺ (final concentration 2 mM), and the desired concentration of this compound (e.g., a range from 0.01 µM to 10 µM for an IC₅₀ curve). Include a DMSO vehicle control.

  • Add the ALDH1A2 enzyme source (e.g., 0.2-1 µg purified enzyme or cell lysate)[3][9].

  • Pre-incubate the enzyme-inhibitor mixture at 37°C for 5-15 minutes to allow for binding[3][9].

  • Initiate the reaction by adding the substrate, all-trans-retinal (e.g., final concentration of 10 µM)[1].

  • Incubate the reaction at 37°C for a fixed time (e.g., 15-30 minutes)[1][9].

  • Stop the reaction by adding 2 volumes of ice-cold Stop Solution[1].

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant for retinoic acid production using reverse-phase HPLC[1][3].

  • Calculate the percent inhibition relative to the vehicle control to determine the IC₅₀ value.

start Start prep 1. Prepare Reactions (Buffer, NAD+, this compound/Vehicle) start->prep add_enzyme 2. Add ALDH1A2 Enzyme prep->add_enzyme pre_incubate 3. Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate 4. Add All-trans-retinal (Start Reaction) pre_incubate->add_substrate incubate 5. Incubate at 37°C (15-30 min) add_substrate->incubate stop_rxn 6. Add Stop Solution incubate->stop_rxn analyze 7. Analyze RA by HPLC stop_rxn->analyze end End analyze->end

Caption: Workflow for an in vitro ALDH1A2 inhibition assay using this compound.

Protocol 2: In Vivo Induction of Retinoic Acid Deficiency in Mice

This protocol describes the oral administration of this compound to mice to inhibit systemic RA synthesis, based on established models[3][6][8].

Materials:

  • Male mice (e.g., C57BL/6)[12].

  • This compound.

  • Vehicle for oral gavage (e.g., 1% gum tragacanth) or powdered chow for dietary administration[12].

  • Oral gavage needles.

  • Trizol reagent for RNA extraction.

Procedure:

  • Dietary Administration (Chronic Study):

    • Prepare a diet containing this compound at a concentration calculated to deliver a target dose (e.g., 100 mg/kg/day).

    • Feed male mice the this compound-containing diet or a control diet for the desired duration (e.g., 4 weeks)[3][8].

    • Monitor animal weight and health throughout the study[8].

  • Oral Gavage (Acute Study):

    • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 125 mg/kg dose)[12].

    • Administer a single dose of the this compound suspension or vehicle to mice via oral gavage[12].

  • Sample Collection:

    • At the end of the treatment period, euthanize the animals.

    • Collect tissues of interest (e.g., testes, liver, serum)[3][12].

    • For gene expression analysis, immediately homogenize tissues in Trizol or snap-freeze in liquid nitrogen and store at -80°C.

    • For RA quantification, proceed immediately with extraction protocols[12].

Protocol 3: Synchronization of Spermatogenesis in Neonatal Mice

This method uses this compound to create a temporary, reversible block in RA synthesis, allowing for the synchronized initiation of spermatogenesis upon exogenous RA administration[7][13].

Materials:

  • Neonatal male mice (2 days postpartum).

  • This compound mixed in powdered chow.

  • All-trans-retinoic acid (for injection).

  • Vehicle for RA injection (e.g., DMSO/sesame oil).

Procedure:

  • From 2 to 8 days postpartum (dpp), provide nursing dams with powdered chow containing this compound (100 mg/kg)[13]. The pups will be treated via the mother's milk.

  • At 9 dpp, return the dams to a standard diet.

  • Administer a single injection of all-trans-retinoic acid to the male pups to synchronously initiate the first wave of spermatogenesis[13].

  • Collect testes at various time points following the RA injection to analyze specific stages of germ cell development and associated gene expression.

cluster_0 Treatment Phase cluster_1 Synchronization & Analysis Phase d2 Day 2-8 Postpartum treat Administer this compound (via maternal diet) d2->treat block RA Synthesis Blocked Spermatogonia Arrested treat->block d9 Day 9 Postpartum inject Inject Retinoic Acid d9->inject sync Synchronous Wave of Spermatogenesis Initiated inject->sync collect Collect Testes at Defined Timepoints sync->collect

Caption: Experimental workflow for synchronizing spermatogenesis with this compound.

Protocol 4: Analysis of Retinoic Acid-Dependent Gene Expression by qRT-PCR

This protocol details the measurement of changes in RA target gene expression following this compound treatment, using primers cited in the literature[1][3].

Materials:

  • RNA isolated from control and this compound-treated tissues (from Protocol 2 or 3).

  • Reverse transcription kit (e.g., iScript kit)[1].

  • SYBR Green Mastermix[1][3].

  • Real-Time PCR instrument.

  • Gene-specific primers (see table below).

Primer Sequences:

Gene Forward Primer (5' to 3') Reverse Primer (5' to 3') Reference
Mouse Stra8 GATGCTGGGGAGAAGTTTCA AATCGTCGTCATCGAAGGTC [1]
Mouse Lrat CTTACTGCAGATATGGCTCTCG CTAATCCCAAGACAGCCGAAG [3]
Mouse Cyp26a1 ACTTACCTAGGACTCTACCCAC GCTGTTCCAAAGTTTCCATGTC [3]

| Mouse Rps2 (Control) | CTGACTCCCGACCTCTGGAAA | GAGCCTGGGTCCTCTGAACA |[1] |

Procedure:

  • Treat isolated RNA with DNase to remove any genomic DNA contamination.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions[1].

  • Prepare qRT-PCR reactions by combining cDNA, SYBR Green Mastermix, and forward/reverse primers for the gene of interest and a housekeeping gene (e.g., Rps2 or HPRT)[1][3].

  • Perform the qRT-PCR on a Real-Time PCR instrument using a standard thermal cycling protocol.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to controls[1].

Concluding Remarks

This compound is a well-characterized and effective inhibitor of ALDH1A2, providing a robust method for studying the consequences of reduced retinoic acid biosynthesis. Its application has been pivotal in elucidating the indispensable role of locally synthesized RA in processes like spermatogenesis. Researchers using this compound should be mindful of its off-target effects, particularly on ALDH2, and its potential to alter broader retinoid metabolism[3][6]. Nevertheless, when used in well-controlled experiments, this compound remains a powerful pharmacological tool for investigating RA-dependent signaling and gene regulation.

References

Application Notes and Protocols for Creating a Model of Systemic Retinoic Acid Deficiency Using Win 18446

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Win 18446, a bisdichloroacetyldiamine, is a potent and irreversible inhibitor of aldehyde dehydrogenase 1A2 (ALDH1A2), a key enzyme in the biosynthesis of retinoic acid (RA) from retinal.[1][2][3] This inhibition leads to a systemic deficiency of RA, providing a valuable in vivo model for studying the physiological roles of RA and for developing therapeutic agents that modulate RA signaling. This document provides detailed application notes and protocols for utilizing this compound to induce a state of systemic retinoic acid deficiency in animal models.

Mechanism of Action

This compound acts as a strong and irreversible inhibitor of ALDH1A2, the primary enzyme responsible for oxidizing retinaldehyde to retinoic acid in various tissues, most notably the testes.[1][2] This irreversible binding leads to a near-permanent inhibition of the enzyme's activity.[1][4] The compound also inhibits other aldehyde dehydrogenases, such as ALDH2, which is involved in alcohol metabolism, leading to a disulfiram-like reaction upon alcohol consumption.[2][4] The primary mechanism for inducing a systemic RA deficiency model is through the potent inhibition of ALDH1A2.[1][2]

Data Presentation

In Vitro Inhibition Data
CompoundTarget EnzymeIC50Assay ConditionsReference
This compoundALDH1A20.3 µMIn vitro conversion of retinal to retinoic acid[2][5]
This compoundTestis S10 fractions59 ± 1 nMInhibition of atRA formation[6]
This compoundLiver S10 fractions92 ± 2 nMInhibition of atRA formation (inhibited max. 44 ± 2% of atRA formation)[6]
In Vivo Effects of this compound Treatment in Mice (4 weeks)
ParameterControlThis compound-TreatedReference
Testes
Testicular WeightSignificantly higherSignificantly smaller[1]
Spermatid NumbersNormalSignificantly lower[1]
SpermatogenesisNormalCompletely blocked[1][3]
Retinoid Levels
Serum RetinolNormalSignificantly higher[1][3]
Liver Retinyl EstersNormalLower[1][3]
Lung Retinyl EstersNormalLower[1][3]
Adipose Retinyl EstersNormalIncreased[1][3]
Other Effects
AdiposityNormalModestly reduced[1][3]
In Vivo Effects of this compound Treatment in Rabbits (16 weeks)
ParameterControlThis compound-Treated (200 mg/kg)Reference
Intratesticular Retinoic AcidNormalSignificantly reduced (apparent after 4 weeks)[2]
SpermatogenesisNormalSeverely impaired[2]
FertilityFertileInfertile[2]

Experimental Protocols

In Vivo Induction of Retinoic Acid Deficiency in Mice

This protocol describes the oral administration of this compound to mice to induce systemic retinoic acid deficiency, leading to the suppression of spermatogenesis.

Materials:

  • This compound (N,N'-bis(dichloroacetyl)-1,8-octamethylenediamine)

  • Standard rodent chow

  • Vehicle for oral gavage (e.g., corn oil)

  • Male mice (e.g., C57BL/6)

  • Animal housing and care facilities

  • Analytical equipment for measuring retinoid levels (e.g., HPLC)

  • Histology equipment

Procedure:

  • Animal Acclimation: Acclimate male mice to the housing facilities for at least one week before the start of the experiment.

  • Dietary Administration (Preferred Method):

    • Prepare a diet containing this compound. A typical concentration is 1 g/kg of diet.[4]

    • Feed the mice with the this compound-containing diet or a control diet ad libitum for the desired study duration (e.g., 4 weeks).[1][3]

  • Oral Gavage Administration (Alternative Method):

    • Prepare a suspension of this compound in a suitable vehicle. A typical dose is 200 mg/kg body weight/day.[7]

    • Administer the suspension daily via oral gavage for the desired study duration (e.g., up to 30 days).[7]

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, such as hunched posture, poor grooming, or significant weight loss.[8] Note: this compound is generally well-tolerated.[2][8]

    • Record body weights regularly.

  • Sample Collection and Analysis (at desired time points):

    • Euthanize the mice according to approved protocols.

    • Collect blood for serum analysis of retinol levels.[1]

    • Dissect and weigh tissues of interest, such as testes, liver, lungs, and adipose tissue.[1][4]

    • For retinoid analysis, immediately freeze tissue samples in liquid nitrogen and store them at -80°C.

    • For histology, fix testes in an appropriate fixative (e.g., 10% neutral buffered formalin).[4]

  • Endpoint Analysis:

    • Analyze retinoid concentrations in serum and tissues using established methods like HPLC.

    • Process fixed testes for histological examination to assess the state of spermatogenesis.[7] This may include observing changes like exfoliation of germ cells and the formation of multinucleated giant cells.[7]

Reversibility of the Model

Cessation of this compound treatment can lead to the reversal of most retinoid-related phenotypes.[1][3] However, the inhibition of spermatogenesis may persist longer or, in some cases, not fully recover.[1][7] Studies have shown that fertility can normalize after a recovery period.[9]

Procedure for Reversibility Study:

  • Follow the treatment protocol as described above for a set duration (e.g., 4 weeks).

  • After the treatment period, switch the mice back to a normal diet.

  • Monitor the animals for a recovery period (e.g., 4 to 9 weeks).[1][9]

  • Collect and analyze samples at different time points during the recovery period to assess the restoration of retinoid levels and spermatogenesis.

Visualizations

Signaling Pathway of Retinoic Acid Synthesis and Inhibition by this compound

Retinoic_Acid_Pathway cluster_0 Retinoid Metabolism cluster_1 Inhibition Dietary Retinol (Vitamin A) Dietary Retinol (Vitamin A) Retinaldehyde Retinaldehyde Dietary Retinol (Vitamin A)->Retinaldehyde  ADH/RDH Retinoic Acid Retinoic Acid Retinaldehyde->Retinoic Acid ALDH1A2   RAR/RXR RAR/RXR Retinoic Acid->RAR/RXR Binds to Gene Expression Gene Expression RAR/RXR->Gene Expression Regulates This compound This compound This compound->Retinoic Acid  Inhibits

Caption: Retinoic Acid Synthesis Pathway and Inhibition by this compound.

Experimental Workflow for Inducing Systemic Retinoic Acid Deficiency

Experimental_Workflow start Start: Animal Acclimation treatment Treatment Phase (e.g., 4 weeks) - Control Diet - this compound Diet (1 g/kg) start->treatment monitoring Daily Monitoring - Clinical Signs - Body Weight treatment->monitoring sample_collection Endpoint Sample Collection - Blood (Serum) - Tissues (Testes, Liver, etc.) treatment->sample_collection reversibility Optional: Reversibility Phase - Switch to Control Diet - Monitor for 4-9 weeks treatment->reversibility Optional Path monitoring->treatment Continuous analysis Data Analysis - Retinoid Levels (HPLC) - Histology of Testes sample_collection->analysis end End of Study analysis->end reversibility->sample_collection

Caption: General experimental workflow for the this compound-induced RA deficiency model.

Safety and Toxicology

This compound exhibits low acute toxicity, with an oral LD50 exceeding 10,000 mg/kg in rats.[2] No deaths were observed after intraperitoneal injection of 750 mg/kg in rats.[2] However, like other retinoids, this compound has shown teratogenic effects in rat and chicken embryos.[2] Chronic administration in mice has been associated with testicular atrophy and, in some cases, residual intratesticular foci of mineralization after a recovery period.[7][9] The Leydig cells appear to remain unaffected.[7] Due to its inhibition of ALDH2, co-administration with alcohol will induce a disulfiram-like reaction.[2][10]

References

Application Notes and Protocols for Immunohistochemistry of Testes from Win 18,446-Treated Animals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Win 18,446 is a potent and reversible inhibitor of spermatogenesis.[1] It functions by targeting and inhibiting aldehyde dehydrogenase 1A2 (ALDH1A2), a key enzyme in the testicular biosynthesis of retinoic acid (RA) from retinaldehyde.[1][2][3][4] Since retinoic acid is essential for the differentiation of spermatogonia and the progression of spermatogenesis, treatment with Win 18,446 leads to a significant reduction in intratesticular RA concentrations, causing a blockage of germ cell development and resulting in infertility.[1][5] Histological analysis of testes from Win 18,446-treated animals reveals seminiferous tubules largely depleted of mature spermatocytes and spermatids, containing primarily Sertoli cells and arrested spermatogonia.[2][6]

These application notes provide detailed protocols for performing immunohistochemistry (IHC) on testicular tissue from animals treated with Win 18,446. IHC is a critical technique to visualize the cellular and molecular changes induced by this compound, enabling researchers to localize protein expression, identify specific cell populations, and further elucidate the mechanisms underlying the inhibition of spermatogenesis. The following sections include a summary of quantitative data from relevant studies, diagrams of the affected signaling pathway and experimental workflow, and a comprehensive protocol for tissue preparation and immunostaining.

Signaling Pathway: Inhibition of Retinoic Acid Synthesis

The diagram below illustrates the retinoic acid (RA) synthesis pathway and the mechanism of action for Win 18,446. RA is synthesized from Retinol (Vitamin A) in a two-step oxidation process. Win 18,446 specifically inhibits the second step, the conversion of retinaldehyde to retinoic acid, by blocking the enzyme ALDH1A2.[1][2] This prevents the RA-dependent transcription of target genes, such as STRA8, which are critical for spermatogonia differentiation and meiotic initiation.

cluster_pathway Retinoic Acid Synthesis & Signaling in Testis Retinol Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal RDH RA Retinoic Acid (RA) Retinal->RA RAR_RXR RAR/RXR Receptors RA->RAR_RXR binds ALDH1A2 ALDH1A2 ALDH1A2->Retinal WIN Win 18,446 WIN->ALDH1A2 inhibits STRA8 STRA8 Gene Expression RAR_RXR->STRA8 activates Diff Spermatogonia Differentiation & Meiotic Initiation STRA8->Diff promotes

Caption: Retinoic acid synthesis pathway and inhibition by Win 18,446.

Data Presentation

The following tables summarize quantitative data on the effects of Win 18,446 from published studies.

Table 1: In Vitro and In Vivo Efficacy of Win 18,446

ParameterSpeciesValue/EffectReference
ALDH1A2 Inhibition (IC₅₀) Rabbit0.3 µM[1]
ALDH1A1 Inhibition (IC₅₀) Mouse102 ± 2 nM[7][8]
ALDH1A2 Inhibition (TDI) Mousek_inact = 22.0 ± 2.4 h⁻¹, K_I = 1,026 ± 374 nM[8]
ALDH1A3 Inhibition (IC₅₀) Mouse187 ± 1 nM[8]
Testicular atRA Formation Inhibition (IC₅₀) Mouse59 ± 1 nM[7]
Intratesticular Retinoic Acid Rabbit, MouseSignificantly reduced after 4 weeks of treatment[1][2][6]

TDI: Time-Dependent Inhibitor

Table 2: Physiological Effects of Win 18,446 Treatment

ParameterSpeciesTreatment DetailsResultReference
Testicular Weight Rabbit200 mg/kg/day for 16 weeksReduced by almost 75% compared to controls[1]
Spermatogenesis Mouse4 weeks of treatmentCompletely abolished; tubules depleted of spermatocytes[2][3][6]
Spermatid Numbers MouseNot specifiedSignificantly lower than control[2]
Fertility Rabbit200 mg/kg/dayCaused infertility; recovered after treatment cessation[1]

Experimental Protocols

Experimental Workflow Diagram

The diagram below outlines the general workflow for conducting an IHC study on testes from Win 18,446-treated animals.

cluster_workflow Immunohistochemistry Workflow A Animal Treatment (Control vs. Win 18,446) B Testis Collection & Dissection A->B C Tissue Fixation (e.g., 4% PFA) B->C D Dehydration & Paraffin Embedding C->D E Microtome Sectioning (4-5 µm sections) D->E F IHC Staining Protocol (Antigen Retrieval, Blocking, Antibody Incubation) E->F G Detection & Counterstain (DAB & Hematoxylin) F->G H Microscopy & Imaging G->H I Image Analysis & Quantification H->I

Caption: General experimental workflow for IHC analysis of testes.

Animal Treatment
  • Animal Model: C57BL/6 mice (male, 8-10 weeks old) are a commonly used model.

  • Acclimatization: House animals under standard conditions for at least one week before the experiment.

  • Treatment Groups:

    • Control Group: Administer the vehicle solution (e.g., 1% w/v gum tragacanth in water) daily by oral gavage.

    • Win 18,446 Group: Administer Win 18,446 suspended in the vehicle solution. A dose of 125 mg/kg/day has been shown to be effective.[9]

  • Duration: Treat animals for 4 weeks to achieve a complete block of spermatogenesis.[2][3]

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize animals according to approved institutional guidelines. Immediately dissect the testes and proceed with fixation.

Protocol for Tissue Fixation and Processing

Proper fixation is crucial for preserving tissue morphology and antigenicity.[10] While Bouin's solution provides excellent morphology, 4% paraformaldehyde (PFA) is often preferred for IHC as it better preserves epitopes.[11]

  • Fixation: Immediately immerse the freshly dissected testis in 10 volumes of cold 4% PFA in phosphate-buffered saline (PBS), pH 7.4. Fix for 12-24 hours at 4°C.[11]

  • Washing: After fixation, wash the tissue in PBS (3 x 10 minutes) to remove the fixative.

  • Dehydration: Dehydrate the tissue through a graded series of ethanol:

    • 70% Ethanol: 1 hour

    • 80% Ethanol: 1 hour

    • 95% Ethanol: 1 hour

    • 100% Ethanol: 2 changes, 1 hour each

  • Clearing: Clear the tissue in xylene (2 changes, 1 hour each).

  • Paraffin Infiltration: Infiltrate the tissue with molten paraffin wax (58-60°C) in an oven (2 changes, 1.5 hours each).

  • Embedding: Embed the tissue in a paraffin block and allow it to solidify at room temperature. Store blocks at 4°C.

Protocol for Immunohistochemistry (IHC) Staining

This protocol is a general guideline and may require optimization for specific antibodies.[11]

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on positively charged slides.

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 3 minutes.

    • 70% Ethanol: 3 minutes.

    • Distilled Water: 5 minutes.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).[12]

    • Heat the solution in a microwave or water bath to 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).

    • Rinse slides in PBS (3 x 5 minutes).

  • Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide (H₂O₂) in PBS for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[12] Rinse in PBS (3 x 5 minutes).

  • Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum and 0.3% Triton™ X-100 in PBS) for 1 hour at room temperature to block non-specific antibody binding.[12]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking solution to its optimal concentration. (Optimization is recommended, starting with a 1:100 to 1:500 range).

    • Incubate sections overnight at 4°C in a humidified chamber.[12]

    • Recommended Primary Antibodies:

      • ALDH1A2: To visualize the drug target.

      • STRA8: To assess the downstream effect on a key RA-target gene.

      • PLZF or GFRα1: Markers for undifferentiated/differentiating spermatogonia.

      • SYCP3: Marker for meiotic spermatocytes.

      • SOX9: Marker for Sertoli cells.

  • Washing: Rinse slides in PBS (3 x 5 minutes).

  • Secondary Antibody Incubation:

    • Incubate sections with a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature.[12]

    • Rinse slides in PBS (3 x 5 minutes).

  • Signal Detection (for HRP-conjugated secondary):

    • Incubate sections with a DAB (3,3'-Diaminobenzidine) substrate kit until the desired brown color develops.[12] Monitor under a microscope.

    • Wash immediately with distilled water to stop the reaction.

  • Counterstaining: Lightly counterstain with Hematoxylin to visualize cell nuclei.[12]

  • Dehydration and Mounting:

    • Dehydrate sections through a graded ethanol series (70%, 95%, 100%) and xylene.

    • Coverslip the slides using a permanent mounting medium.

  • Imaging: Analyze the slides using a bright-field microscope and capture images for analysis.

Expected Results
  • Control Testes: Seminiferous tubules will show a full spectrum of spermatogenic cells. Staining for SYCP3 should be positive in spermatocytes, and STRA8 should be present in differentiating spermatogonia at specific stages of the cycle.

  • Win 18,446-Treated Testes: Tubules will appear smaller and contain mainly Sertoli cells (positive for SOX9) and spermatogonia (positive for PLZF) lining the basement membrane. Staining for markers of later germ cells, such as SYCP3, should be largely absent. STRA8 expression is expected to be significantly reduced or absent, confirming the inhibition of the retinoic acid signaling pathway.

References

Measuring Intratesticular Retinoic Acid Levels Following Win 18,446 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for measuring intratesticular retinoic acid (RA) levels following treatment with Win 18,446. Win 18,446 is a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A2, which are crucial for the synthesis of RA in the testes.[1][2][3] A reduction in intratesticular RA leads to a reversible block in spermatogenesis, making Win 18,446 a valuable tool for studying retinoid metabolism and as a potential non-hormonal male contraceptive.[1][4][5] These protocols are designed to guide researchers in accurately quantifying the effects of Win 18,446 on testicular RA homeostasis.

Introduction

Retinoic acid, an active metabolite of vitamin A, is indispensable for spermatogenesis, playing a critical role in the differentiation of spermatogonia, meiosis, and the release of mature sperm.[6][7] The synthesis of RA in the testes is a two-step process, with the final, irreversible oxidation of retinaldehyde to RA catalyzed by ALDH enzymes, predominantly ALDH1A2.[8][9]

The bisdichloroacetyldiamine compound, Win 18,446, has been identified as a potent and irreversible inhibitor of ALDH1A2.[1][4] By blocking this enzyme, Win 18,446 effectively reduces the concentration of RA within the testes, leading to a halt in spermatogenesis.[1][4][5] This targeted mechanism of action makes Win 18,446 a subject of interest for both basic research into testicular function and the development of novel male contraceptives.[4][5]

Accurate measurement of intratesticular RA levels is paramount to understanding the pharmacodynamics of Win 18,446 and other similar compounds. This document outlines the necessary protocols for in vivo studies and subsequent sample analysis to quantify these changes.

Signaling Pathway of Win 18,446 Action

The following diagram illustrates the mechanism by which Win 18,446 disrupts retinoic acid synthesis in the testes.

Win18446_Pathway cluster_synthesis Retinoic Acid Synthesis cluster_action Win 18,446 Action cluster_effect Biological Effect Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH/ADH Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid ALDH1A2 Spermatogenesis Spermatogenesis Retinoic_Acid->Spermatogenesis Promotes Win18446 Win 18,446 Retinaldehyde_to_Retinoic_Acid_edge Retinaldehyde_to_Retinoic_Acid_edge Win18446->point_before_RA Inhibition

Caption: Mechanism of Win 18,446 inhibition of retinoic acid synthesis.

Data Presentation

The following table summarizes the quantitative data on the effects of Win 18,446 on intratesticular retinoic acid levels from published studies.

SpeciesTreatment Dose and DurationControl RA Level (pmol/g testis)Win 18,446 Treated RA Level (pmol/g testis)Percent ReductionReference
Mouse100 mg/kg/day in diet for 4 weeks~1.5< 0.2 (pooled samples)>85%[10]
Rabbit200 mg/kg/day orally for 16 weeks~10~280%[5]
MouseSingle and multiple dosesBaseline: ~9.5>90% decrease>90%[11]

Experimental Protocols

I. In Vivo Treatment of Mice with Win 18,446

This protocol describes the oral administration of Win 18,446 to mice to study its effects on intratesticular retinoic acid levels.

Materials:

  • Win 18,446 (N,N'-octamethylenebis(2,2-dichloroacetamide))

  • Vehicle (e.g., corn oil, or formulated in rodent chow)

  • Male mice (e.g., C57BL/6, 8-12 weeks old)

  • Animal cages and bedding

  • Standard rodent chow and water

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.

  • Grouping: Randomly assign mice to a control group and a Win 18,446 treatment group.

  • Dosing Preparation:

    • For oral gavage, prepare a suspension of Win 18,446 in a suitable vehicle like corn oil.

    • For dietary administration, incorporate Win 18,446 into the rodent chow at the desired concentration (e.g., 100 mg/kg of diet).[12]

  • Administration:

    • Administer Win 18,446 or the vehicle to the respective groups daily via oral gavage for the desired duration (e.g., 4 weeks).[4]

    • Alternatively, provide the Win 18,446-containing chow and control chow ad libitum.

  • Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weights weekly.

  • Termination: At the end of the treatment period, euthanize the mice using a humane method approved by the institutional animal care and use committee.

II. Testicular Tissue Collection and Processing

This protocol outlines the steps for collecting and processing testicular tissue for retinoic acid analysis. All procedures should be performed under red light to minimize the degradation of retinoids.[13]

Materials:

  • Surgical instruments (scissors, forceps)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cryovials

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • 0.9% NaCl solution, ice-cold

Procedure:

  • Dissection: Immediately after euthanasia, surgically remove the testes.

  • Decapsulation: Carefully remove the tunica albuginea from each testis.

  • Washing: Briefly wash the decapsulated testes in ice-cold PBS to remove any contaminating blood.

  • Snap-Freezing: For long-term storage, snap-freeze the testes in liquid nitrogen and store at -80°C until analysis.

  • Homogenization (for immediate analysis):

    • Weigh the decapsulated testicular tissue.

    • Homogenize the tissue in a 1:1 volume of ice-cold 0.9% NaCl solution.[13]

III. Quantification of Intratesticular Retinoic Acid by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of retinoic acid from testicular homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Testicular homogenate

  • Internal standard (e.g., all-trans-4,4-dimethyl-RA)[14]

  • 0.025 M KOH in ethanol

  • Hexane

  • Acetonitrile

  • Methanol

  • Formic acid

  • LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column

Procedure:

  • Extraction:

    • To a known amount of testicular homogenate, add a known amount of the internal standard.[14]

    • Add 0.025 M KOH in ethanol and vortex.[14]

    • Add hexane, vortex, and centrifuge to separate the phases. The upper hexane layer containing neutral lipids can be discarded.[14]

    • Acidify the remaining aqueous phase with an acid (e.g., acetic acid) and perform a second extraction with hexane or another suitable organic solvent.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the retinoids using a C18 reverse-phase column with a gradient elution of mobile phases such as water, acetonitrile, and methanol containing formic acid.[13][14]

    • Detect and quantify retinoic acid and the internal standard using the mass spectrometer in selected reaction monitoring (SRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of retinoic acid.

    • Calculate the concentration of retinoic acid in the testicular samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the standard curve.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from animal treatment to data analysis.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation (under red light) cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Grouping Random Grouping (Control & Win 18,446) Animal_Acclimatization->Grouping Treatment Win 18,446 Administration Grouping->Treatment Monitoring Daily Monitoring & Weekly Body Weight Treatment->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Dissection Testes Dissection & Decapsulation Euthanasia->Dissection Homogenization Tissue Homogenization Dissection->Homogenization Extraction Retinoid Extraction Homogenization->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: Experimental workflow for measuring intratesticular retinoic acid.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers investigating the effects of Win 18,446 on testicular retinoic acid metabolism. By following these detailed procedures, scientists can obtain reliable and reproducible data, contributing to a deeper understanding of the role of retinoic acid in spermatogenesis and the development of novel therapeutic and contraceptive strategies.

References

Win 18446 in combination with other compounds for reproductive biology studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Win 18446, a potent inhibitor of aldehyde dehydrogenase 1a2 (ALDH1a2), in reproductive biology research. The primary application highlighted is its use in combination with retinoic acid (RA) to synchronize spermatogenesis in animal models, a technique invaluable for studying stage-specific gene expression and cellular interactions within the testis. Furthermore, this document details protocols for inducing reversible spermatogenic arrest and summarizes key quantitative data from preclinical studies.

Introduction

This compound, a bis-(dichloroacetyl)-diamine, functions as a powerful inhibitor of retinoic acid biosynthesis.[1][2] By blocking ALDH1a2, the key enzyme responsible for converting retinal to retinoic acid in the testes, this compound effectively depletes intratesticular RA levels.[1][2] Since retinoic acid is essential for the differentiation of spermatogonia, treatment with this compound leads to a reversible arrest of spermatogenesis, where the seminiferous tubules become populated primarily by Sertoli cells and undifferentiated spermatogonia.[1][3] This targeted mechanism of action, which does not impact serum testosterone concentrations, makes this compound a valuable tool for non-hormonal male fertility control research.[2]

A significant application of this compound is its combination with a subsequent administration of retinoic acid to induce a synchronized wave of spermatogenesis.[3] This synchronization allows for the isolation and analysis of specific germ cell populations at defined developmental stages, which is otherwise challenging due to the complex and asynchronous nature of spermatogenesis.

It is important to note that while effective, the development of this compound for human use was halted due to a significant side effect: a disulfiram-like reaction upon consumption of alcohol.[2] This is attributed to its inhibitory effect on ALDH2, the enzyme responsible for alcohol metabolism.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on reproductive parameters in rabbits and mice.

Table 1: Effects of Oral this compound Administration on Male Rabbits (200 mg/kg daily) [2]

ParameterBaseline (Week 0)Week 4Week 8Week 16Recovery (Week 24)
Testicular Weight (g)2.9 ± 0.42.5 ± 0.31.9 ± 0.30.8 ± 0.12.6 ± 0.3
Epididymal Weight (g)0.7 ± 0.10.8 ± 0.10.7 ± 0.10.6 ± 0.10.7 ± 0.1
Testicular Spermatid Count (x10^6)103 ± 2185 ± 1541 ± 112 ± 195 ± 18
Epididymal Spermatid Count (x10^6)158 ± 33121 ± 2855 ± 184 ± 2145 ± 29
Intratesticular Retinoic Acid (pmol/g)1.8 ± 0.30.7 ± 0.10.6 ± 0.10.5 ± 0.11.6 ± 0.2
Serum Testosterone (ng/dL)215 ± 45205 ± 51198 ± 48210 ± 55221 ± 49

Table 2: Effects of Dietary this compound Administration on Male Mice [1][4]

Treatment GroupTestis Weight (mg)Spermatid Number per Testis (x10^6)Intratesticular all-trans-Retinoic Acid (pmol/g tissue)
Control105 ± 58.5 ± 0.71.2 ± 0.2
This compound (4 weeks)45 ± 30.5 ± 0.10.3 ± 0.1
Disulfiram (4 weeks)102 ± 68.2 ± 0.61.1 ± 0.2

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for synchronizing spermatogenesis.

Win18446_Signaling_Pathway cluster_inhibition Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal ALDH1a2 ALDH1a2 Retinal->ALDH1a2 RA Retinoic Acid (RA) Spermatogonia_Diff Spermatogonial Differentiation RA->Spermatogonia_Diff Promotes Arrest Spermatogenic Arrest RA->Arrest Depletion leads to ALDH1a2->RA Oxidation Win18446 This compound Win18446->ALDH1a2 Inhibition Spermatogenesis Spermatogenesis Spermatogonia_Diff->Spermatogenesis

Caption: Mechanism of this compound-induced spermatogenic arrest.

Synchronization_Workflow start Neonatal or Adult Male Mice win_treatment Administer this compound (e.g., daily for 7 days) start->win_treatment arrest Spermatogenesis is Arrested (Undifferentiated Spermatogonia Accumulate) win_treatment->arrest ra_injection Single Injection of Retinoic Acid (RA) arrest->ra_injection sync Synchronized Wave of Spermatogenesis is Initiated ra_injection->sync collection Collect Testes at Various Time Points for Analysis sync->collection analysis Histology, Gene Expression, Cell Sorting, etc. collection->analysis

References

Long-Term Administration of Win 18,446 in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Win 18,446, a bis-(dichloroacetyl)-diamine, is a potent and specific inhibitor of the aldehyde dehydrogenase 1A2 (ALDH1A2) enzyme. This enzyme plays a crucial role in the synthesis of retinoic acid (RA), a metabolite of vitamin A essential for various biological processes, most notably spermatogenesis.[1][2] Long-term administration of Win 18,446 in rodent models has been instrumental in elucidating the role of RA in testicular function and as a potential non-hormonal male contraceptive.[3][4] These studies have demonstrated that Win 18,446 can reversibly suppress sperm production by blocking the synthesis of retinoic acid within the testes.[2][5]

This document provides detailed application notes and protocols for the long-term administration of Win 18,446 in rodent studies, based on established research. It includes a summary of key quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

Win 18,446 exerts its biological effects by irreversibly inhibiting ALDH1A2, the primary enzyme responsible for converting retinaldehyde to retinoic acid in the testes.[1][6][7] This inhibition leads to a state of localized retinoic acid deficiency, which in turn disrupts spermatogonial differentiation and the progression of spermatogenesis, ultimately leading to a complete and reversible cessation of sperm production.[1][8]

Signaling Pathway

The following diagram illustrates the mechanism of action of Win 18,446 in the context of retinoic acid synthesis and its impact on spermatogenesis.

Win18446_Signaling_Pathway cluster_0 Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid ALDH1A2 ALDH1A2 Spermatogonial_Differentiation Spermatogonial Differentiation Retinoic_Acid->Spermatogonial_Differentiation Promotes Win18446 Win 18,446 Win18446->ALDH1A2 Inhibition Spermatogenesis Spermatogenesis Spermatogonial_Differentiation->Spermatogenesis

Caption: Mechanism of Win 18,446 action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from long-term studies of Win 18,446 in mice.

Table 1: Effects of 4-Week Win 18,446 Treatment on Testicular Parameters in Mice

ParameterControlWin 18,446 TreatedReference
Testis Weight (mg)~100Significantly Reduced[1][9]
Epididymal Weight (mg)No significant differenceNo significant difference[1]
Spermatid Count (per testis)HighSignificantly Lower[1]
Intratesticular Retinoic AcidDetectableMarkedly Reduced[1]

Table 2: Effects of 4-Week Win 18,446 Treatment on Retinoid Levels in Mice

ParameterControlWin 18,446 TreatedReference
Serum RetinolNormalSignificantly Higher[1]
Liver Retinyl EstersNormalLower[1]
Lung Retinyl EstersHighNearly Depleted[1]
Adipose Retinyl EstersNormalIncreased[1][6]

Table 3: Reversibility of Win 18,446 Effects in Mice

ParameterDuration of TreatmentRecovery PeriodOutcomeReference
Fertility4 weeks9 weeksNormalized[9][10]
Litter Size (pups)4 weeks9 weeks~6.5 (normal)[9][10]
Testicular Histology4 weeks9 weeksMarkedly improved, most tubules displayed complete spermatogenesis[9]
Retinoic Acid Synthesis Capacity4 weeks7 daysRecovered[11]

Experimental Protocols

Protocol 1: Long-Term Oral Administration of Win 18,446 in Mice

Objective: To induce reversible infertility in male mice through the inhibition of spermatogenesis.

Materials:

  • Male C57BL/6J mice (6 weeks old)

  • Standard chow diet (e.g., Purina 5053)

  • Win 18,446

  • Diet mixing equipment

Procedure:

  • Acclimation: Acclimate male mice for at least one week upon arrival, providing ad libitum access to standard chow and water.

  • Diet Preparation: Prepare the Win 18,446-containing diet. A commonly used concentration is 2 mg of Win 18,446 per gram of chow.[9] Thoroughly mix the compound with the powdered or crushed chow to ensure uniform distribution.

  • Treatment: At 7 weeks of age, switch the experimental group to the Win 18,446-containing diet. The control group should continue to receive the standard chow diet.

  • Duration: Maintain the mice on their respective diets for a period of 4 to 5 weeks to achieve complete suppression of spermatogenesis.[1][9]

  • Monitoring: Monitor the animals daily for any signs of toxicity, such as hunched posture, poor grooming, or significant weight loss.[1] Body weight should be recorded weekly.

  • Recovery Phase (Optional): To study the reversibility of the effects, switch the treated mice back to the standard chow diet after the treatment period. A recovery period of 8 to 9 weeks is typically sufficient for the restoration of spermatogenesis and fertility.[9][11][12]

Protocol 2: Assessment of Spermatogenesis

Objective: To evaluate the impact of Win 18,446 treatment on testicular histology and sperm production.

Materials:

  • Euthanasia supplies (e.g., CO2 chamber, isoflurane)

  • Dissection tools

  • Bouin's fixative or 4% paraformaldehyde

  • Paraffin embedding and sectioning equipment

  • Hematoxylin and Periodic acid-Schiff (PAS) staining reagents

  • Microscope

Procedure:

  • Tissue Collection: At the end of the treatment and/or recovery period, euthanize the mice.

  • Organ Weight: Dissect and weigh the testes and epididymides.

  • Histological Analysis:

    • Fix one testis in Bouin's solution or 4% paraformaldehyde overnight.

    • Process the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

    • Cut 5 µm sections and mount on slides.

    • Stain the sections with Hematoxylin and PAS to visualize the seminiferous epithelium and different stages of germ cells.

    • Examine the slides under a microscope to assess the state of spermatogenesis. In successfully treated animals, the seminiferous tubules will be depleted of spermatids and spermatocytes, containing primarily Sertoli cells and spermatogonia.[1][9]

  • Spermatid Count:

    • Homogenize the contralateral testis in a known volume of saline with 0.05% Triton X-100.

    • Count the number of homogenization-resistant spermatids using a hemocytometer.

Experimental Workflow

The following diagram outlines the typical workflow for a long-term Win 18,446 study in rodents.

Win18446_Workflow Start Start: 6-week-old Male Mice Acclimation Acclimation (1 week) Start->Acclimation Grouping Randomization into Control & Treatment Groups Acclimation->Grouping Control_Diet Control Group: Standard Chow Grouping->Control_Diet Control Treatment_Diet Treatment Group: Win 18,446 Diet (4-5 weeks) Grouping->Treatment_Diet Treatment Endpoint1 Endpoint 1: Assess Spermatogenesis & Retinoid Metabolism Control_Diet->Endpoint1 Treatment_Diet->Endpoint1 Recovery Recovery Phase: Standard Chow (8-9 weeks) Treatment_Diet->Recovery Endpoint2 Endpoint 2: Assess Recovery of Spermatogenesis & Fertility Recovery->Endpoint2

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Disulfiram-Like Side Effects of Win 18446 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Win 18446 in animal studies. The focus is on addressing and overcoming the disulfiram-like side effects associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action for contraception?

This compound is an experimental oral male contraceptive agent. Its primary mechanism of action is the inhibition of the enzyme aldehyde dehydrogenase 1A2 (ALDH1A2).[1][2] ALDH1A2 is a key enzyme in the synthesis of retinoic acid within the testes, a process essential for spermatogenesis.[3][4] By inhibiting ALDH1A2, this compound disrupts retinoic acid production, leading to a reversible suppression of sperm production.[3][4][5]

Q2: What causes the disulfiram-like side effects observed with this compound?

The disulfiram-like side effects, such as flushing, nausea, and tachycardia upon alcohol consumption, are caused by the inhibition of another aldehyde dehydrogenase enzyme, ALDH2.[5] ALDH2 is the primary enzyme responsible for the metabolism of acetaldehyde, a toxic byproduct of ethanol metabolism.[6] When ALDH2 is inhibited by this compound, consumption of ethanol leads to the accumulation of acetaldehyde in the blood, causing the characteristic unpleasant symptoms.[6][7]

Q3: Are the contraceptive effects of this compound reversible?

Yes, studies in various animal models, including mice and rabbits, have demonstrated that the inhibition of spermatogenesis by this compound is reversible upon cessation of treatment.[3][4][5][8]

Q4: What are the potential strategies to overcome the disulfiram-like side effects of this compound?

There are two primary strategies being explored:

  • Acetaldehyde Sequestration: Co-administration of compounds that can bind to and neutralize acetaldehyde, thereby preventing its toxic effects. Thiol-containing compounds like L-cysteine have shown potential in this regard.

  • Development of Selective ALDH1A2 Inhibitors: Synthesizing analogs of this compound or novel compounds that are highly selective for ALDH1A2 over ALDH2. This would maintain the contraceptive effect while avoiding the disulfiram-like reaction.

Troubleshooting Guides

Problem 1: Severe disulfiram-like reaction observed in animals after ethanol challenge.

Possible Cause: High levels of circulating acetaldehyde due to potent inhibition of ALDH2 by this compound.

Solutions:

  • Reduce Ethanol Dose: Lower the dose of ethanol administered during the challenge. It is crucial to determine a dose that is sufficient to elicit a measurable effect without causing excessive distress to the animals.

  • Co-administration with an Acetaldehyde Scavenger: Consider the co-administration of L-cysteine. Studies have shown that L-cysteine can reduce blood acetaldehyde levels.[9] A starting point for dosage in rats could be 2 mmoles/kg, administered one hour prior to the ethanol challenge.[9]

  • Monitor Acetaldehyde Levels: Quantify blood acetaldehyde levels to correlate with the observed symptoms. This will help in assessing the efficacy of any mitigation strategy.

Problem 2: Difficulty in differentiating between the inhibitory effects of a compound on ALDH1A2 and ALDH2.

Possible Cause: Lack of a selective in vitro assay.

Solution:

Implement a comparative in vitro ALDH activity assay using purified enzymes or tissue homogenates known to be rich in either ALDH1A2 (e.g., testes) or ALDH2 (e.g., liver). By determining the IC50 values for your compound against both enzymes, you can calculate a selectivity ratio.

Quantitative Data Summary

Table 1: Effect of Disulfiram (an ALDH inhibitor) on Plasma Acetaldehyde Levels in Rats after Ethanol Administration

Treatment GroupPlasma Acetaldehyde (µM)
Control (Vehicle + Ethanol)3-5
Disulfiram (100 mg/kg) + Ethanol40-50

Data extracted from a study in Lewis rats.[10]

Table 2: Effect of L-cysteine on Acetaldehyde Pharmacokinetics in Disulfiram-Treated Rats

ParameterControl (Disulfiram + Acetaldehyde)L-cysteine (2 mmoles/kg) + Disulfiram + Acetaldehyde
Effect on Acetaldehyde Blood Levels No significant changeNo significant effect on blood levels of exogenously administered acetaldehyde

Note: While this study did not show a reduction in peak blood levels of exogenously administered acetaldehyde, other studies suggest a beneficial effect in reducing endogenously generated acetaldehyde toxicity.[9] Further investigation is warranted.

Experimental Protocols

Protocol 1: In Vivo Assessment of Disulfiram-Like Reaction in Mice

Objective: To induce and assess the severity of a disulfiram-like reaction in mice treated with an ALDH inhibitor (e.g., this compound) followed by an ethanol challenge.

Materials:

  • Male Swiss mice

  • This compound (or other ALDH inhibitor)

  • Ethanol (20% v/v in saline)

  • Vehicle for this compound

  • Gavage needles

  • Apparatus for behavioral observation (e.g., open field)

Procedure:

  • Acclimation: Acclimate mice to the housing and testing environment for at least one week.

  • Drug Administration:

    • Administer this compound orally. A typical dose for spermatogenesis inhibition studies in mice is feeding a diet containing 2 mg/g of this compound.[8] For acute studies, an oral gavage dose may need to be optimized.

    • The control group receives the vehicle.

  • Ethanol Challenge:

    • Two hours after this compound administration, administer ethanol (2.0 g/kg) via oral gavage.[11]

    • A control group should receive saline instead of ethanol.

  • Behavioral Assessment:

    • Immediately after the ethanol challenge, place the mouse in an open field apparatus.

    • Record locomotor activity and other behavioral parameters (e.g., grooming, rearing, signs of distress like flushing of the ears) for a predefined period (e.g., 30 minutes).[11][12]

  • Blood Collection and Acetaldehyde Measurement:

    • At the end of the behavioral assessment, collect blood via a terminal procedure (e.g., cardiac puncture) into tubes containing a precipitating agent and an antioxidant to stabilize acetaldehyde.

    • Measure blood acetaldehyde concentration using gas chromatography/mass spectrometry.[13]

Protocol 2: In Vitro Assay for ALDH1A2 vs. ALDH2 Inhibition

Objective: To determine the IC50 values of an inhibitor for ALDH1A2 and ALDH2 to assess its selectivity.

Materials:

  • Purified human recombinant ALDH1A2 and ALDH2 enzymes

  • Assay buffer (e.g., 50 mM Na/K phosphate buffer, pH 7.5, 50 mM NaCl, 0.5 mM TCEP)[2]

  • NAD+

  • Substrate for ALDH1A2 (e.g., retinaldehyde)

  • Substrate for ALDH2 (e.g., acetaldehyde or propionaldehyde)[14]

  • Test inhibitor dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Setup:

    • In each well of the microplate, add the assay buffer.

    • Add NAD+ to a final concentration of 100-200 µM.[2][14]

    • Add the test inhibitor at various concentrations (e.g., serial dilutions from 100 µM to 1 nM). Include a DMSO-only control.

    • Add the appropriate enzyme (ALDH1A2 or ALDH2) to a final concentration of 100-200 nM.[14]

  • Pre-incubation: Incubate the plate for 2 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Add the substrate to initiate the reaction. For ALDH1A2, use retinaldehyde (e.g., 40 µM).[2] For ALDH2, use propionaldehyde (e.g., 100 µM).[14]

  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Take readings kinetically (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_0 Ethanol Metabolism & this compound Interaction cluster_1 Spermatogenesis Pathway & this compound Interaction Ethanol Ethanol ADH Alcohol Dehydrogenase Ethanol->ADH Acetaldehyde Acetaldehyde (Toxic) ALDH2 ALDH2 Acetaldehyde->ALDH2 Acetate Acetate (Non-toxic) ADH->Acetaldehyde ALDH2->Acetate Win18446_ALDH2 This compound Win18446_ALDH2->ALDH2 Retinol Retinol (Vitamin A) RDH Retinol Dehydrogenase Retinol->RDH Retinaldehyde Retinaldehyde ALDH1A2 ALDH1A2 Retinaldehyde->ALDH1A2 Retinoic_Acid Retinoic Acid Spermatogenesis Spermatogenesis Retinoic_Acid->Spermatogenesis RDH->Retinaldehyde ALDH1A2->Retinoic_Acid Win18446_ALDH1A2 This compound Win18446_ALDH1A2->ALDH1A2

Caption: Mechanism of this compound action and side effects.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Protocol cluster_assessment Assessment Acclimation Acclimate Mice Grouping Divide into Control & Treatment Groups Acclimation->Grouping Win_Admin Administer this compound (or Vehicle) Grouping->Win_Admin Ethanol_Challenge Ethanol Challenge (2 hours post-Win 18446) Win_Admin->Ethanol_Challenge Behavioral Behavioral Assessment (e.g., Open Field Test) Ethanol_Challenge->Behavioral Blood_Collection Terminal Blood Collection Behavioral->Blood_Collection Acetaldehyde_Analysis Blood Acetaldehyde Analysis (GC/MS) Blood_Collection->Acetaldehyde_Analysis

Caption: Workflow for in vivo disulfiram-like reaction assessment.

Mitigation_Strategy Win18446 This compound Administration ALDH2_Inhibition ALDH2 Inhibition Win18446->ALDH2_Inhibition Ethanol Ethanol Consumption Acetaldehyde_Buildup Acetaldehyde Accumulation Ethanol->Acetaldehyde_Buildup ALDH2_Inhibition->Acetaldehyde_Buildup Side_Effects Disulfiram-Like Side Effects Acetaldehyde_Buildup->Side_Effects Mitigation Mitigation Strategy: Acetaldehyde Scavenger (e.g., L-cysteine) Acetaldehyde_Buildup->Mitigation Neutralization Acetaldehyde Neutralization Mitigation->Neutralization Reduced_Side_Effects Reduced Side Effects Neutralization->Reduced_Side_Effects

Caption: Logical flow of a mitigation strategy for disulfiram-like effects.

References

Technical Support Center: Mitigating Off-Target Effects of Win 18,446 in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target effects of Win 18,446 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Win 18,446?

Win 18,446 is a potent inhibitor of aldehyde dehydrogenase 1a2 (ALDH1A2), an enzyme crucial for the biosynthesis of retinoic acid (RA) from retinol.[1][2][3][4][5][6] It inhibits ALDH1A2 irreversibly, leading to a reduction in RA levels.[7] This on-target effect is responsible for its well-documented reversible suppression of spermatogenesis.[3][5]

Q2: What are the known off-target effects of Win 18,446?

The most significant off-target effect of Win 18,446 is the inhibition of aldehyde dehydrogenase 2 (ALDH2), the primary enzyme involved in alcohol metabolism. This inhibition leads to a disulfiram-like reaction upon consumption of alcohol, characterized by nausea and palpitations.[8] Win 18,446 also reversibly inhibits other ALDH isoforms, including ALDH1A1 and ALDH1A3.[8][9] These off-target effects can lead to systemic changes in retinoid metabolism in various tissues, including the liver, lungs, and adipose tissue, as well as an increase in circulating retinol.[2][7]

Q3: I am observing a phenotype in my experiment that doesn't seem related to retinoic acid signaling. Could this be an off-target effect?

Yes, it is possible. Given that Win 18,446 affects multiple ALDH isoforms and can alter systemic retinoid metabolism, unexpected phenotypes are a key indicator of off-target effects. It is crucial to perform control experiments to distinguish between on-target and off-target phenomena.

Q4: How can I confirm that the observed phenotype is due to the intended inhibition of retinoic acid synthesis?

To confirm that your observed phenotype is an on-target effect of Win 18,446, you can perform several experiments:

  • Use a Structurally Different Inhibitor: Employ an alternative ALDH1A2 inhibitor with a different chemical structure. If this second inhibitor recapitulates the phenotype, it is more likely an on-target effect.

  • Rescue Experiment: Attempt to rescue the phenotype by providing exogenous retinoic acid. However, it is important to note that for the primary on-target effect on spermatogenesis, systemic administration of retinoic acid does not rescue the phenotype, likely due to the blood-testis barrier.[7][10] Systemic effects in other tissues, however, may be partially or fully reversible with RA supplementation.[2][7]

  • Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the known IC50 of Win 18,446 for ALDH1A2 (approximately 0.3 µM). Off-target effects may appear at higher concentrations.

Troubleshooting Guide

Issue 1: Unexpected Cellular Toxicity

  • Possible Cause: The observed toxicity may be due to the inhibition of other essential ALDH isoforms or broader disruption of cellular metabolism.

  • Troubleshooting Steps:

    • Lower the Concentration: Use the lowest effective concentration of Win 18,446 that still achieves the desired level of ALDH1A2 inhibition. This can be determined through a careful dose-response study.

    • Use a More Selective Inhibitor: Consider using a more selective, reversible ALDH1A2 inhibitor such as CM121 or 6-118 to see if the toxicity persists.

    • Control Cell Lines: If possible, use cell lines that do not express ALDH1A2 as a negative control to determine if the toxicity is independent of the primary target.

Issue 2: Phenotype Does Not Match Known Functions of Retinoic Acid

  • Possible Cause: The phenotype could be a consequence of inhibiting ALDH1A1, ALDH1A3, ALDH2, or other unknown off-targets.

  • Troubleshooting Steps:

    • Validate with a Second Inhibitor: As mentioned in the FAQs, use a structurally distinct ALDH1A2 inhibitor.

    • Rescue with Retinoic Acid: For non-testicular systems, attempt a rescue by adding retinoic acid to the experimental medium. If the phenotype is not rescued, it is likely an off-target effect.

    • Literature Review: Search for literature reporting similar phenotypes with other ALDH inhibitors to identify potential off-target pathways.

Data Presentation

Table 1: Inhibitory Activity of Win 18,446 and Alternatives against ALDH Isoforms

CompoundTarget(s)IC50Inhibition TypeKey Characteristics
Win 18,446 ALDH1A2~0.3 µM[3][4][5][6]IrreversiblePotent inhibitor of RA synthesis, known off-target effects on ALDH2, ALDH1A1, and ALDH1A3.[8][9]
ALDH1A1~102 nM[9]ReversibleOff-target.
ALDH1A3~187 nM[9]ReversibleOff-target.
CM121 ALDH1A2~0.54 µM[11][12]ReversibleMore selective, active site-directed inhibitor.[11][12]
6-118 ALDH1A2~0.91 µM[13]ReversibleMore selective, active site-directed inhibitor.[13]

Experimental Protocols

Protocol 1: In Vivo Retinoic Acid Rescue Experiment in Mice

This protocol is adapted from studies investigating the systemic effects of Win 18,446 and the potential for rescue with retinoic acid.

Materials:

  • Win 18,446

  • All-trans-retinoic acid (ATRA)

  • Vehicle (e.g., corn oil, sesame oil)

  • Male mice of the desired strain and age

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Group Allocation: Divide mice into the following groups (n=5-10 per group):

    • Control (Vehicle only)

    • Win 18,446

    • Win 18,446 + ATRA

    • ATRA only

  • Dosing Preparation:

    • Prepare a stock solution of Win 18,446 in a suitable vehicle. A common oral dose is 200 mg/kg.[3]

    • Prepare a stock solution of ATRA in a suitable vehicle. A common oral dose is in the range of 5-10 mg/kg.

  • Administration:

    • Administer Win 18,446 and/or vehicle to the respective groups daily via oral gavage for the desired experimental duration (e.g., 4 weeks).

    • For the rescue group, administer ATRA shortly after the Win 18,446 administration.

  • Monitoring: Monitor the animals daily for any signs of toxicity or changes in behavior. Record body weights regularly.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, testes) for analysis (e.g., histology, gene expression, measurement of retinoid levels).

Expected Outcome:

  • The spermatogenesis phenotype in the testes is not expected to be rescued by systemic ATRA administration.[7][10]

  • Systemic effects of Win 18,446 on other tissues, such as altered lipid metabolism, may be partially or completely reversed by ATRA co-treatment.[2][7]

Visualizations

Win18446_Signaling_Pathway cluster_RA_synthesis Retinoic Acid Synthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects Retinol Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal ADH/RDH RA Retinoic Acid Retinal->RA ALDH1A2 RAR_RXR RAR/RXR Activation RA->RAR_RXR Win18446 Win 18,446 Win18446->Retinal Irreversibly Inhibits Spermatogenesis Spermatogenesis Gene_Expression Target Gene Expression RAR_RXR->Gene_Expression Gene_Expression->Spermatogenesis

Caption: On-target effect of Win 18,446 on the retinoic acid signaling pathway.

Win18446_Off_Target_Effects cluster_targets Molecular Targets cluster_phenotypes Phenotypic Outcomes Win18446 Win 18,446 ALDH1A2 ALDH1A2 (On-Target) Win18446->ALDH1A2 Inhibits ALDH2 ALDH2 (Off-Target) Win18446->ALDH2 Inhibits ALDH1A1 ALDH1A1 (Off-Target) Win18446->ALDH1A1 Inhibits ALDH1A3 ALDH1A3 (Off-Target) Win18446->ALDH1A3 Inhibits Spermatogenesis Suppressed Spermatogenesis ALDH1A2->Spermatogenesis Disulfiram Disulfiram-like Reaction ALDH2->Disulfiram Metabolism Altered Systemic Retinoid Metabolism ALDH1A1->Metabolism ALDH1A3->Metabolism

Caption: Overview of on-target and off-target effects of Win 18,446.

Troubleshooting_Workflow Start Unexpected Phenotype or Toxicity Observed Check_Concentration Is the lowest effective concentration being used? Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Validate_Inhibitor Validate with a Structurally Different Inhibitor Check_Concentration->Validate_Inhibitor Yes Dose_Response->Validate_Inhibitor Recapitulated Phenotype Recapitulated? Validate_Inhibitor->Recapitulated Rescue_Experiment Perform Rescue Experiment (if applicable) Recapitulated->Rescue_Experiment Yes Off_Target Likely Off-Target Effect Recapitulated->Off_Target No Rescued Phenotype Rescued? Rescue_Experiment->Rescued On_Target Likely On-Target Effect Rescued->On_Target Yes Rescued->Off_Target No Consider_Alternative Consider More Selective Inhibitor Off_Target->Consider_Alternative

Caption: A logical workflow for troubleshooting off-target effects.

References

Optimizing Win 18446 concentration for effective ALDH1a2 inhibition in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Win 18,446 for the effective in vitro inhibition of Aldehyde Dehydrogenase 1A2 (ALDH1A2).

Frequently Asked Questions (FAQs)

Q1: What is Win 18,446 and what is its primary mechanism of action?

Win 18,446 is a potent and irreversible inhibitor of the enzyme ALDH1A2.[1][2][3][4] It functions as a bis-(dichloroacetyl)-diamine that covalently binds to the active site of the ALDH1A2 enzyme, thereby preventing the conversion of retinaldehyde to retinoic acid.[5] This inhibition of retinoic acid biosynthesis is the basis for its experimental use in various research areas, including spermatogenesis and cancer biology.[6][7][8]

Q2: What is the recommended starting concentration for Win 18,446 in in vitro experiments?

A starting concentration of 0.3 µM is recommended, as this is the reported IC50 value for ALDH1A2 inhibition.[6][8][9][10][11][12][13][14] However, the optimal concentration can vary depending on the cell type, cell density, and specific experimental conditions. It is advisable to perform a dose-response experiment to determine the most effective concentration for your particular assay.

Q3: How should I prepare and store Win 18,446 stock solutions?

Win 18,446 is soluble in DMSO.[11][15] For a stock solution, dissolve Win 18,446 in DMSO to a concentration of 10-100 mM.[11][15] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[12] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity.

Q4: What are the known off-target effects of Win 18,446?

While Win 18,446 is a potent inhibitor of ALDH1A2, it can also inhibit other ALDH isoforms, such as ALDH2, which is involved in alcohol metabolism.[1][2][3] This can be a consideration in experimental design, particularly if the cells or tissues being studied express multiple ALDH isoforms.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no inhibition of ALDH1a2 activity Degradation of Win 18,446: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh stock solutions of Win 18,446 and store them in small aliquots at -80°C.
Incorrect concentration: Calculation error or inaccurate pipetting.Double-check all calculations and ensure proper calibration and use of pipettes. Perform a concentration-response curve to verify the effective concentration.
Cellular resistance: Some cell lines may have intrinsic resistance mechanisms.Consider using a higher concentration of Win 18,446 or a different inhibitor. Verify ALDH1A2 expression in your cell line.
Cell toxicity observed at effective inhibitory concentrations High DMSO concentration: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is below 0.5%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity.
Off-target effects: Win 18,446 may be affecting other cellular processes.Lower the concentration of Win 18,446 and/or reduce the incubation time. Consider using a more specific ALDH1A2 inhibitor if available.
Variability between experimental replicates Inconsistent cell density: Variations in the number of cells seeded per well.Ensure a uniform cell suspension and accurate cell counting before seeding.
Edge effects in multi-well plates: Evaporation from wells on the outer edges of the plate.Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS to maintain humidity.
Incomplete mixing: Inadequate mixing of Win 18,446 in the culture medium.Gently swirl the plate after adding the inhibitor to ensure even distribution.

Quantitative Data Summary

Parameter Value Reference
IC50 for ALDH1A2 0.3 µM[6][8][9][10][11][12][13][14]
Mechanism of Inhibition Irreversible[1][2][3][4]
Solubility Soluble in DMSO[11][15]
Storage of Stock Solution -20°C (1 month) or -80°C (6 months)[12]

Experimental Protocols

In Vitro ALDH1A2 Activity Assay

This protocol describes a general method for measuring ALDH1A2 activity in cell lysates using a commercially available ALDH activity assay kit.

Materials:

  • Cells expressing ALDH1A2

  • Win 18,446

  • DMSO

  • Cell lysis buffer

  • ALDH activity assay kit (e.g., from Abcam, Sigma-Aldrich)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of Win 18,446 in cell culture medium.

    • Treat the cells with different concentrations of Win 18,446 (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO).

    • Incubate for the desired period (e.g., 24 hours).

  • Cell Lysis:

    • After incubation, remove the culture medium and wash the cells with PBS.

    • Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Collect the cell lysates.

  • ALDH1A2 Activity Measurement:

    • Follow the instructions provided with the ALDH activity assay kit.

    • Typically, this involves adding the cell lysate and the assay buffer (containing the ALDH substrate and NAD⁺) to a new 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ALDH1A2 inhibition for each concentration of Win 18,446 compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Visualizations

ALDH1a2_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare Win 18,446 Stock Solution (DMSO) C Treat cells with varying [Win 18,446] A->C B Culture ALDH1a2- expressing cells B->C D Incubate for defined period C->D E Lyse cells D->E F Perform ALDH Activity Assay E->F G Measure signal (Absorbance/Fluorescence) F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Experimental workflow for determining the in vitro efficacy of Win 18,446.

Retinoic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinal Retinaldehyde ALDH1A2 ALDH1A2 Retinal->ALDH1A2 Substrate RA Retinoic Acid RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binds to ALDH1A2->RA Catalyzes Win18446 Win 18,446 Win18446->ALDH1A2 Inhibits RARE RARE (Retinoic Acid Response Element) RAR_RXR->RARE Binds to Gene Target Gene Transcription RARE->Gene Regulates

Caption: Simplified diagram of the retinoic acid signaling pathway and the point of inhibition by Win 18,446.

References

Troubleshooting inconsistent results with Win 18446 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Win 18446 in their experiments. The information is tailored for scientists and professionals in drug development engaged in studies involving the inhibition of retinoic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the use of this compound, helping to ensure experimental consistency and accurate interpretation of results.

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and irreversible inhibitor of aldehyde dehydrogenase 1A2 (ALDH1A2), a key enzyme in the biosynthesis of retinoic acid (RA) from retinol.[1][2][3] By inhibiting ALDH1A2, this compound effectively blocks the production of retinoic acid, particularly in the testes where ALDH1A2 is highly expressed.[1][4] This disruption of RA synthesis leads to a reversible suppression of spermatogenesis.[1][4]

Q2: I am observing inconsistent levels of spermatogenesis suppression. What are the potential causes?

Inconsistent suppression of spermatogenesis can stem from several factors related to the compound's preparation, administration, and biological variability.

  • Compound Stability and Solubility: this compound stock solutions have limited stability. For optimal results, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under nitrogen.[2] Repeated freeze-thaw cycles should be avoided by preparing aliquots.[2] Inconsistent solubility can also lead to variable dosing. Ensure the compound is fully dissolved or homogenously suspended before administration. For in vivo studies in mice, this compound has been successfully administered as a suspension in 1% gum tragacanth.

  • Dosing and Administration: Inaccurate or inconsistent dosing will directly impact the efficacy of the treatment. Ensure precise and consistent administration techniques, whether by oral gavage, in-diet mixing, or other methods. For in-diet administration, ensure homogenous mixing of the compound within the feed to prevent variations in daily intake.

  • Animal Strain and Species Differences: The roles of different ALDH1A isoforms can vary between species, potentially leading to different responses to this compound.[1] Even different strains of the same species may exhibit metabolic variations that could affect the drug's efficacy.

  • Off-Target Effects: this compound is also known to inhibit ALDH2, the enzyme responsible for metabolizing acetaldehyde from alcohol.[5] While this is more of a concern for potential clinical applications, it highlights that off-target effects could contribute to systemic variability.

Q3: My in vitro experiment is showing variable results. What should I check?

For in vitro experiments, consistency is key. Here are some troubleshooting steps:

  • Cell Line Integrity: Ensure the cell line being used is appropriate and has been properly maintained and authenticated.

  • Compound Preparation: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. The solvent used (e.g., DMSO) should be of high quality and used at a final concentration that does not affect cell viability or the experimental endpoint.

  • Incubation Time and Concentration: The inhibitory effect of this compound on ALDH1A2 is time-dependent.[6] Ensure that the incubation times and concentrations are consistent across all experiments. An IC50 value of 0.3 μM has been reported for ALDH1A2 inhibition.[2]

  • Assay Conditions: Maintain consistent assay conditions, including temperature, CO2 levels, and media composition.

Q4: Are there any known off-target effects of this compound that could confound my results?

Yes, the most well-documented off-target effect of this compound is the inhibition of ALDH2. This leads to a disulfiram-like reaction upon consumption of alcohol, characterized by flushing, nausea, and palpitations.[5] In a research setting, this is important to consider if the experimental model involves alcohol or if there are concerns about systemic metabolic changes. Additionally, some studies have noted hepatic cytoplasmic vacuolation (lipidosis) in mice treated with this compound, which was reversible upon cessation of treatment.[7]

Q5: What are the expected quantitative outcomes of successful this compound treatment in vivo?

The following table summarizes typical quantitative data from in vivo studies in male mice and rabbits, which can be used as a benchmark for your experiments.

ParameterSpeciesDosage & DurationExpected OutcomeCitation
Testicular Weight Rabbit200 mg/kg/day (oral) for 16 weeks~75% reduction compared to control[4]
Mouse2 mg/g in diet for 4 weeksSignificant reduction compared to control[8]
Spermatid Counts MouseDiet containing this compound for 4 weeksSignificantly lower compared to control[3]
Intratesticular Retinoic Acid Rabbit200 mg/kg/day (oral) for 4 weeksSignificant reduction[4]
MouseDiet containing this compound for 4 weeksNear complete depletion[3]
Fertility MouseDiet containing this compound for 4 weeksComplete but reversible infertility[8]

Detailed Experimental Protocols

This section provides a detailed methodology for a key in vivo experiment using this compound to induce a reversible suppression of spermatogenesis in mice.

Protocol: Induction of Reversible Spermatogenesis Suppression in Mice

1. Materials:

  • This compound powder

  • 1% Gum Tragacanth in sterile water

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard rodent chow

  • Animal gavage needles

  • Micro-centrifuge tubes

  • Homogenizer

  • Reagents for retinoic acid quantification (e.g., LC-MS/MS)

  • Histology supplies (e.g., formalin, paraffin, hematoxylin and eosin stains)

2. This compound Preparation:

  • Prepare a 1% (w/v) solution of gum tragacanth in sterile water. Mix vigorously and allow it to fully hydrate overnight at 4°C to form a homogenous suspension.

  • On the day of administration, weigh the required amount of this compound powder.

  • Suspend the this compound powder in the 1% gum tragacanth solution to the desired final concentration (e.g., for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration would be 10 mg/mL).

  • Vortex the suspension thoroughly before each gavage to ensure a uniform dose.

3. Animal Treatment:

  • Acclimatize male C57BL/6 mice for at least one week before the start of the experiment.

  • Divide the mice into a control group and a treatment group.

  • Administer this compound (e.g., 100 mg/kg body weight) to the treatment group daily via oral gavage for 4 weeks.

  • Administer an equal volume of the 1% gum tragacanth vehicle to the control group daily.

  • Monitor the animals daily for any signs of distress or adverse effects.

4. Sample Collection and Analysis:

  • At the end of the 4-week treatment period, euthanize a subset of mice from both groups.

  • Collect testes and weigh them.

  • Fix one testis in 10% neutral buffered formalin for histological analysis. Process the tissue for paraffin embedding, sectioning, and H&E staining to evaluate the seminiferous epithelium.

  • Snap-freeze the other testis in liquid nitrogen and store at -80°C for biochemical analysis.

  • Homogenize the frozen testis and extract retinoids for the quantification of intratesticular retinoic acid levels using a validated method like LC-MS/MS.

  • For recovery studies, cease treatment after 4 weeks and maintain the mice on a standard diet for a further 9 weeks before sample collection and analysis.[8]

Visualizations

Signaling Pathway

Win18446_Pathway Retinol Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal ADH/RDH RA Retinoic Acid Retinal->RA ALDH1A2 ALDH1A2_edge ALDH1A2_edge RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR RARE Retinoic Acid Response Element RAR_RXR->RARE GeneExp Gene Expression (e.g., Stra8) RARE->GeneExp Spermatogenesis Spermatogonial Differentiation GeneExp->Spermatogenesis Win18446 This compound Win18446->Retinal Inhibits Win18446->ALDH1A2_edge

Caption: Mechanism of this compound action on the retinoic acid signaling pathway.

Troubleshooting Workflow

Troubleshooting_Workflow Start Inconsistent Results with This compound Treatment Check_Compound Verify Compound Integrity Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Bio Consider Biological Variability Start->Check_Bio Solubility Improper Solubility/ Suspension? Check_Compound->Solubility Yes Storage Incorrect Storage/ Handling? Check_Compound->Storage Yes Purity Questionable Compound Purity? Check_Compound->Purity Yes Dosing Inaccurate Dosing/ Administration? Check_Protocol->Dosing Yes Timing Inconsistent Timing/ Duration? Check_Protocol->Timing Yes Assay Assay Conditions Drifted? Check_Protocol->Assay Yes Species Species/Strain Differences? Check_Bio->Species Yes OffTarget Potential Off-Target Effects? Check_Bio->OffTarget Yes Solution_Compound Prepare Fresh Stock/Suspension Use Aliquots Solubility->Solution_Compound Storage->Solution_Compound Purity->Solution_Compound Solution_Protocol Standardize All Protocol Steps Calibrate Equipment Dosing->Solution_Protocol Timing->Solution_Protocol Assay->Solution_Protocol Solution_Bio Use Age/Weight Matched Animals Consider Pilot Study for New Strain Species->Solution_Bio OffTarget->Solution_Bio

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Managing Win 18,446 Toxicity in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the toxicities associated with Win 18,446 in long-term animal studies. The following information is intended to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Win 18,446?

A1: Win 18,446 is a potent and irreversible inhibitor of aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A2. This enzyme is critical for the synthesis of retinoic acid (RA) from retinal.[1][2][3] By inhibiting ALDH1A2, Win 18,446 disrupts RA-dependent processes, most notably spermatogenesis.[1][3][4]

Q2: What are the main target organs for Win 18,446 toxicity?

A2: The primary target organs for Win 18,446 toxicity in long-term animal studies are the testes and the liver.[1][5]

Q3: What are the expected effects of Win 18,446 on the testes?

A3: Win 18,446 leads to a reversible suppression of spermatogenesis.[3][4] Histological examination reveals a depletion of spermatocytes and mature sperm, testicular atrophy, and in some cases, rare residual intratesticular foci of mineralization after treatment.[1][5][6] The effects on spermatogenesis are due to the inhibition of retinoic acid synthesis within the testes.[4]

Q4: Is the testicular toxicity of Win 18,446 reversible?

A4: Yes, the inhibition of spermatogenesis by Win 18,446 is reversible upon cessation of treatment.[3][4] Studies in mice have shown that fertility normalizes after a recovery period.[5][7] However, some residual effects, such as rare testicular mineralization, have been observed even after recovery.[5]

Q5: What are the observed liver toxicities associated with Win 18,446?

A5: Long-term administration of Win 18,446 can lead to mild microvesicular vacuolation of hepatocytes and hepatic lipidosis (fatty liver).[1][5] These hepatic effects have been shown to be reversible after discontinuation of the compound.[5]

Q6: Does Win 18,446 have any systemic side effects?

A6: Yes, a significant side effect is a disulfiram-like reaction when combined with alcohol, which can cause palpitations, nausea, and sweating.[2] This is due to the inhibition of other ALDH isozymes involved in alcohol metabolism.[1]

Troubleshooting Guides

Issue: Unexpected severity of testicular atrophy and germ cell depletion.

Possible Cause:

  • Dose/Duration: The dose of Win 18,446 or the duration of the study may be excessive for the specific animal model.

  • Animal Strain Sensitivity: Different strains of animals may exhibit varying sensitivities to the compound.

Suggested Actions:

  • Review Dosing Regimen: Compare your current dosing regimen with established protocols (see Table 1). Consider a dose-response study to determine the optimal dose for the desired level of spermatogenesis inhibition with minimal atrophy.

  • Monitor Testicular Size: Implement regular monitoring of testicular size and weight throughout the study to track the progression of atrophy.

  • Interim Histopathology: Conduct histological analysis of testicular tissue at intermediate time points to assess the extent of germ cell depletion and identify early signs of irreversible damage.

  • Recovery Studies: If severe atrophy is observed, consider incorporating recovery groups where the administration of Win 18,446 is stopped to assess the potential for testicular function to be restored.

Issue: Observation of significant liver abnormalities (e.g., elevated liver enzymes, steatosis).

Possible Cause:

  • High Systemic Exposure: The administered dose may be leading to high systemic concentrations of Win 18,446, causing off-target effects on the liver.

  • Pre-existing Liver Conditions: The animal model may have underlying liver conditions that are exacerbated by the compound.

Suggested Actions:

  • Liver Function Monitoring: Regularly monitor serum levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST) to detect hepatotoxicity.

  • Histological Examination: At the end of the study, or at interim points, perform histological analysis of liver tissue to assess for steatosis, inflammation, and other signs of liver damage.

  • Dose Adjustment: If liver toxicity is detected, consider reducing the dose of Win 18,446.

  • Control for Diet: Ensure that the diet of the animals is controlled, as diet-induced obesity can also lead to hepatic steatosis and may confound the results.

Quantitative Data Summary

Table 1: Summary of Dosing and Effects of Win 18,446 in Animal Studies

Animal ModelDoseDurationKey FindingsReference
Mice2 mg/g in diet4-5 weeksSuppression of spermatogenesis, hepatic lipidosis, reversible infertility. Rare testicular mineralization observed after recovery.[5]
MiceNot specified4 weeksComplete abolishment of spermatogenesis.[1][8]
Rabbits200 mg/kg/day (oral)16 weeksSignificant reduction in intratesticular retinoic acid, impaired spermatogenesis, and infertility. Effects were reversible.[4]
Mice200 mg/kg/day (oral)Up to 30 daysReduction in testicular weight, severe atrophic changes in seminiferous tubules. Incomplete recovery in some tubules after 75 days.[6]

Experimental Protocols

Protocol 1: Assessment of Testicular Toxicity

  • Animal Model: Male mice (e.g., C57BL/6J) or rabbits.[4][5]

  • Drug Administration: Administer Win 18,446 orally, either mixed in the diet or via gavage, at a predetermined dose.[4][5]

  • Monitoring:

    • Weekly measurement of body weight and testicular dimensions.

    • At the end of the treatment period, euthanize a subset of animals.

  • Sample Collection:

    • Collect blood for hormone analysis (e.g., testosterone).

    • Excise testes and weigh them.

    • Fix one testis in Bouin's solution or 10% neutral buffered formalin for histological analysis.

    • Freeze the other testis for molecular or biochemical analysis (e.g., measurement of intratesticular retinoic acid).

  • Histological Analysis:

    • Embed fixed testes in paraffin, section, and stain with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS).

    • Examine seminiferous tubules for the presence and integrity of different germ cell stages (spermatogonia, spermatocytes, spermatids, and spermatozoa).

    • Assess for signs of toxicity such as germ cell exfoliation, formation of multinucleated giant cells, and vacuolization of Sertoli cells.[6]

  • Recovery Assessment:

    • For recovery studies, switch animals back to a control diet after the treatment period.[5]

    • Monitor for the return of fertility by pairing with untreated females.[5]

    • Conduct histological analysis of testes after a recovery period (e.g., 9 weeks) to assess the extent of spermatogenesis recovery.[5]

Visualizations

Win18446_Signaling_Pathway cluster_0 Mechanism of Action Retinal Retinal ALDH1A2 ALDH1A2 Retinal->ALDH1A2 Substrate RA Retinoic Acid Spermatogenesis Spermatogenesis RA->Spermatogenesis Essential for ALDH1A2->RA Catalyzes Win18446 Win 18,446 Win18446->ALDH1A2 Irreversible Inhibition

Caption: Mechanism of Win 18,446 action on spermatogenesis.

Experimental_Workflow_Toxicity_Assessment cluster_1 Experimental Workflow Start Start: Animal Acclimation Treatment Win 18,446 Administration (e.g., 4 weeks) Start->Treatment Monitoring In-life Monitoring (Body weight, Testicular size) Treatment->Monitoring Endpoint End of Treatment Monitoring->Endpoint Recovery Recovery Period (e.g., 9 weeks) Endpoint->Recovery Recovery Group Necropsy Necropsy & Sample Collection (Blood, Testes, Liver) Endpoint->Necropsy Terminal Group Recovery->Necropsy Analysis Data Analysis (Histopathology, Biomarkers) Necropsy->Analysis Conclusion Conclusion Analysis->Conclusion

References

Why is Win 18446 not used as a human male contraceptive?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WIN 18446. This resource is intended for researchers, scientists, and drug development professionals investigating male contraception and spermatogenesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of this compound, a potent inhibitor of retinoic acid biosynthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not used as a human male contraceptive?

A1: Despite demonstrating effective and reversible suppression of spermatogenesis in early clinical trials, the development of this compound as a male contraceptive was halted due to a significant and severe adverse effect. When men taking this compound consumed alcohol, they experienced a disulfiram-like reaction, characterized by nausea, vomiting, flushing, and general malaise.[1][2] This reaction is caused by the inhibition of aldehyde dehydrogenase (ALDH) enzymes, which are crucial for both the synthesis of retinoic acid in the testes and the metabolism of alcohol in the liver.[1] The unacceptable nature of this side effect in the general population led to the discontinuation of its development for contraceptive purposes.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound functions as a potent and irreversible inhibitor of the enzyme aldehyde dehydrogenase 1a2 (ALDH1a2).[3][4] ALDH1a2 is a key enzyme in the testes responsible for the conversion of retinaldehyde to retinoic acid, an active metabolite of vitamin A.[3][5][6] Retinoic acid is essential for the differentiation of spermatogonia, a critical step in spermatogenesis.[6][7] By inhibiting ALDH1a2, this compound blocks the production of retinoic acid within the testes, leading to an arrest of spermatogonial differentiation and a subsequent cessation of sperm production.[3][8][9]

Q3: Is the contraceptive effect of this compound reversible?

A3: Yes, studies in various animal models, including mice and rabbits, have demonstrated that the contraceptive effect of this compound is reversible upon cessation of treatment.[3][4][9] After discontinuing the administration of this compound, spermatogenesis resumes, and fertility is restored.[9]

Q4: What are the known side effects of this compound from preclinical and clinical studies?

A4: The most significant side effect, as mentioned, is the severe disulfiram-like reaction with alcohol.[1][2] Other reported side effects from early human trials were generally mild and included bloating and gas. In animal studies, some weight loss was observed in rabbits, and hepatic lipidosis (fatty liver) was noted in mice.[10] Importantly, studies in rabbits indicated that this compound did not have a significant effect on serum testosterone concentrations.[3]

Troubleshooting Experimental Issues

Problem: Inconsistent or incomplete suppression of spermatogenesis in animal models.
  • Possible Cause 1: Incorrect Dosage or Administration.

    • Solution: Ensure the correct dosage is being administered. For example, oral administration of 200 mg/kg daily has been shown to be effective in rabbits.[3] For mice, a diet containing 2 mg/g of this compound has been used.[10] Verify the stability and proper formulation of the compound in the vehicle or diet.

  • Possible Cause 2: Insufficient Duration of Treatment.

    • Solution: Spermatogenesis is a lengthy process. In rabbits, significant reductions in sperm counts were not observed until after 8 weeks of treatment, with complete azoospermia after 16 weeks.[3] Ensure the treatment duration is sufficient to observe the desired effect on spermatogenesis.

  • Possible Cause 3: Animal Model Variability.

    • Solution: The pharmacokinetics and metabolism of this compound may vary between species and even strains. It is advisable to conduct pilot studies to determine the optimal dose and duration for the specific animal model being used.

Problem: Difficulty in assessing the reversibility of the contraceptive effect.
  • Possible Cause 1: Inadequate Recovery Period.

    • Solution: The restoration of spermatogenesis after cessation of treatment takes time. In mice, a recovery period of 9 weeks was sufficient to see a return to fertility.[10] Allow for an adequate washout and recovery period in the experimental design.

  • Possible Cause 2: Insensitive Methods of Fertility Assessment.

    • Solution: Rely on multiple endpoints to assess the return of fertility. This should include not only sperm counts and motility but also mating studies with fertile females to confirm the ability to produce viable offspring.[10]

Data Presentation

Table 1: Summary of Quantitative Data from Animal Studies on this compound

ParameterAnimal ModelDosageDurationResultsReference
Testicular Weight Rabbit200 mg/kg/day (oral)16 weeks~75% reduction compared to controls[3]
Sperm Count Rabbit200 mg/kg/day (oral)16 weeksAzoospermia (absence of sperm in ejaculate)[3]
Spermatid Count Mouse2 mg/g in diet4 weeksSignificantly lower compared to controls[4]
Fertility Mouse2 mg/g in diet4 weeks, followed by 9-week recoveryReturn to normal fertility and litter sizes[10]
Serum Testosterone Rabbit200 mg/kg/day (oral)16 weeksNo significant effect[3]
ALDH1a2 Inhibition (IC50) In vitro (human enzyme)N/AN/A0.3 µM[3]

Experimental Protocols

Methodology 1: In Vitro ALDH1a2 Inhibition Assay

This protocol is a generalized procedure based on published methodologies for determining the inhibitory effect of this compound on ALDH1a2 activity.[3][11]

  • Enzyme Source: Utilize recombinant human ALDH1a2 or lysate from cells overexpressing the enzyme.

  • Reaction Buffer: Prepare a suitable buffer, for example, 50 mM Na/K phosphate buffer at pH 7.5, containing 50 mM NaCl and 0.5 mM TCEP.

  • Substrate and Cofactor: Prepare solutions of the substrate, all-trans-retinal (e.g., 40 µM), and the cofactor, NAD+ (e.g., 100 µM).

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to test a range of concentrations.

  • Assay Procedure: a. In a microplate, combine the ALDH1a2 enzyme, NAD+, and varying concentrations of this compound. b. For irreversible inhibitors like this compound, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 22 minutes) before initiating the reaction. c. Initiate the reaction by adding the all-trans-retinal substrate. d. Monitor the formation of NADH at 340 nm using a microplate reader.

  • Data Analysis: Calculate the rate of NADH formation for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter Hill equation) to determine the IC50 value.

Methodology 2: Quantitative Analysis of Spermatogenesis in Rodents

This protocol provides a general workflow for the histological assessment of spermatogenesis suppression.[12][13][14][15][16]

  • Tissue Collection and Fixation: a. Euthanize the animal and dissect the testes. b. Fix the testes in a suitable fixative, such as Bouin's solution or 4% paraformaldehyde, for an appropriate duration.

  • Tissue Processing and Embedding: a. Dehydrate the fixed testes through a graded series of ethanol. b. Clear the tissue with an appropriate agent (e.g., xylene). c. Infiltrate and embed the tissue in paraffin wax.

  • Sectioning and Staining: a. Section the paraffin-embedded tissue at a thickness of 4-5 µm using a microtome. b. Mount the sections on microscope slides. c. Deparaffinize and rehydrate the sections. d. Stain the sections with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) to visualize the cellular components of the seminiferous tubules.

  • Microscopic Examination and Quantification: a. Examine the stained sections under a light microscope. b. Assess the stages of the seminiferous epithelium and identify different germ cell types (spermatogonia, spermatocytes, round and elongating spermatids). c. Quantify the suppression of spermatogenesis by methods such as:

    • Johnsen's Score: A semi-quantitative method to score the completeness of spermatogenesis in each tubule.
    • Spermatid Head Counts: Homogenize a portion of the testis and count the number of homogenization-resistant spermatid heads using a hemocytometer.
    • Stereological Analysis: An unbiased method to estimate the number of different germ cell types.

Methodology 3: Measurement of Intratesticular Retinoic Acid

This protocol outlines a general procedure for the extraction and quantification of retinoic acid from testicular tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on described methods.[17][18]

  • Tissue Homogenization: a. Under red light to prevent retinoid degradation, homogenize a weighed portion of the testis in an appropriate buffer (e.g., 0.9% NaCl).

  • Extraction: a. Perform a liquid-liquid extraction to isolate the retinoids. This typically involves the addition of an organic solvent (e.g., a mixture of butanol and acetonitrile). b. An internal standard (e.g., a deuterated form of retinoic acid) should be added to correct for extraction efficiency. c. Centrifuge to separate the phases and collect the organic layer. d. Evaporate the solvent under a stream of nitrogen.

  • LC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable mobile phase. b. Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer. c. Separate the different retinoid isomers using a suitable column and gradient elution. d. Detect and quantify the retinoic acid based on its specific mass-to-charge ratio and fragmentation pattern.

  • Quantification: a. Generate a standard curve using known concentrations of retinoic acid. b. Calculate the concentration of retinoic acid in the testicular tissue samples by comparing their peak areas to the standard curve and correcting for the recovery of the internal standard.

Visualizations

WIN18446_Mechanism_of_Action Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH ALDH1a2 ALDH1a2 (Enzyme) Retinoic_Acid Retinoic Acid Spermatogonia_Diff Spermatogonial Differentiation Retinoic_Acid->Spermatogonia_Diff Promotes Spermatogenesis Spermatogenesis Spermatogonia_Diff->Spermatogenesis WIN18446 This compound WIN18446->Inhibition ALDH1a2->Retinoic_Acid Oxidation

Caption: Mechanism of action of this compound in inhibiting spermatogenesis.

Disulfiram_Like_Reaction Alcohol Alcohol (Ethanol) ADH Alcohol Dehydrogenase Acetaldehyde Acetaldehyde (Toxic) ALDH2 Aldehyde Dehydrogenase 2 (ALDH2) Symptoms Disulfiram-like Symptoms (Nausea, Vomiting, Flushing) Acetaldehyde->Symptoms Accumulation leads to Acetate Acetate (Non-toxic) ADH->Acetaldehyde Metabolism ALDH2->Acetate Metabolism WIN18446 This compound WIN18446->Inhibition

Caption: Biochemical pathway of the disulfiram-like reaction caused by this compound.

Experimental_Workflow start Start: Animal Model Selection treatment This compound Administration (e.g., Oral Gavage, Medicated Diet) start->treatment monitoring In-life Monitoring (Weight, Health) treatment->monitoring endpoint Endpoint Data Collection monitoring->endpoint histology Testicular Histology (Spermatogenesis Analysis) endpoint->histology sperm_analysis Sperm Count & Motility endpoint->sperm_analysis biochem Biochemical Analysis (Retinoic Acid, Hormones) endpoint->biochem data_analysis Data Analysis & Interpretation histology->data_analysis sperm_analysis->data_analysis biochem->data_analysis

Caption: General experimental workflow for evaluating this compound in animal models.

References

Addressing the poor solubility of Win 18446 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Win 18,446 in preparation for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Win 18,446 and why is its solubility a concern for in vivo research?

A1: Win 18,446 is a potent, orally active, and irreversible inhibitor of the testes-specific enzyme aldehyde dehydrogenase 1a2 (ALDH1A2), which plays a crucial role in retinoic acid biosynthesis.[1][2][3] By inhibiting ALDH1A2, Win 18,446 disrupts spermatogenesis, making it a subject of interest for male contraception research.[1][4] Its poor aqueous solubility presents a significant hurdle for in vivo studies, as achieving a homogenous and stable formulation at the required concentration for consistent and reproducible dosing can be challenging. Inadequate solubilization can lead to inaccurate dosing, poor bioavailability, and unreliable experimental outcomes.

Q2: What are the known solubility characteristics of Win 18,446?

A2: Win 18,446 is a crystalline solid with limited solubility in aqueous solutions.[3] The table below summarizes its known solubility in various common laboratory solvents.

Quantitative Data Summary

Solvent/VehicleSolubility/ConcentrationReference
Dimethylformamide (DMF)10 mg/mL[3]
Dimethyl sulfoxide (DMSO)5 mg/mL[3]
Ethanol0.5 mg/mL[3]
DMF:PBS (pH 7.2) (1:5)0.1 mg/mL[3]
1% Gum TragacanthVehicle for 125 mg/kg oral dose[1]
Rodent Diet2 mg/g of diet[2]
Generic Co-solvent FormulationRecommended for DMSO-soluble compounds[5]

Troubleshooting Guides

Issue 1: Precipitation of Win 18,446 in the vehicle during formulation or administration.

Possible Cause: The concentration of Win 18,446 exceeds its solubility limit in the chosen vehicle, or the vehicle is not suitable for maintaining a stable suspension or solution.

Troubleshooting Steps:

  • Vehicle Selection:

    • For Oral Gavage (Suspension): A 1% solution of gum tragacanth in water has been successfully used as a vehicle for oral administration in mice.[1] Suspending agents like gum tragacanth or carboxymethyl cellulose (CMC) can help maintain a uniform dispersion of the compound.

    • For Oral Gavage (Solution): For a solution-based formulation, a co-solvent system may be necessary. A generic formulation for compounds soluble in DMSO is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[5] Always add the components sequentially, ensuring the compound is fully dissolved at each step.

    • Dietary Administration: Incorporating Win 18,446 directly into the rodent diet is another proven method that bypasses the need for a liquid vehicle for oral administration.[2]

  • Particle Size Reduction: Decreasing the particle size of the Win 18,446 powder can increase its surface area and improve its dissolution rate and suspension stability. This can be achieved through techniques like micronization.

  • Sonication: Applying sonication can help to break up agglomerates and facilitate the dispersion of Win 18,446 in the vehicle.

Issue 2: Inconsistent results or low bioavailability in in vivo experiments.

Possible Cause: Poor absorption of Win 18,446 from the gastrointestinal tract due to its low solubility.

Troubleshooting Steps:

  • Lipid-Based Formulations: For lipophilic compounds like Win 18,446, lipid-based drug delivery systems can enhance oral bioavailability. These formulations can improve solubilization in the gastrointestinal tract.

  • Use of Surfactants: The inclusion of a biocompatible surfactant, such as Tween-80, in the formulation can improve the wettability of the compound and promote the formation of micelles, which can enhance solubility and absorption.[5]

  • Amorphous Solid Dispersions: Creating a solid dispersion of Win 18,446 in a hydrophilic carrier can improve its dissolution rate and oral bioavailability. This advanced technique involves dissolving the drug and a carrier in a common solvent and then removing the solvent.

Experimental Protocols

Protocol 1: Preparation of Win 18,446 in 1% Gum Tragacanth for Oral Gavage

Materials:

  • Win 18,446 powder

  • Gum tragacanth powder

  • Sterile, purified water

  • Mortar and pestle

  • Stir plate and stir bar

  • Graduated cylinder

  • Appropriate safety equipment (gloves, safety glasses, lab coat)

Methodology:

  • Prepare 1% Gum Tragacanth Vehicle:

    • Weigh the required amount of gum tragacanth powder (e.g., 1 g for 100 mL of vehicle).

    • In a beaker with a stir bar, slowly add the gum tragacanth powder to the desired volume of sterile water while stirring continuously to prevent clumping.

    • Continue stirring until a homogenous, viscous suspension is formed. This may take some time.

  • Prepare Win 18,446 Suspension:

    • Calculate the required amount of Win 18,446 based on the desired dose and the volume to be administered to each animal.

    • In a mortar, triturate the Win 18,446 powder to a fine consistency.

    • Gradually add a small amount of the 1% gum tragacanth vehicle to the mortar and levigate the powder to form a smooth paste.

    • Slowly add the remaining volume of the 1% gum tragacanth vehicle to the paste while mixing thoroughly to ensure a uniform suspension.

    • Continuously stir the final suspension before each administration to ensure homogeneity.

Protocol 2: Incorporation of Win 18,446 into Rodent Diet

Materials:

  • Win 18,446 powder

  • Powdered rodent diet

  • A suitable mixer (e.g., a V-blender or a planetary mixer)

  • Appropriate safety equipment

Methodology:

  • Calculate the Required Amount of Win 18,446:

    • Determine the total amount of medicated diet required for the study.

    • Calculate the total mass of Win 18,446 needed to achieve the target concentration (e.g., 2 mg of Win 18,446 per gram of diet).[2]

  • Geometric Dilution:

    • Weigh the calculated amount of Win 18,446.

    • Weigh an equal amount of the powdered diet and mix it thoroughly with the Win 18,446 in a suitable container.

    • Add an amount of powdered diet equal to the mixture's total weight and mix thoroughly.

    • Continue this process of geometric dilution until all the powdered diet has been incorporated. This ensures a homogenous distribution of the compound throughout the feed.

  • Storage: Store the medicated diet in a cool, dry, and dark place to prevent degradation of the compound.

Visualizations

Win18446_Signaling_Pathway cluster_0 Retinoid Metabolism Retinol Retinol (Vitamin A) ALDH1A2 ALDH1A2 Retinol->ALDH1A2 Substrate Retinaldehyde Retinaldehyde Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid Oxidation Spermatogenesis Spermatogenesis Retinoic_Acid->Spermatogenesis Regulates Win18446 Win 18,446 Win18446->ALDH1A2 Irreversibly Inhibits

Caption: Signaling pathway showing the inhibitory action of Win 18,446 on ALDH1A2.

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Data Collection & Analysis start Weigh Win 18,446 and Vehicle Components mix Mix/Suspend/Solubilize (e.g., trituration, sonication) start->mix qc Quality Control (visual inspection for homogeneity) mix->qc administer Administer to Animal Model (e.g., oral gavage, diet) qc->administer observe Observe for Adverse Effects administer->observe collect Collect Samples (e.g., blood, tissues) observe->collect analyze Analyze Samples (e.g., PK/PD studies) collect->analyze end Interpret Results analyze->end

References

Technical Support Center: Reversing the Inhibitory Effects of Win 18,446 on Spermatogenesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of Win 18,446 to inhibit and subsequently reverse the suppression of spermatogenesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Win 18,446 in inhibiting spermatogenesis?

A1: Win 18,446 is a potent and irreversible inhibitor of aldehyde dehydrogenase 1A2 (ALDH1A2), a key enzyme in the synthesis of retinoic acid (RA) within the testes.[1][2] By inhibiting ALDH1A2, Win 18,446 blocks the conversion of retinaldehyde to retinoic acid, leading to a state of localized RA deficiency.[1][2] Retinoic acid is essential for the differentiation of spermatogonia, and its absence results in a halt in spermatogenesis, specifically blocking the transition of undifferentiated spermatogonia into differentiating spermatogonia.[2][3]

Q2: Is the inhibition of spermatogenesis by Win 18,446 reversible?

A2: Yes, the inhibitory effects of Win 18,446 on spermatogenesis are reversible upon cessation of treatment.[2] Studies in various animal models, including mice and rabbits, have demonstrated that withdrawal of Win 18,446 allows for the recovery of spermatogenesis and fertility.[2][4] The timeline for full recovery can vary depending on the duration of treatment and the animal model used.[4][5]

Q3: Can oral administration of retinoic acid (RA) prevent the inhibitory effects of Win 18,446?

A3: No, simultaneous oral administration of retinoic acid does not prevent the inhibition of spermatogenesis caused by Win 18,446.[1][6] This suggests that the localized, in situ production of RA within the seminiferous tubules is crucial for spermatogonial differentiation and cannot be adequately replaced by systemic RA supplementation.[1]

Q4: What is "synchronous spermatogenesis," and how can it be induced using Win 18,446?

A4: Synchronous spermatogenesis is an experimental condition where a large population of germ cells progresses through the stages of spermatogenesis in a coordinated wave, rather than the normal asynchronous development.[3][7] This can be induced by treating neonatal or adult animals with Win 18,446 to halt spermatogonial differentiation, followed by a single injection of retinoic acid.[3][8][9] This RA injection triggers a synchronized wave of differentiation among the arrested spermatogonia.[3]

Q5: Are there any known side effects of Win 18,446 treatment in animal models?

A5: Besides the intended effect on spermatogenesis, studies have reported some side effects. In mice, prolonged treatment has been associated with mild microvesicular vacuolation of hepatocytes.[1] Additionally, rare residual intratesticular foci of mineralization have been observed after treatment and recovery.[4] It is also important to note that Win 18,446 can cause a disulfiram-like reaction when co-administered with alcohol.[2]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Incomplete inhibition of spermatogenesis - Insufficient dose of Win 18,446.- Short treatment duration.- Improper drug formulation or administration.- Increase the dosage of Win 18,446 according to established protocols (e.g., 200 mg/kg/day in rabbits).[2]- Extend the treatment duration (e.g., at least 4 weeks in mice for complete abolishment).[1]- Ensure proper suspension and administration of the compound (e.g., in 1% gum tragacanth for oral gavage).[3]
Failure to induce synchronous spermatogenesis - Incorrect timing of retinoic acid (RA) injection.- Inadequate dose of RA.- Premature assessment of synchronization.- Administer a single subcutaneous injection of RA after a sufficient period of Win 18,446 treatment (e.g., 7 consecutive days in neonatal mice).[3]- Use an effective dose of RA (e.g., 200 μg in DMSO for neonatal mice).[3]- Allow sufficient time for the synchronized wave to progress before analysis (e.g., assess at different time points post-RA injection).[3]
High variability in experimental results - Genetic background of the animal model.- Age and weight differences among animals.- Inconsistent drug administration.- Use a consistent and well-defined animal strain.- Normalize drug dosage to body weight and use age-matched animals.- Ensure precise and consistent administration techniques.
Animal morbidity or mortality - Potential toxicity at high doses or with prolonged treatment.- Off-target effects of the compound.- Closely monitor animal health throughout the experiment.- Consider reducing the dosage or duration of treatment if toxicity is observed.- Consult relevant toxicology studies and institutional animal care guidelines.

Quantitative Data

Table 1: Effects of Win 18,446 on Testicular Parameters in Rabbits

ParameterBaseline4 Weeks Treatment8 Weeks Treatment16 Weeks Treatment
Testicular Weight (g) 2.9 ± 0.32.5 ± 0.21.9 ± 0.20.8 ± 0.1**
Testicular Sperm Count (x10⁶/testis) 154 ± 23135 ± 2154 ± 152 ± 1
Epididymal Sperm Count (x10⁶/epididymis) 210 ± 35189 ± 3075 ± 20*3 ± 2
Sperm Motility (%) 65 ± 560 ± 635 ± 8<5**
p < 0.05 compared to baseline; **p < 0.01 compared to baseline. Data adapted from studies on mature male rabbits treated with 200 mg/kg/day of Win 18,446.[2]

Table 2: Timeline of Inhibition and Recovery of Spermatogenesis in Mice

Time PointEventObservation
3 Days of Treatment Inhibition of RA SynthesisRetinoic acid synthesis capacity is significantly inhibited.[10]
4 Weeks of Treatment Complete BlockageComplete blockage of spermatogenesis with only spermatogonia and Sertoli cells observed.[10]
7 Days Post-Treatment Recovery of RA SynthesisRetinoic acid synthesis capacity recovers.[10]
8 Weeks Post-Treatment Morphological RecoveryTestes weight and seminiferous epithelium return to normal.[5]
9 Weeks Post-Treatment Fertility RecoveryNormal fertility is restored.[4]
Data compiled from studies using dietary administration of Win 18,446 in mice.

Experimental Protocols

Protocol 1: In Vitro ALDH1A2 Inhibition Assay

  • Enzyme Source: Use lysate from cells overexpressing human ALDH1A2.

  • Substrate: Prepare a solution of all-trans-retinal (e.g., 10 μM).

  • Inhibitor Preparation: Prepare various concentrations of Win 18,446. The reported IC50 is approximately 0.3 μM.[2]

  • Assay Procedure:

    • Incubate the enzyme lysate with the substrate in the presence of varying concentrations of Win 18,446.

    • The reaction should be carried out at 37°C for a defined period (e.g., 30 minutes).[2]

    • Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Detection: Measure the production of retinoic acid using a suitable method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Induction of Spermatogenesis Inhibition in Mice

  • Animal Model: Use adult male mice (e.g., C57BL/6 strain).

  • Drug Formulation: Prepare a diet containing Win 18,446 (e.g., 2 mg/g of diet).[10]

  • Treatment Regimen:

    • House the mice individually and provide the Win 18,446-containing diet ad libitum for 4 weeks.[1][10]

    • A control group should receive a standard diet without the inhibitor.

  • Assessment of Inhibition:

    • At the end of the treatment period, euthanize the animals and collect the testes.

    • Measure testicular weight.

    • Perform histological analysis on paraffin-embedded sections stained with hematoxylin and eosin (H&E) or Periodic acid-Schiff (PAS) to observe the depletion of spermatocytes and spermatids.[1][11]

    • Determine sperm counts from the cauda epididymis.

Protocol 3: Reversal of Inhibition and Assessment of Recovery

  • Reversal: After the 4-week treatment period with Win 18,446, switch the mice back to a standard diet.

  • Recovery Period: Allow the mice to recover for a period of up to 9 weeks.[4]

  • Assessment of Recovery:

    • At various time points during the recovery period (e.g., 4, 8, and 9 weeks), collect testes and epididymides.

    • Perform histological analysis to observe the repopulation of the seminiferous tubules with developing germ cells.

    • Measure testicular weight and sperm counts to quantify the extent of recovery.

    • Assess fertility by pairing the recovered males with fertile females and monitoring for pregnancies and litter sizes.[4]

Protocol 4: Induction of Synchronous Spermatogenesis in Neonatal Mice

  • Animal Model: Use neonatal male mice (e.g., 2 days postpartum - dpp).[3]

  • Win 18,446 Administration:

    • From 2 dpp to 8 dpp, administer Win 18,446 daily via oral gavage (e.g., 100 μg/g body weight suspended in 1% gum tragacanth).[8]

  • Retinoic Acid Injection:

    • At 9 dpp, administer a single subcutaneous injection of all-trans-retinoic acid (e.g., 200 μg in 10 μl of DMSO).[3]

  • Analysis of Synchronization:

    • Collect testes at different time points after the RA injection (e.g., 24 hours, 4 days, 8 days) to observe the synchronized wave of spermatogonial differentiation.[3]

    • Perform immunohistochemistry for markers of differentiating spermatogonia, such as STRA8, to visualize the synchronized population.[3]

Visualizations

Win18446_Mechanism Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid Spermatogonia_Diff Differentiating Spermatogonia Retinoic_Acid->Spermatogonia_Diff Promotes Differentiation ALDH1A2 ALDH1A2 ALDH1A2->Retinaldehyde Win18446 Win 18,446 Win18446->ALDH1A2 Inhibits Spermatogonia_Undiff Undifferentiated Spermatogonia Spermatogonia_Undiff->Spermatogonia_Diff Spermatogenesis Spermatogenesis Spermatogonia_Diff->Spermatogenesis Inhibition Inhibition lab Win 18,446 inhibits ALDH1A2, blocking the conversion of retinaldehyde to retinoic acid, which is essential for the differentiation of spermatogonia and subsequent spermatogenesis.

Caption: Mechanism of Win 18,446-induced inhibition of spermatogenesis.

Reversal_Workflow Start Start: Normal Spermatogenesis Treatment Administer Win 18,446 Start->Treatment Inhibition Spermatogenesis Inhibited (Spermatogonial Arrest) Treatment->Inhibition Cessation Cessation of Win 18,446 Treatment Inhibition->Cessation Reversal Option 1 RA_Injection Administer Retinoic Acid Inhibition->RA_Injection Reversal Option 2 Recovery Natural Recovery Cessation->Recovery Synchronization Synchronous Spermatogenesis RA_Injection->Synchronization End_Recovery Restored Normal Spermatogenesis Recovery->End_Recovery End_Sync Synchronized Wave of Germ Cell Development Synchronization->End_Sync

Caption: Experimental workflow for reversing the effects of Win 18,446.

References

Win 18446 stability and storage conditions for research use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and use of Win 18446 for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Fertilysin, is a bis-(dichloroacetyl)-diamine compound investigated for its role as a male contraceptive.[1][2] Its primary mechanism of action is the inhibition of aldehyde dehydrogenase 1A2 (ALDH1A2), a key enzyme in the biosynthesis of retinoic acid (RA).[1][3] this compound is a potent, irreversible inhibitor of ALDH1A2, and also shows activity against ALDH1A1 and ALDH1A3.[4][5][6] By blocking ALDH1A enzymes, this compound prevents the conversion of retinal to retinoic acid.[7] Since retinoic acid is essential for the differentiation of spermatogonia and the overall process of spermatogenesis, this inhibition leads to a reversible suppression of sperm production.[3][5]

Win18446_Pathway cluster_enzyme Enzyme Action Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal RDH10 ALDH1A2 ALDH1A1/2/3 Retinal->ALDH1A2 RA Retinoic Acid Spermatogenesis Spermatogenesis RA->Spermatogenesis Regulates ALDH1A2->RA Win18446 This compound Win18446->ALDH1A2 Inhibits (Irreversibly)

Caption: Mechanism of this compound action on the retinoic acid signaling pathway.

Q2: What are the recommended storage conditions and stability for this compound?

Proper storage is critical to maintain the integrity and activity of this compound. Recommendations for the solid powder and solutions in solvent are summarized below. The solid form is stable for at least four years when stored at -20°C.[1]

FormStorage TemperatureDuration
Solid Powder -20°C≥ 3 years[1][8]
In Solvent (e.g., DMSO) -80°C6 months to 1 year[8][9]
-20°C1 month (under nitrogen)[9]

Table 1: Storage Conditions and Stability of this compound.

Q3: How do I properly dissolve this compound?

This compound is a crystalline solid with varying solubility in common laboratory solvents.[1] For dissolution in DMSO, sonication is recommended to aid the process.[8] If precipitation occurs when preparing aqueous solutions for in vivo work, gentle heating and/or sonication can be used.[9]

SolventConcentration
DMSO ~45 mg/mL[8]
DMF 10 mg/mL[1]
DMF:PBS (pH 7.2) (1:5) 0.1 mg/mL[1]
Ethanol 0.5 mg/mL[1]

Table 2: Solubility of this compound in Common Solvents.

Troubleshooting Guide

Q4: My this compound is not dissolving properly in the recommended solvent. What should I do?

  • Verify Solvent and Concentration: Double-check that you are using an appropriate solvent and are within the known solubility limits (see Table 2).

  • Apply Energy: For compounds that are slow to dissolve, gentle warming or sonication can significantly improve dissolution.[8][9]

  • Prepare Fresh: If you are using a previously prepared stock solution that has been stored, it may have precipitated out of solution. Try bringing it to room temperature and vortexing or sonicating before use. To avoid issues from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions upon preparation.[9]

Q5: I am observing signs of toxicity or intolerance in my animal models. How can this be mitigated?

  • Adjust Vehicle Formulation: If using DMSO as a co-solvent for in vivo administration, high concentrations can cause toxicity. For normal mice, it is recommended to keep the DMSO concentration below 10%.[8] For nude mice or other sensitive models, the concentration should be kept below 2%.[8] A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

  • Solvent Control Group: Always include a vehicle-only control group in your experiment to confirm that the observed effects are due to this compound and not the solvent mixture.[8]

  • Monitor for Known Side Effects: this compound can cause a disulfiram-like reaction with alcohol and may lead to reversible hepatic lipidosis (fatty liver).[5][10] While not an issue in most controlled studies, be aware of these potential off-target effects.

Q6: My in vivo experiment is not showing the expected suppression of spermatogenesis. What are some possible reasons?

Several factors could lead to suboptimal results. Consider the following troubleshooting steps.

Troubleshooting_Workflow start No/Low Efficacy Observed check_compound Is the compound active? (Check storage, age, preparation) start->check_compound check_dose Is the dose sufficient? (Review literature for model/species) check_compound->check_dose Yes outcome_fail Consider alternative hypotheses check_compound->outcome_fail No (Order new compound) check_duration Is the treatment duration long enough? check_dose->check_duration Yes outcome_ok Re-run experiment with adjustments check_dose->outcome_ok No (Adjust dose) check_admin Was administration route/frequency correct? check_duration->check_admin Yes check_duration->outcome_ok No (Extend treatment period) check_admin->outcome_ok No (Correct administration) check_admin->outcome_fail Yes (All parameters correct)

Caption: Troubleshooting logic for inconsistent experimental results with this compound.
  • Inadequate Duration: The full blockage of spermatogenesis takes time. In mice, significant disruption is seen after 14-21 days, with a near-complete loss of spermatocytes and spermatids after 4 weeks of treatment.[5][11] Short-term studies may not show the maximum effect.

  • Insufficient Dose: Ensure the dosage is appropriate for your animal model. Doses of 125-200 mg/kg/day administered orally have been shown to be effective in mice and rabbits.[6][9][11]

  • Compound Integrity: Verify that the compound was stored correctly to prevent degradation (see Table 1). If in doubt, use a fresh vial or lot.

  • Reversibility: Remember that the effects of this compound are reversible. If treatment is stopped, spermatogenesis will recover. This recovery can take 8-9 weeks in mice.[5][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (e.g., 10 mM in DMSO):

    • Calculate the required mass of this compound powder (Formula Weight: 366.1 g/mol ).[1]

    • Aseptically add the appropriate volume of sterile DMSO.

    • Facilitate dissolution by vortexing and sonicating in a water bath until the solution is clear.[8]

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store aliquots at -80°C for up to 1 year.[8]

  • Working Solution for In Vivo Dosing (Oral Gavage):

    • Note: Prepare this solution fresh on the day of use.[9]

    • For a target dose of 125 mg/kg in a 25g mouse with a dosing volume of 100 µL, a final concentration of 31.25 mg/mL is needed.

    • A common vehicle is 1% gum tragacanth in water or a co-solvent mixture.[6]

    • To prepare a co-solvent formulation, sequentially add the solvents: first, dissolve the required amount of this compound stock in DMSO. Then add PEG300, followed by Tween-80, and finally, saline or PBS to the final volume, ensuring the solution is mixed well after each addition.[8]

Protocol 2: In Vitro Inhibition Assay of ALDH1A2

This protocol is adapted from published methodologies to measure the inhibitory effect of this compound on ALDH1A2 activity.[3][4]

  • Reaction Mixture: Prepare an assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM EDTA, pH 8.0).[4][6]

  • Pre-incubation: In a microplate or microcentrifuge tube, add purified ALDH1A2 enzyme to the assay buffer. Add this compound (dissolved in DMSO, final DMSO concentration <1%) at various concentrations to determine the IC50.[4] Incubate at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate (e.g., 5-10 µM all-trans-retinal) and the cofactor (e.g., 2 mM NAD+).[3][4]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 5-15 minutes).[4]

  • Quench Reaction: Stop the reaction by adding an organic solvent like acetonitrile.[5]

  • Analysis: Quantify the production of the product, all-trans-retinoic acid, using HPLC or LC-MS/MS.[4][5] Compare the amount of product formed in the presence of this compound to a vehicle control (DMSO only) to determine the percent inhibition.

Protocol 3: In Vivo Administration for Spermatogenesis Inhibition

This protocol provides a general workflow for studying the effects of this compound on spermatogenesis in mice.

InVivo_Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_analysis Analysis Phase Acclimatize 1. Animal Acclimatization (1 week) Group 2. Randomize into Groups (Control vs. This compound) Acclimatize->Group Dosing 3. Daily Oral Dosing (e.g., 125 mg/kg for 4 weeks) Group->Dosing Monitoring 4. Monitor Health & Body Weight Dosing->Monitoring Sacrifice 5. Euthanasia & Tissue Collection Monitoring->Sacrifice Analysis 6. Endpoint Analysis - Testis Weight & Histology - Sperm Counts - Retinoic Acid Levels Sacrifice->Analysis

Caption: General experimental workflow for an in vivo this compound study in mice.
  • Animal Acclimatization: House male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment begins, with ad libitum access to food and water.[6]

  • Group Assignment: Randomly assign animals to a control group (vehicle only) and a treatment group (this compound).[6]

  • Dosing: Administer this compound or vehicle daily via oral gavage at a dose of 125 mg/kg.[6] The treatment period to achieve significant spermatogenic disruption is typically 4 weeks.[4][5]

  • Monitoring: Monitor animal health and body weight regularly throughout the study.

  • Tissue Collection: At the end of the treatment period, euthanize the animals via approved methods (e.g., CO2 asphyxiation followed by cervical dislocation).[6]

  • Endpoint Analysis: Dissect and weigh testes and epididymides.[4] Fix one testis in Bouin's solution for histological analysis (H&E or PAS staining) to observe the seminiferous epithelium.[4] The other testis can be flash-frozen for biochemical analyses, such as measuring intratesticular retinoic acid concentrations.[3][4] Epididymal sperm can be counted to assess the impact on mature sperm output.

References

Validation & Comparative

A Comparative Analysis of Win 18,446 and Other Aldehyde Dehydrogenase (ALDH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanism of Action

Aldehyde dehydrogenases (ALDHs) represent a superfamily of enzymes critical to various physiological and pathological processes, including the metabolism of xenobiotics, endogenous aldehydes, and the synthesis of retinoic acid. Their role in cellular detoxification and differentiation has made them a compelling target for therapeutic intervention in a range of diseases, from cancer to metabolic disorders. This guide provides a comparative analysis of the efficacy of Win 18,446, a potent ALDH inhibitor, against other well-characterized inhibitors, Disulfiram and Benomyl. The data presented herein is intended to support research and drug development efforts targeting the ALDH enzyme family.

Comparative Efficacy of ALDH Inhibitors

The inhibitory potency of Win 18,446, Disulfiram, and the active metabolite of Benomyl, S-methyl N-butylthiocarbamate sulfoxide (MBT-SO), against various ALDH isoforms is summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.

InhibitorALDH1A1 IC50 (µM)ALDH1A2 IC50 (µM)ALDH1A3 IC50 (µM)ALDH2 IC50 (µM)ALDH3A1 IC50 (µM)
Win 18,446 0.102[1]0.3[2][3]0.187[1]Potent inhibitorNot Available
Disulfiram 0.15[4]Not AvailableNot Available1.45[4]Not Available
MBT-SO (Benomyl Metabolite) Not AvailableNot AvailableNot Available~0.08-0.09 (for mALDH)Not Available

Note: The IC50 value for MBT-SO is for mitochondrial ALDH (mALDH), which is primarily ALDH2. The inhibitory activity of Win 18,446 on ALDH2 has been noted as potent, though a specific IC50 value was not consistently found in the reviewed literature.

Mechanism of Action

Win 18,446 is characterized as an irreversible inhibitor of ALDH1A2[5]. Its inhibitory effect on this enzyme is time-dependent and is not reversed by the addition of dithiothreitol (DTT)[5]. This irreversible binding is thought to be a key factor in its potent biological effects, such as the suppression of spermatogenesis[5].

Disulfiram , a well-known therapeutic agent for alcoholism, also potently inhibits ALDH enzymes. However, its inhibition of ALDH1A2 can be reversed by DTT, suggesting a different mechanism of action compared to Win 18,446, likely involving the oxidation of the active site[5][6]. Disulfiram itself is a pro-drug that is metabolized to S-methyl-N,N-diethylthiocarbamoyl-sulfoxide (MeDTC-SO), which then forms a covalent adduct with the enzyme[6].

Benomyl is a fungicide that requires metabolic activation to exert its inhibitory effect on ALDH. It is converted to S-methyl N-butylthiocarbamate (MBT), which is then oxidized to the highly potent inhibitor, MBT-sulfoxide (MBT-SO).

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures related to ALDH inhibition, the following diagrams are provided in the DOT language for Graphviz.

G cluster_RA Retinoic Acid Synthesis Pathway cluster_inhibitors Inhibitor Action Retinol Retinol (Vitamin A) ADH_RDH ADH / RDH Retinol->ADH_RDH Oxidation Retinal Retinal ALDH1A ALDH1A Enzymes Retinal->ALDH1A Oxidation (Rate-limiting step) RA Retinoic Acid RAR_RXR RAR/RXR RA->RAR_RXR Binds to ADH_RDH->Retinal ALDH1A->RA Gene Target Gene Expression RAR_RXR->Gene Regulates Win18446 Win 18,446 Win18446->ALDH1A Irreversible Inhibition Disulfiram Disulfiram Disulfiram->ALDH1A Reversible Inhibition Benomyl Benomyl Benomyl->ALDH1A Inhibition via Metabolite

Retinoic Acid Synthesis Pathway and Inhibition.

G cluster_Dopamine Dopamine Degradation Pathway cluster_inhibitors2 Inhibitor Action Dopamine Dopamine MAO MAO Dopamine->MAO Oxidation DOPAL DOPAL (3,4-dihydroxyphenylacetaldehyde) ALDH ALDH DOPAL->ALDH Oxidation DOPAC DOPAC (3,4-dihydroxyphenylacetic acid) COMT COMT DOPAC->COMT Methylation HVA HVA (Homovanillic acid) MAO->DOPAL ALDH->DOPAC COMT->HVA ALDH_Inhibitors ALDH Inhibitors (e.g., Disulfiram, Benomyl) ALDH_Inhibitors->ALDH Inhibition leads to DOPAL accumulation

Dopamine Degradation Pathway and Inhibition.

G cluster_workflow Spectrophotometric ALDH Inhibition Assay Workflow A Prepare Reagents: - ALDH Enzyme - Substrate (e.g., Aldehyde) - Cofactor (NAD+) - Inhibitor Stock Solutions B Assay Setup (96-well plate): - Add Buffer, Cofactor, and  serial dilutions of Inhibitor A->B C Pre-incubation: Allow inhibitor to interact with the enzyme B->C D Initiate Reaction: Add Substrate C->D E Kinetic Measurement: Monitor NADH production (absorbance at 340 nm) D->E F Data Analysis: - Calculate initial reaction rates - Plot % inhibition vs. [Inhibitor] - Determine IC50 E->F

Spectrophotometric ALDH Inhibition Assay Workflow.

Experimental Protocols

Spectrophotometric Assay for ALDH Inhibition (IC50 Determination)

This protocol outlines a general method for determining the IC50 of an inhibitor on ALDH activity by monitoring the production of NADH.

Materials:

  • Purified recombinant ALDH isozyme

  • Aldehyde substrate (e.g., propionaldehyde, retinaldehyde)

  • NAD+ (cofactor)

  • Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • Test inhibitor (e.g., Win 18,446, Disulfiram) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare working solutions of the ALDH enzyme, aldehyde substrate, and NAD+ in the assay buffer. Prepare serial dilutions of the test inhibitor.

  • Assay Setup: In a 96-well plate, add the assay buffer, NAD+ solution, and the desired concentration of the inhibitor to each well. Include a control well with no inhibitor.

  • Enzyme Addition: Add the ALDH enzyme solution to each well.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the aldehyde substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the increase in absorbance at 340 nm at regular intervals for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

ALDEFLUOR™ Assay for Cellular ALDH Activity

The ALDEFLUOR™ assay is a flow cytometry-based method to identify and quantify the population of cells with high ALDH activity.

Materials:

  • ALDEFLUOR™ Kit (containing ALDEFLUOR™ reagent, DEAB inhibitor, and assay buffer)

  • Single-cell suspension of the cells of interest

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the test cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ assay buffer.

  • Control and Test Samples:

    • Test Sample: To a tube containing the cell suspension, add the activated ALDEFLUOR™ reagent.

    • Control Sample: To a separate tube containing the cell suspension, first add DEAB (a specific ALDH inhibitor), and then add the activated ALDEFLUOR™ reagent.

  • Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.

  • Washing: After incubation, centrifuge the cells and resuspend the pellet in fresh ALDEFLUOR™ assay buffer.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The ALDH-positive (ALDHbr) cell population is identified as the brightly fluorescent cells in the test sample that are absent or significantly reduced in the DEAB-treated control sample.

Conclusion

Win 18,446 is a potent, irreversible inhibitor of ALDH1A2 and also shows strong inhibitory activity against other ALDH1A isoforms. Its efficacy is comparable to or greater than Disulfiram for the isoforms tested. Benomyl, through its active metabolite MBT-SO, is also a highly potent inhibitor, particularly of ALDH2. The choice of inhibitor for research or therapeutic development will depend on the specific ALDH isoform of interest and the desired mechanism of action (reversible vs. irreversible). The provided experimental protocols offer a foundation for further investigation into the efficacy and cellular effects of these and other ALDH inhibitors.

References

Win 18446 Target Specificity: A Comparative Analysis on ALDH1a2 Versus Other ALDH Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

Win 18446, a bis-dichloroacetyldiamine compound, is recognized primarily as an inhibitor of aldehyde dehydrogenase 1a2 (ALDH1a2), an enzyme critical for the synthesis of retinoic acid.[1][2][3] This guide provides a detailed comparison of this compound's inhibitory action on ALDH1a2 against other aldehyde dehydrogenase (ALDH) isoforms, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Comparative Inhibitory Activity of this compound

This compound demonstrates potent inhibition of several ALDH1A subfamily enzymes, but its mechanism of action differs between isoforms. While it acts as a reversible inhibitor for ALDH1A1 and ALDH1A3, its inhibition of ALDH1a2 is time-dependent and has been shown to be effectively irreversible.[2][4][5] The compound is also known to inhibit ALDH2, the primary enzyme in alcohol metabolism, which can lead to disulfiram-like reactions.[2][5]

The following table summarizes the quantitative data on the inhibitory potency of this compound against various human ALDH isoforms.

IsoformIC50 (µM)Inhibition TypeKinetic Parameters
ALDH1a2 0.3[1][3][6]Time-dependent, Irreversible[2][5][7]KI = 1.026 µM; kinact = 22.0 h⁻¹[4]
ALDH1a1 0.102[4] (or 0.25[8])Reversible[4]Not Applicable
ALDH1a3 0.187[4]Reversible[4]Not Applicable
ALDH2 Not specifiedInhibitor[2][5]Not specified

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the context of this compound's action, the following diagrams depict the retinoic acid synthesis pathway and a standard experimental workflow for assessing enzyme inhibition.

Retinoic_Acid_Synthesis_Pathway Retinol Retinol (Vitamin A) ADH ADH Retinol->ADH Retinal Retinaldehyde ALDH1a2 ALDH1a2 Retinal->ALDH1a2 RA Retinoic Acid ADH->Retinal ALDH1a2->RA Win18446 This compound Win18446->ALDH1a2

Caption: Retinoic Acid Synthesis Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Assay Buffer (phosphate buffer, NaCl, TCEP) B 2. Prepare Reagents (ALDH1a2, this compound, Retinal, NAD+) A->B C 3. Pre-incubation Enzyme + this compound B->C D 4. Initiate Reaction Add Retinal (Substrate) & NAD+ (Cofactor) C->D E 5. Monitor NADH Production Spectrophotometry at 340 nm D->E F 6. Data Analysis Fit data to Hill equation E->F G 7. Determine IC50 Value F->G

Caption: Workflow for Determining this compound IC50 Against ALDH1a2.

Experimental Protocols

The data presented in this guide are derived from established in vitro enzyme inhibition assays. Below are detailed methodologies for conducting such experiments to validate the target specificity of inhibitors like this compound.

1. Recombinant Human ALDH1a2 Inhibition Assay [7]

  • Objective: To determine the IC50 value of an inhibitor against purified ALDH1a2.

  • Materials:

    • Purified recombinant human ALDH1a2 enzyme (0.8 µg per reaction).

    • Assay Buffer: 50 mM Na/K phosphate buffer (pH 7.5), 50 mM NaCl, 0.5 mM TCEP.

    • Cofactor: 100 µM NAD+.

    • Substrate: 40 µM all-trans-retinal.

    • Inhibitor: this compound at various concentrations.

    • Solvent: DMSO (final concentration ≤2%).

    • 96-well microplate.

    • Spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture in the assay buffer containing ALDH1a2 enzyme and the desired concentration of this compound.

    • For time-dependent inhibitors like this compound, pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 22 minutes) at 37°C. For reversible inhibitors, this pre-incubation step is omitted.

    • Initiate the enzymatic reaction by adding the substrate (retinal) and cofactor (NAD+).

    • Immediately monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm over time using a microplate reader.

    • Perform control reactions containing the enzyme and substrate without the inhibitor.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Fit the dose-response data to a four-parameter Hill equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

2. Retinoic Acid Production Assay using HPLC

  • Objective: To quantify the production of retinoic acid and the inhibitory effect of this compound.

  • Materials:

    • Enzyme Source: Purified ALDH1A2 from cloned human testis cDNA.

    • Assay Buffer: 20 mM HEPES, 150 mM KCl, 1 mM EDTA.

    • Substrate: Retinol at various concentrations (e.g., 2.5 to 2000 ng/mL), dissolved in ethanol.

    • Inhibitor: this compound (e.g., 0.1 µM, 1 µM, 3 µM), dissolved in DMSO.

    • HPLC system with a suitable column for retinoid separation.

  • Procedure:

    • Set up reaction vials containing the assay buffer, ALDH1A2 enzyme, and a specific concentration of this compound.

    • Add the retinol substrate to initiate the reaction.

    • Incubate the reactions for various time points (e.g., 20, 40, 60, 80 minutes) at 37°C.

    • Stop the reaction at each time point, typically by adding an organic solvent to precipitate the protein.

    • Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

    • Analyze the supernatant by HPLC to separate and quantify the amount of retinoic acid produced.

    • Compare the amount of retinoic acid produced in the presence of this compound to control reactions without the inhibitor to determine the extent of inhibition.

References

Comparative Analysis of Win 18446: A Potent Inhibitor of Spermatogenesis Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Win 18446, also known as Fertilysin, is a bisdichloroacetyldiamine compound that has demonstrated significant effects on male fertility across various animal species. Its primary mechanism of action is the irreversible inhibition of aldehyde dehydrogenase 1A2 (ALDH1A2), a key enzyme in the biosynthesis of retinoic acid.[1][2] Retinoic acid is essential for spermatogenesis, and its suppression leads to a reversible cessation of sperm production.[2] This guide provides a comparative analysis of the effects of this compound in different animal species, supported by experimental data and detailed methodologies.

Quantitative Effects of this compound on Male Reproduction

The following table summarizes the key quantitative effects of this compound on reproductive parameters in mice and rabbits, the most extensively studied species.

SpeciesDosageDuration of TreatmentKey Quantitative EffectsReversibilityCitation(s)
Mouse 2 mg/g of diet4 weeks- Testicular Weight: Significantly reduced. - Spermatid Count: Significantly lower than control. - Spermatogenesis: Completely blocked, with seminiferous tubules showing only Sertoli cells and spermatogonia.Spermatogenesis and fertility normalized after a 9-week recovery period.[3][4] However, rare residual intratesticular foci of mineralization were observed after treatment.[1][3]
Rabbit 200 mg/kg, orally16 weeks- Testicular Weight: Reduced by almost 75% compared to untreated controls. - Spermatogenesis: Severely impaired. - Fertility: Resulted in infertility.Sperm counts and fertility recovered after discontinuation of treatment.[2]
Human Not specified in detail in recent literatureUp to 1 year in early clinical trials- Spermatogenesis: Efficiently suppressed sperm production.Effects were reversible.[5]

Experimental Protocols

The following is a generalized experimental protocol for studying the effects of this compound in a rodent model, based on methodologies described in the cited literature.

1. Animal Model and Housing:

  • Species: Male C57BL/6 mice, typically 8-25 weeks old.[3]

  • Housing: Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.[7]

2. Diet Preparation and Administration:

  • Control Diet: A standard rodent chow (e.g., AIN93M).[3]

  • Treatment Diet: The control diet is supplemented with this compound at a specified concentration (e.g., 2 mg/g of diet). The compound is thoroughly mixed with the powdered diet.[3]

  • Administration: The prepared diets are provided to the respective animal groups for the duration of the study.

3. Experimental Groups:

  • Control Group: Receives the standard diet.

  • Treatment Group: Receives the diet containing this compound.

  • Recovery Group: Receives the treatment diet for a specified period, followed by a switch to the control diet to assess reversibility.

4. Data Collection and Analysis:

  • Body and Organ Weights: Body weight is monitored regularly. At the end of the experiment, animals are euthanized, and testes and epididymides are dissected and weighed.[1]

  • Histological Analysis: A portion of the testis is fixed in Bouin's solution, embedded in paraffin, sectioned, and stained with hematoxylin and periodic acid-Schiff (PAS) for microscopic examination of the seminiferous tubules and assessment of spermatogenesis.[1]

  • Spermatid/Sperm Counts: Testicular or epididymal sperm counts are performed to quantify the extent of spermatogenesis inhibition.[1]

  • Hormone and Retinoid Analysis: Blood samples may be collected to measure serum levels of testosterone and other hormones. Tissue samples (e.g., testes, liver) can be analyzed for retinoic acid and retinol concentrations using techniques like high-performance liquid chromatography (HPLC).[1]

Mechanism of Action and Experimental Workflow

The primary mechanism of this compound involves the inhibition of retinoic acid synthesis, which is crucial for the differentiation of spermatogonia. The following diagrams illustrate the signaling pathway and a typical experimental workflow.

Win18446_Mechanism cluster_0 Retinoid Metabolism cluster_1 Spermatogenesis Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid ALDH1A2 Spermatogonia Spermatogonia Retinoic_Acid->Spermatogonia Promotes Differentiation Spermatocytes Spermatocytes Spermatogonia->Spermatocytes Differentiation Spermatids Spermatids Spermatocytes->Spermatids Sperm Sperm Spermatids->Sperm Win18446 This compound Win18446->Retinaldehyde Inhibits ALDH1A2

Mechanism of Action of this compound.

Experimental_Workflow start Start: Animal Acclimatization group_assignment Group Assignment (Control, Treatment, Recovery) start->group_assignment treatment_period Treatment Period (Diet Administration) group_assignment->treatment_period data_collection Data Collection (Weights, Blood, Tissues) treatment_period->data_collection analysis Analysis (Histology, Counts, Assays) data_collection->analysis results Results & Interpretation analysis->results end End results->end

References

Win 18446: A Pharmacological Alternative to Traditional Vitamin A Deficiency Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Win 18446, a chemical inhibitor of retinoic acid synthesis, and traditional dietary-induced Vitamin A Deficiency (VAD) models. This document aims to equip researchers with the necessary information to select the most appropriate model for their specific research needs by presenting objective comparisons and supporting experimental data.

Introduction to Vitamin A Deficiency Models

Vitamin A and its active metabolite, retinoic acid (RA), are crucial for a multitude of physiological processes, including vision, immune function, embryonic development, and cell differentiation. Consequently, models of Vitamin A deficiency (VAD) are invaluable tools in biomedical research. The traditional method for inducing VAD in laboratory animals involves prolonged feeding with a diet devoid of vitamin A. While effective, this method can be time-consuming and may lead to a broad spectrum of physiological effects beyond the targeted disruption of RA signaling.

This compound emerges as a potent and specific pharmacological tool to create a state of systemic retinoic acid deficiency. It functions as an irreversible inhibitor of aldehyde dehydrogenase 1A2 (ALDH1A2), a key enzyme responsible for the conversion of retinaldehyde to retinoic acid.[1][2][3] This targeted inhibition offers a more controlled and acute method to study the effects of RA deficiency.

Comparative Analysis: this compound vs. Dietary VAD

The choice between using this compound and a dietary VAD model depends on the specific research question, the desired timeline, and the level of control required over the induction of deficiency.

FeatureThis compound ModelDietary VAD Model
Mechanism of Action Irreversible inhibition of ALDH1A2, blocking the synthesis of retinoic acid from retinaldehyde.[1][2][3]Depletion of bodily vitamin A stores through a vitamin A-free diet.
Speed of Onset Rapid onset of retinoic acid deficiency, with significant effects observed within days to weeks of treatment.[4]Gradual onset, typically requiring several weeks to months to achieve a deficient state, depending on the animal's age and initial vitamin A stores.[5]
Specificity Primarily targets the synthesis of retinoic acid, leading to a more specific "retinoic acid deficiency" phenotype.Induces a broader vitamin A deficiency, affecting all forms of vitamin A (retinol, retinal, and retinoic acid) and potentially impacting processes independent of RA signaling.
Reversibility The effects on some physiological processes, like spermatogenesis, can be reversed upon cessation of treatment, although recovery times can vary.[1][3]Reversible upon reintroduction of vitamin A into the diet, with the rate of recovery depending on the severity and duration of the deficiency.[5]
Control over Deficiency Allows for precise temporal control over the induction of retinoic acid deficiency.The degree and timing of deficiency can be less precise and may vary between individual animals.
Side Effects May have off-target effects. For instance, it can cause a disulfiram-like reaction with alcohol consumption.[6]Can lead to a wide range of clinical manifestations, including weight loss, xerophthalmia, and increased susceptibility to infections, which may confound experimental results.[7]

Quantitative Data Comparison

The following tables summarize key quantitative data from studies utilizing either this compound or dietary VAD models. It is important to note that this data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Effects on Retinoid Levels
ModelTissueRetinoid MeasuredObservationReference
This compound TestisAll-trans-retinoic acidSignificantly reduced concentrations compared to control.[1]
SerumRetinolSignificantly elevated concentrations in treated mice.[1]
LiverRetinyl estersLower concentrations in treated animals.[1]
Adipose TissueRetinyl estersIncreased levels following treatment.[1]
Dietary VAD LiverRetinolSignificantly decreased concentrations.[8]
SerumRetinolSignificantly lower levels in deficient rats.[5][7]
Various TissuesRetinoid LevelsGeneral depletion of retinoid stores.
Table 2: Physiological and Molecular Effects
ModelParameterObservationReference
This compound SpermatogenesisComplete blockage after 4 weeks of treatment in mice.[1][3]
Testis WeightSignificantly smaller in treated mice.[1]
AdiposityModestly reduced in mice on a chow diet.[1][3]
Dietary VAD Body WeightReduced weight gain in rats.[5]
Gene Expression (Liver)Altered expression of genes involved in glucose and lipid metabolism.[5]
Atherogenesis (ApoE-/- mice)Accelerated atherogenesis.[8]
Gut MicrobiotaAltered composition in mice.[7]

Experimental Protocols

Protocol 1: Induction of Retinoic Acid Deficiency with this compound in Mice

This protocol is based on methodologies described in the literature for studying the effects of this compound on spermatogenesis and retinoid metabolism.[1][2][9]

Materials:

  • This compound (N,N'-octamethylene-bis(2,2-dichloroacetamide))

  • Vehicle (e.g., 1% gum tragacanth in water, or as specified in the research)

  • Male C57BL/6 mice (age and weight as per experimental design)

  • Standard laboratory animal diet and housing conditions

Procedure:

  • Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. For oral gavage, a common dosage is 100-125 mg/kg body weight.[9][10] For dietary administration, this compound can be mixed into the chow at a concentration of, for example, 1 g/kg of diet.[2]

  • Administration:

    • Oral Gavage: Administer the this compound suspension to the mice daily via oral gavage. The volume administered should be calculated based on the mouse's body weight.

    • Dietary Administration: Provide the mice with the diet containing this compound ad libitum.

  • Treatment Duration: The duration of treatment will depend on the research question. For studies on spermatogenesis, a treatment period of 4 weeks is often sufficient to observe significant effects.[1][3] Shorter-term studies can be conducted to investigate acute effects.

  • Monitoring: Monitor the animals daily for any signs of toxicity or distress. Body weight should be recorded regularly.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., testes, liver, serum, adipose tissue) for analysis. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C until further processing.

Protocol 2: Induction of Vitamin A Deficiency via Diet in Rodents

This protocol is a generalized procedure based on established methods for creating dietary VAD models in rats and mice.[5][7][8]

Materials:

  • Vitamin A-deficient diet (commercially available or custom-formulated)

  • Control diet with sufficient vitamin A

  • Weanling rats or mice

  • Standard laboratory animal housing conditions

Procedure:

  • Animal Selection and Acclimation: Start with weanling animals to expedite the depletion of vitamin A stores. House the animals in a controlled environment and acclimate them to the facility for a week before starting the experimental diet.

  • Dietary Regimen:

    • VAD Group: Feed the animals the vitamin A-deficient diet ad libitum.

    • Control Group: Feed the animals the control diet with sufficient vitamin A ad libitum.

  • Duration of Deficiency Induction: The time required to induce VAD can vary but typically takes 8 weeks or longer in rats.[5] Monitor the animals for clinical signs of VAD, such as weight loss, rough coat, and xerophthalmia.

  • Confirmation of Deficiency:

    • Biochemical Analysis: Periodically, or at the end of the study, collect blood samples to measure serum retinol levels. A significant decrease compared to the control group confirms VAD. Liver retinol levels can also be measured post-mortem for a more accurate assessment of vitamin A stores.

  • Experimental Procedures: Once the desired level of VAD is achieved, proceed with the planned experimental interventions and measurements.

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental processes, the following diagrams are provided.

Retinoic_Acid_Synthesis_Pathway Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid ALDH1A2 RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Binds to Gene_Expression Target Gene Expression RAR_RXR->Gene_Expression Regulates Win18446 This compound ALDH1A2 ALDH1A2 Win18446->ALDH1A2 Inhibits Experimental_Workflow_Comparison cluster_Win18446 This compound Model cluster_DietaryVAD Dietary VAD Model W_Start Start Treatment (Oral Gavage or Diet) W_Duration Short-term (Days to Weeks) W_Start->W_Duration W_Endpoint Endpoint Analysis (e.g., Spermatogenesis, Retinoid Levels) W_Duration->W_Endpoint D_Start Start Vitamin A Deficient Diet D_Duration Long-term (Weeks to Months) D_Start->D_Duration D_Confirmation Confirm Deficiency (Serum/Liver Retinol) D_Duration->D_Confirmation D_Endpoint Endpoint Analysis (e.g., Gene Expression, Metabolism) D_Confirmation->D_Endpoint Logical_Relationship Win18446 This compound RA_Deficiency Retinoic Acid Deficiency Win18446->RA_Deficiency Induces Dietary_VAD Dietary VAD Vitamin_A_Deficiency Systemic Vitamin A Deficiency Dietary_VAD->Vitamin_A_Deficiency Induces Specific_Effects Specific RA-mediated Effects RA_Deficiency->Specific_Effects Leads to Vitamin_A_Deficiency->RA_Deficiency Includes Broad_Effects Broad Physiological Effects Vitamin_A_Deficiency->Broad_Effects Leads to

References

Cross-Validation of Win 18446-Induced Phenotypes with Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Win 18446, a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes, has been instrumental in elucidating the critical role of retinoic acid (RA) in various physiological processes, most notably spermatogenesis. Its mechanism of action, primarily the irreversible inhibition of ALDH1A2, the rate-limiting enzyme in RA synthesis, leads to a cascade of observable phenotypes.[1][2] To rigorously validate that these effects are indeed a consequence of targeting the RA signaling pathway, this guide provides a comprehensive cross-validation of this compound-induced phenotypes with those observed in relevant genetic knockout mouse models.

This guide will objectively compare the performance of this compound in inducing specific phenotypes with genetic models where key components of the RA synthesis and signaling pathway are ablated. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological pathways, we aim to provide a valuable resource for researchers in reproductive biology, metabolism, and drug development.

Comparative Analysis of Phenotypes

The primary phenotypes induced by this compound are a reversible arrest of spermatogenesis, alterations in adipose tissue mass, and a disulfiram-like reaction upon alcohol consumption. These phenotypes show remarkable concordance with those observed in mice with genetic deletions of Aldh1a1/a2, Aldh2, and Rara (Retinoic Acid Receptor alpha).

Inhibition of Spermatogenesis

This compound administration leads to a significant and reversible block in spermatogenesis, characterized by a reduction in testis size and a depletion of germ cells.[3][4] This phenotype is directly attributable to the inhibition of ALDH1A2 and the subsequent decrease in intratesticular RA, which is essential for the differentiation of spermatogonia.[2][3]

Genetic knockout of Aldh1a2 in combination with Aldh1a1 in Sertoli cells phenocopies the effects of this compound, resulting in a complete block of spermatogenesis at the undifferentiated spermatogonia stage.[5] Similarly, knockout of the primary RA receptor in the testis, Rara, leads to male sterility with significant defects in spermiogenesis, including improper alignment and release of spermatids.[5][6][7]

Table 1: Comparison of Spermatogenesis-Related Phenotypes

ParameterThis compound Treatment (Mice)ALDH1A1/A2 Knockout (Mice)RAR alpha Knockout (Mice)
Testis Weight Significantly reduced.[8][9]Significantly reduced in double knockouts.Degenerative lesions and atrophic tubules observed.[5]
Spermatid/Sperm Count Significantly lower spermatid numbers; azoospermia with prolonged treatment.[3]Absence of spermatids and sperm in double knockouts.[5]Oligoasthenoteratozoospermia (low sperm number, motility, and abnormal morphology).[6]
Testis Histology Depletion of spermatocytes and spermatids, leaving primarily Sertoli cells and spermatogonia.[3][4]Block at the transition from undifferentiated to differentiating spermatogonia.Improper cellular associations, abnormal sperm formation, and apoptosis of elongating spermatids.[5][6]
Fertility Reversibly infertile.[4]Infertile.[5]Sterile.[5][6]
Altered Adiposity

Treatment with this compound has been shown to modestly reduce adiposity.[3] This effect is consistent with findings in Aldh1a1 knockout mice, which are resistant to diet-induced obesity and exhibit reduced visceral fat.[10][11][12] This suggests a role for RA signaling in the regulation of fat formation and metabolism.

Table 2: Comparison of Adipose Tissue-Related Phenotypes

ParameterThis compound Treatment (Mice)ALDH1A1 Knockout (Mice)
Body Weight Suppressed weight gain on a high-fat diet.[11]Lower body weight compared to wild-type.[10][13]
Adipose Tissue Mass Reduced visceral adiposity.[11][14]Significantly reduced visceral fat accumulation.[10][15]
Adipocyte Morphology Data not extensively reported.Smaller adipocytes.
Metabolic Parameters Improved glucose tolerance.[11]Increased metabolic rate.[13]
Disulfiram-Like Reaction

A notable side effect of this compound in humans is a disulfiram-like reaction upon alcohol consumption, characterized by nausea and palpitations. This is due to the inhibition of ALDH2, the primary enzyme responsible for metabolizing acetaldehyde, a toxic byproduct of ethanol metabolism.[16] Aldh2 knockout mice exhibit a similar sensitivity to ethanol, with significantly elevated blood acetaldehyde levels after alcohol administration.[9][17][18][19]

Table 3: Comparison of Ethanol Metabolism-Related Phenotypes

ParameterThis compound Treatment (Mice)ALDH2 Knockout (Mice)
Blood Acetaldehyde Levels (after Ethanol) Expected to be elevated (mechanism is inhibition of ALDH2).[16]Significantly higher than wild-type mice.[3][9][18][19]
Ethanol Sensitivity Induces disulfiram-like reaction.[16]More susceptible to ethanol-induced toxicity and show alcohol avoidance.[17][20]
Blood Ethanol Levels (after Ethanol) Not significantly different from controls.Comparable to wild-type mice.[18]

Experimental Protocols

Assessment of Spermatogenesis in Mice
  • Animal Model: Adult male C57BL/6 mice are typically used.

  • This compound Administration: this compound is mixed into the chow at a specified concentration (e.g., 2 mg/g of diet) and provided ad libitum for a defined period (e.g., 4 weeks).[8]

  • Tissue Collection: At the end of the treatment period, mice are euthanized, and testes and epididymides are dissected and weighed.

  • Spermatid/Sperm Counts: A portion of the testis is homogenized to release spermatids, which are then counted using a hemocytometer. Cauda epididymal sperm can also be collected and counted.

  • Histological Analysis: Testes are fixed in Bouin's solution, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) to visualize the seminiferous epithelium and identify different germ cell stages.[3]

  • Fertility Testing: Treated males are co-housed with fertile females, and the number and size of litters are recorded over a set period.[4]

Analysis of Adipose Tissue in Mice
  • Animal Model: Male C57BL/6 mice on a high-fat diet are often used to study effects on adiposity.

  • Treatment: this compound is administered in the diet as described above.

  • Body Weight and Food Intake: Body weight is monitored regularly (e.g., weekly).

  • Adipose Tissue Dissection and Weighing: At necropsy, various fat pads (e.g., epididymal, retroperitoneal, mesenteric, inguinal) are carefully dissected and weighed.[14]

  • Histological Analysis: Adipose tissue is fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with H&E to measure adipocyte size and morphology.

  • Metabolic Analysis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) can be performed to assess metabolic function.

Assessment of Aldehyde Dehydrogenase (ALDH) Activity
  • In Vitro Assay:

    • Enzyme Source: Recombinant human ALDH1A2 or tissue homogenates can be used.

    • Substrate: All-trans-retinal is used as the substrate.

    • Inhibitor: this compound is pre-incubated with the enzyme.

    • Detection: The production of retinoic acid is measured using high-performance liquid chromatography (HPLC) or a spectrophotometric assay that monitors the production of NADH.[16]

  • In Vivo Assessment (Disulfiram-like Reaction):

    • Animal Model: Mice are treated with this compound.

    • Ethanol Challenge: A dose of ethanol is administered intraperitoneally or orally.

    • Blood Acetaldehyde Measurement: Blood samples are collected at various time points after ethanol administration, and acetaldehyde levels are quantified using gas chromatography.[18]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways and experimental procedures discussed in this guide.

Retinoic_Acid_Synthesis_and_Action cluster_synthesis Retinoic Acid Synthesis cluster_inhibition Pharmacological Inhibition cluster_signaling RA Signaling in Spermatogenesis Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid ALDH1A2 RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binds to Win18446 This compound Win18446->Retinaldehyde Inhibits ALDH1A2 RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Spermatogonial_Diff Spermatogonial Differentiation Gene_Expression->Spermatogonial_Diff Promotes

Caption: Retinoic acid synthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_treatment Animal Treatment cluster_phenotyping Phenotypic Analysis cluster_data Data Collection Animal_Model Mouse Model (e.g., C57BL/6) Treatment_Group This compound in Diet Animal_Model->Treatment_Group Control_Group Control Diet Animal_Model->Control_Group Spermatogenesis Spermatogenesis Assessment Treatment_Group->Spermatogenesis Adiposity Adiposity Measurement Treatment_Group->Adiposity Ethanol_Challenge Ethanol Challenge Treatment_Group->Ethanol_Challenge Control_Group->Spermatogenesis Control_Group->Adiposity Control_Group->Ethanol_Challenge Testis_Analysis Testis Weight, Sperm Count, Histology Spermatogenesis->Testis_Analysis Fat_Pad_Analysis Fat Pad Weight, Adipocyte Size Adiposity->Fat_Pad_Analysis Acetaldehyde_Levels Blood Acetaldehyde Measurement Ethanol_Challenge->Acetaldehyde_Levels

Caption: General experimental workflow for assessing this compound-induced phenotypes.

Conclusion

The striking similarities between the phenotypes induced by this compound and those observed in genetic knockout models of key components of the retinoic acid synthesis and signaling pathway provide compelling evidence for the on-target effects of this compound. The reversible inhibition of spermatogenesis, altered adiposity, and the disulfiram-like reaction can all be mechanistically linked to the inhibition of specific ALDH isozymes. This cross-validation not only strengthens our understanding of the physiological roles of retinoic acid but also highlights the utility of this compound as a valuable chemical tool for studying these processes. Furthermore, these findings have significant implications for the development of novel non-hormonal male contraceptives and potential therapeutics for metabolic disorders. Further research focusing on more specific inhibitors of ALDH1A isozymes may lead to the development of drugs with improved safety profiles.

References

A Comparative Guide to the Histological Effects of Win 18,446 on Testicular Morphology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Win 18,446 on testicular morphology, supported by experimental data. It details the compound's mechanism of action, presents quantitative data on its histological impact, and compares it with other non-hormonal male contraceptive alternatives.

Introduction to Win 18,446

Win 18,446 is a bis-(dichloroacetyl)-diamine compound that has been shown to reversibly inhibit spermatogenesis in multiple species, including humans.[1][2][3] Initially investigated as a potential amebicide, its potent effects on male fertility led to its consideration as a non-hormonal male contraceptive.[1] The primary drawback that has prevented its clinical use is a disulfiram-like reaction when consumed with alcohol.[1][4][5][6]

Mechanism of Action: Inhibition of Retinoic Acid Synthesis

The contraceptive effect of Win 18,446 is mediated through the inhibition of retinoic acid biosynthesis within the testes.[1][7] Retinoic acid, a metabolite of vitamin A (retinol), is essential for the differentiation of spermatogonia, a critical step in spermatogenesis.[3][8][9]

Win 18,446 specifically targets and inhibits aldehyde dehydrogenase 1a2 (ALDH1a2), a key enzyme in the testes responsible for the conversion of retinal to retinoic acid.[1][8][10] By blocking this enzymatic step, Win 18,446 effectively depletes intratesticular retinoic acid, leading to an arrest in spermatogonial differentiation and a subsequent cessation of sperm production.[1][10] This mechanism is potent, with Win 18,446 exhibiting an IC50 of 0.3 μM for ALDH1a2 activity in vitro.[1][2]

Caption: Mechanism of Win 18,446 action on the retinoic acid signaling pathway.

Histological and Morphological Effects

Treatment with Win 18,446 induces significant and time-dependent changes in testicular morphology.

  • Testicular Weight and Seminiferous Tubule Atrophy: Oral administration leads to a marked reduction in testicular weight.[1][11] Histological examination reveals severe atrophic changes in the seminiferous tubules.[11][12]

  • Germ Cell Depletion: The compound has a duration-dependent effect on germ cells. The initial impact is on spermatids, followed by spermatocytes.[11] Prolonged treatment results in the depletion of most germ cells, culminating in a state often described as "Sertoli cell-spermatogonia syndrome," where only these two cell types remain within the tubules.[1][11]

  • Other Histological Changes: Other observed testicular changes include the exfoliation of germ cells, the formation of multinucleated giant cells, and vacuolization of the cytoplasm of Sertoli cells.[11]

  • Reversibility: The effects of Win 18,446 on spermatogenesis are reversible. Upon cessation of treatment, testicular weight, sperm counts, and fertility recover over time.[1][2][13]

Quantitative Data on Testicular Effects

The following tables summarize the quantitative effects of Win 18,446 observed in animal studies.

Table 1: Effect of Win 18,446 on Testicular Weight in Rabbits (200 mg/kg daily)

Treatment DurationTesticular Weight (g)% Reduction from Control
Baseline (Control) 3.1 ± 0.3N/A
8 Weeks 1.8 ± 0.2~42%
16 Weeks 0.8 ± 0.1~74%
(Data sourced from a study on mature male rabbits.[1])

Table 2: Effect of Win 18,446 on Sperm Counts in Rabbits (200 mg/kg daily)

Treatment DurationTesticular Sperm Count (x10⁶)Epididymal Sperm Count (x10⁶)
Baseline (Control) 105 ± 21550 ± 110
8 Weeks 20 ± 10110 ± 55
16 Weeks <1<1
(Data sourced from a study on mature male rabbits.[1])

Table 3: Effect of Win 18,446 on Testicular Parameters in Mice (4 weeks of treatment)

ParameterControl GroupWin 18,446 Group
Testis Weight (mg) ~120~60
Spermatid Number (x10⁷) ~2.5<0.5
Intratesticular Retinoic Acid (pmol/g) ~1.2~0.4
(Data represents approximate values from graphical representations in a study on mice.[10])

Comparison with Alternative Non-Hormonal Contraceptives

Win 18,446 is one of several non-hormonal approaches to male contraception. The table below compares it with other notable alternatives.

Table 4: Comparison of Non-Hormonal Male Contraceptive Agents

Agent/MethodMechanism of ActionAdvantagesDisadvantages
Win 18,446 Inhibits retinoic acid synthesis by blocking ALDH1a2.[1][10]Oral administration, high efficacy, reversible.[1]Severe disulfiram-like reaction with alcohol.[1][5]
Gossypol Inhibits sperm-specific enzymes.High efficacy (90% pregnancy prevention).[4]Irreversibility in ~20% of men, hypokalemia.[4]
Adjudin Disrupts adhesion of spermatids to Sertoli cells, causing premature release.[7]Non-hormonal, reversible.[7]Requires further development and clinical trials.
Retinoic Acid Receptor (RAR) Antagonists Block the binding of retinoic acid to its receptors, preventing gene expression necessary for spermatogenesis.[5][7]Targets a key pathway in spermatogenesis, potentially reversible.[7]Systemic side effects of blocking vitamin A action are a concern.
RISUG (Reversible Inhibition of Sperm Under Guidance) A polymer gel is injected into the vas deferens to physically block sperm passage.[4][5]Long-lasting, potentially reversible with a second injection.[5]Requires a medical procedure for administration and reversal.[5]

Experimental Protocols

Protocol for Histological Analysis of Testicular Tissue

This protocol outlines the standard procedure for preparing testicular tissue for histological examination to assess morphological changes.

  • Tissue Collection and Fixation:

    • Immediately following euthanasia and dissection, testes are excised.

    • For optimal preservation of morphology, perfusion fixation is recommended, but immersion fixation is also widely used.[14]

    • Tissues are fixed in a solution such as 10% neutral buffered formalin or Bouin's fixative for at least 24-48 hours.[14][15] The volume of fixative should be at least 10 times the tissue volume.[14]

  • Processing and Embedding:

    • Following fixation, tissues are dehydrated through a graded series of ethanol solutions (e.g., 70%, 95%, 100%).[16]

    • The tissue is then cleared using an agent like xylene.[16]

    • Finally, the tissue is infiltrated with and embedded in paraffin wax to form a solid block.[15][16]

  • Sectioning:

    • The paraffin block is mounted on a microtome.

    • Thin sections (typically 4-5 µm) are cut from the block.[15][16]

    • Sections are floated on a warm water bath and then mounted onto glass microscope slides.

  • Staining:

    • Slides are deparaffinized using xylene and rehydrated through a descending series of ethanol concentrations.[15]

    • The most common stain for general morphological evaluation is Hematoxylin and Eosin (H&E).[15][16] Hematoxylin stains cell nuclei blue/purple, and eosin stains the cytoplasm and extracellular matrix pink.

    • After staining, slides are dehydrated again, cleared, and a coverslip is mounted using a permanent mounting medium.

  • Microscopic Analysis:

    • The stained sections are examined under a light microscope.

    • Morphological features such as the diameter of seminiferous tubules, the number of germ cell layers, the presence or absence of specific germ cell stages (spermatogonia, spermatocytes, spermatids), and the integrity of Sertoli cells are evaluated.[11][16]

Histology_Workflow Collection 1. Testis Collection Fixation 2. Fixation (e.g., 10% Formalin) Collection->Fixation Processing 3. Dehydration & Clearing (Ethanol & Xylene) Fixation->Processing Embedding 4. Paraffin Embedding Processing->Embedding Sectioning 5. Microtome Sectioning (4-5 µm sections) Embedding->Sectioning Staining 6. Staining (Hematoxylin & Eosin) Sectioning->Staining Analysis 7. Microscopic Analysis Staining->Analysis

Caption: Standard experimental workflow for histological analysis of testicular tissue.

Conclusion

Win 18,446 is a potent, reversible inhibitor of spermatogenesis that acts by blocking the synthesis of retinoic acid in the testes. Histological analysis confirms its efficacy, demonstrating a time-dependent depletion of germ cells and atrophy of the seminiferous tubules. While its clinical application is hindered by a significant interaction with alcohol, Win 18,446 remains a valuable tool for studying the crucial role of retinoic acid in spermatogenesis. Current research focuses on developing analogs that retain the contraceptive effect without the adverse side effects, highlighting the potential of targeting the retinoic acid pathway for future male contraceptive development.[1][4][6]

References

Win 18446: An Irreversible Inhibitor of ALDH1a2 in the Spotlight

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nature of enzyme inhibition is paramount. This guide provides a detailed comparison of Win 18446, a potent inhibitor of Aldehyde Dehydrogenase 1a2 (ALDH1a2), with other inhibitors, focusing on its irreversible mechanism of action. Experimental data and methodologies are presented to support a comprehensive understanding.

This compound has been definitively identified as an irreversible inhibitor of ALDH1a2.[1][2][3][4][5] This characteristic distinguishes it from reversible inhibitors and has significant implications for its biological effects and potential therapeutic applications. Its primary mechanism of action involves the covalent modification of the catalytic cysteine residue (Cys320) within the active site of the ALDH1a2 enzyme.[1][6][7][8] This covalent bond formation leads to a time-dependent inactivation of the enzyme.[1][3]

The irreversible nature of this compound's inhibition has been demonstrated through various experimental approaches, including dialysis experiments where the inhibitory effect could not be reversed even after extensive dialysis.[3][4] Furthermore, X-ray crystallography studies have provided a detailed structural basis for its irreversible binding, showing the formation of a chiral adduct with Cys320.[1][6][7][8] This covalent modification not only blocks the active site but also induces a conformational change in the neighboring NAD cofactor, rendering it suboptimal for the dehydrogenase reaction.[1][9]

Comparative Analysis of ALDH1a2 Inhibitors

To provide a broader context, the following table compares the inhibitory characteristics of this compound with other known ALDH1a2 inhibitors.

InhibitorType of InhibitionIC50 (µM)Mechanism of Action
This compound Irreversible0.19 (apparent, with 22 min preincubation), 0.3Covalent modification of the catalytic Cys320 residue.[1][6][7][8]
DEAB (N,N-diethylaminobenzaldehyde) Irreversible1.2Forms a covalent bond with the catalytic cysteine.[10][11]
Compound 6-118 Reversible0.91Interacts through hydrogen bonding and hydrophobic interactions in the active site.[1][12]
CM121 Reversible0.54Binds non-covalently to the active site.[1]

Visualizing Inhibition: Reversible vs. Irreversible Mechanisms

The fundamental difference between reversible and irreversible inhibition lies in the nature of the interaction between the inhibitor and the enzyme. This can be visualized as follows:

G Figure 1: Mechanism of Enzyme Inhibition cluster_0 Reversible Inhibition cluster_1 Irreversible Inhibition E1 Enzyme (E) EI1 Enzyme-Inhibitor Complex (EI) E1->EI1 k_on I1 Inhibitor (I) EI1->E1 k_off E2 Enzyme (E) EI2 Enzyme-Inhibitor Complex (EI) E2->EI2 k_inact I2 Inhibitor (I)

Caption: A diagram illustrating the key difference between reversible and irreversible enzyme inhibition.

Experimental Protocols

The determination of an inhibitor's reversibility is a critical step in its characterization. Below are summaries of key experimental protocols used to establish the nature of ALDH1a2 inhibition.

Enzyme Inhibition Assay

This assay is fundamental to determining the potency of an inhibitor, typically measured as the half-maximal inhibitory concentration (IC50).

Protocol:

  • Recombinant human ALDH1a2 is purified.

  • The enzyme is incubated with varying concentrations of the inhibitor in a suitable buffer (e.g., 50 mM Na/K phosphate buffer, pH 7.5, containing 50 mM NaCl and 0.5 mM TCEP).[1]

  • The enzymatic reaction is initiated by adding the substrates, retinal and NAD+.[1]

  • The rate of NADH formation is monitored spectrophotometrically at a wavelength of 340 nm.[1]

  • For time-dependent irreversible inhibitors like this compound, the enzyme is pre-incubated with the inhibitor for a specific period before the addition of the substrate.[1]

  • The IC50 value is calculated by fitting the dose-response data to a suitable equation, such as the four-parameter Hill equation.[1]

Dialysis for Reversibility Assessment

This method is employed to physically separate the inhibitor from the enzyme and observe if enzyme activity is restored, which is indicative of reversible inhibition.

Protocol:

  • ALDH1a2 is incubated with the inhibitor (e.g., this compound) to achieve significant inhibition.[3][4]

  • The enzyme-inhibitor mixture is then placed in a dialysis bag with a specific molecular weight cutoff.

  • The bag is submerged in a large volume of buffer and dialyzed for an extended period (e.g., overnight) with several buffer changes to ensure the removal of the unbound inhibitor.[3][4]

  • After dialysis, the activity of the enzyme is measured again using the enzyme inhibition assay protocol.

  • If the enzyme activity is not restored, as is the case with this compound, the inhibition is considered irreversible.[3][4]

Signaling Pathway and Experimental Workflow

The inhibition of ALDH1a2 by this compound has a direct impact on the retinoic acid signaling pathway, which is crucial for processes like spermatogenesis.

G Figure 2: Impact of this compound on Retinoic Acid Synthesis Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal RA Retinoic Acid Retinal->RA Oxidation Downstream Downstream Signaling (e.g., Spermatogenesis) RA->Downstream ALDH1a2 ALDH1a2 Win18446 This compound Win18446->ALDH1a2 Irreversible Inhibition

Caption: The inhibitory effect of this compound on the ALDH1a2-mediated synthesis of retinoic acid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Win 18446
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Win 18446

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.